II-B08
Descripción
Propiedades
IUPAC Name |
6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATFAFAWIWHLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The SHP2 Inhibitor II-B08: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
II-B08 is a reversible and noncompetitive small molecule inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of multiple receptor tyrosine kinases (RTKs).[3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, including its effects on key signaling pathways, cellular processes, and its preclinical anti-tumor activity.
Core Mechanism of Action: SHP2 Inhibition
This compound exerts its anti-cancer effects through the direct inhibition of SHP2 phosphatase activity. This inhibition disrupts the normal signaling function of SHP2, leading to the downregulation of pro-proliferative and survival pathways within cancer cells.
Quantitative Inhibition Data
The inhibitory activity of this compound against SHP2 and other phosphatases has been quantified, demonstrating its potency and selectivity.
| Target Phosphatase | IC50 Value (µM) | Reference |
| SHP2 | 5.5 | [1][2][4][5] |
| SHP1 | 15.7 | [1][2] |
| PTP1B | 14.3 | [1][2] |
Impact on Key Signaling Pathways
Inhibition of SHP2 by this compound leads to the modulation of several critical signaling pathways that are frequently hyperactivated in cancer.
RAS/ERK Pathway
The RAS/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SHP2 is a critical positive regulator of this pathway. This compound-mediated inhibition of SHP2 has been shown to abrogate epidermal growth factor (EGF)-stimulated ERK1/2 activation.[6] This leads to a reduction in the downstream signaling events that drive cancer cell proliferation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The SHP2 Inhibitor II-B08: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
II-B08 is a reversible and noncompetitive small molecule inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of multiple receptor tyrosine kinases (RTKs).[3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, including its effects on key signaling pathways, cellular processes, and its preclinical anti-tumor activity.
Core Mechanism of Action: SHP2 Inhibition
This compound exerts its anti-cancer effects through the direct inhibition of SHP2 phosphatase activity. This inhibition disrupts the normal signaling function of SHP2, leading to the downregulation of pro-proliferative and survival pathways within cancer cells.
Quantitative Inhibition Data
The inhibitory activity of this compound against SHP2 and other phosphatases has been quantified, demonstrating its potency and selectivity.
| Target Phosphatase | IC50 Value (µM) | Reference |
| SHP2 | 5.5 | [1][2][4][5] |
| SHP1 | 15.7 | [1][2] |
| PTP1B | 14.3 | [1][2] |
Impact on Key Signaling Pathways
Inhibition of SHP2 by this compound leads to the modulation of several critical signaling pathways that are frequently hyperactivated in cancer.
RAS/ERK Pathway
The RAS/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SHP2 is a critical positive regulator of this pathway. This compound-mediated inhibition of SHP2 has been shown to abrogate epidermal growth factor (EGF)-stimulated ERK1/2 activation.[6] This leads to a reduction in the downstream signaling events that drive cancer cell proliferation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
II-B08 SHP2 inhibitor discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of the SHP2 Inhibitor II-B08
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a salicylic (B10762653) acid-based small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and drug discovery.
Introduction to SHP2
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular signaling pathways.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), JAK/STAT, and PI3K/AKT signaling cascades, which are fundamental for cell proliferation, differentiation, survival, and migration.[3][4] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[1][5] This has established SHP2 as a significant target for therapeutic intervention in cancer and other diseases.
The Discovery of this compound
This compound was identified through a combinatorial library approach centered on a salicylic acid scaffold.[1][5][6] This strategy was designed to target the active site of SHP2 and adjacent subpockets to enhance both affinity and selectivity.[1][6] Screening of this library led to the identification of this compound (also referred to as compound 9 in the primary literature) as a potent and cell-permeable inhibitor of SHP2.[1][2]
Quantitative Data
The inhibitory activity of this compound against SHP2 and its selectivity over other protein tyrosine phosphatases are summarized in the table below.
| Enzyme | IC50 (μM) |
| SHP2 | 5.5 |
| SHP1 | 15.7 |
| PTP1B | 14.3 |
| Table 1: Inhibitory potency and selectivity of this compound.[7] |
Mechanism of Action
This compound is a reversible and noncompetitive inhibitor of SHP2.[7] X-ray crystallographic analysis of the SHP2-II-B08 complex revealed that the salicylic acid moiety of the inhibitor binds to the enzyme's active site.[1][6] Specifically, it forms extensive interactions with residues in the P-loop, the pTyr recognition loop, and the WPD loop.[6] This binding mode provides a structural basis for its inhibitory activity and serves as a foundation for the design of more potent and selective SHP2 inhibitors.[1][6] Functionally, this compound has been shown to block the activation of the downstream effector ERK1/2, which is stimulated by growth factors.[8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a multi-step process starting from commercially available reagents. The detailed protocol is not publicly available in its entirety; however, the foundational approach involves the generation of a salicylic acid-based combinatorial library.[1][5]
In Vitro SHP2 Phosphatase Activity Assay
The inhibitory potency of this compound against SHP2 was determined using a biochemical phosphatase assay.
Materials:
-
Recombinant SHP2 enzyme
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphotyrosine-containing peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT)
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Recombinant SHP2 enzyme was incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The phosphatase reaction was initiated by the addition of the phosphopeptide substrate.
-
The reaction was allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction was terminated, and the amount of dephosphorylated product was quantified. For pNPP, this can be measured by absorbance at 405 nm. For other substrates, a malachite green-based assay can be used to detect the released inorganic phosphate.[9][10]
-
The concentration of this compound that resulted in 50% inhibition of SHP2 activity (IC50) was calculated by fitting the data to a dose-response curve.
Cellular Assay for ERK1/2 Activation
The effect of this compound on the SHP2-mediated signaling pathway in a cellular context was assessed by measuring the phosphorylation of ERK1/2.
Materials:
-
A suitable cell line (e.g., HEK293 or a cancer cell line with an active growth factor receptor pathway)
-
Growth factor (e.g., epidermal growth factor (EGF))
-
This compound at various concentrations
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-phospho-ERK1/2, anti-total-ERK1/2)
Procedure:
-
Cells were cultured to an appropriate confluency and then serum-starved to reduce basal signaling.
-
The cells were pre-incubated with various concentrations of this compound for a specific duration.
-
The cells were then stimulated with a growth factor (e.g., EGF) to activate the SHP2-dependent signaling pathway.
-
After stimulation, the cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein from each sample were subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The levels of phosphorylated ERK1/2 and total ERK1/2 were detected using specific antibodies.
-
The inhibition of ERK1/2 phosphorylation by this compound was quantified by densitometry.
Visualizations
Caption: SHP2 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for the Discovery and Evaluation of this compound.
Caption: Logical Framework for the Development of this compound as a SHP2 Inhibitor.
References
- 1. Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP-2 activity assay [bio-protocol.org]
II-B08 SHP2 inhibitor discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of the SHP2 Inhibitor II-B08
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a salicylic acid-based small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and drug discovery.
Introduction to SHP2
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular signaling pathways.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), JAK/STAT, and PI3K/AKT signaling cascades, which are fundamental for cell proliferation, differentiation, survival, and migration.[3][4] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[1][5] This has established SHP2 as a significant target for therapeutic intervention in cancer and other diseases.
The Discovery of this compound
This compound was identified through a combinatorial library approach centered on a salicylic acid scaffold.[1][5][6] This strategy was designed to target the active site of SHP2 and adjacent subpockets to enhance both affinity and selectivity.[1][6] Screening of this library led to the identification of this compound (also referred to as compound 9 in the primary literature) as a potent and cell-permeable inhibitor of SHP2.[1][2]
Quantitative Data
The inhibitory activity of this compound against SHP2 and its selectivity over other protein tyrosine phosphatases are summarized in the table below.
| Enzyme | IC50 (μM) |
| SHP2 | 5.5 |
| SHP1 | 15.7 |
| PTP1B | 14.3 |
| Table 1: Inhibitory potency and selectivity of this compound.[7] |
Mechanism of Action
This compound is a reversible and noncompetitive inhibitor of SHP2.[7] X-ray crystallographic analysis of the SHP2-II-B08 complex revealed that the salicylic acid moiety of the inhibitor binds to the enzyme's active site.[1][6] Specifically, it forms extensive interactions with residues in the P-loop, the pTyr recognition loop, and the WPD loop.[6] This binding mode provides a structural basis for its inhibitory activity and serves as a foundation for the design of more potent and selective SHP2 inhibitors.[1][6] Functionally, this compound has been shown to block the activation of the downstream effector ERK1/2, which is stimulated by growth factors.[8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a multi-step process starting from commercially available reagents. The detailed protocol is not publicly available in its entirety; however, the foundational approach involves the generation of a salicylic acid-based combinatorial library.[1][5]
In Vitro SHP2 Phosphatase Activity Assay
The inhibitory potency of this compound against SHP2 was determined using a biochemical phosphatase assay.
Materials:
-
Recombinant SHP2 enzyme
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphotyrosine-containing peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT)
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Recombinant SHP2 enzyme was incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The phosphatase reaction was initiated by the addition of the phosphopeptide substrate.
-
The reaction was allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction was terminated, and the amount of dephosphorylated product was quantified. For pNPP, this can be measured by absorbance at 405 nm. For other substrates, a malachite green-based assay can be used to detect the released inorganic phosphate.[9][10]
-
The concentration of this compound that resulted in 50% inhibition of SHP2 activity (IC50) was calculated by fitting the data to a dose-response curve.
Cellular Assay for ERK1/2 Activation
The effect of this compound on the SHP2-mediated signaling pathway in a cellular context was assessed by measuring the phosphorylation of ERK1/2.
Materials:
-
A suitable cell line (e.g., HEK293 or a cancer cell line with an active growth factor receptor pathway)
-
Growth factor (e.g., epidermal growth factor (EGF))
-
This compound at various concentrations
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-phospho-ERK1/2, anti-total-ERK1/2)
Procedure:
-
Cells were cultured to an appropriate confluency and then serum-starved to reduce basal signaling.
-
The cells were pre-incubated with various concentrations of this compound for a specific duration.
-
The cells were then stimulated with a growth factor (e.g., EGF) to activate the SHP2-dependent signaling pathway.
-
After stimulation, the cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein from each sample were subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The levels of phosphorylated ERK1/2 and total ERK1/2 were detected using specific antibodies.
-
The inhibition of ERK1/2 phosphorylation by this compound was quantified by densitometry.
Visualizations
Caption: SHP2 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for the Discovery and Evaluation of this compound.
Caption: Logical Framework for the Development of this compound as a SHP2 Inhibitor.
References
- 1. Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP-2 activity assay [bio-protocol.org]
In-Depth Technical Guide: II-B08's Biological Activity and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
II-B08 is a synthetic, salicylic (B10762653) acid-based small molecule identified as a potent and selective inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). As a key signaling node in multiple cellular pathways, SHP2 has emerged as a promising target for therapeutic intervention in various diseases, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, its cellular targets, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on SHP2 inhibition.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in human cancers. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies. Consequently, the development of small molecule inhibitors targeting SHP2 has become a significant focus in cancer drug discovery. This compound has been identified as a reversible and noncompetitive inhibitor of SHP2, demonstrating potential as a chemical probe to investigate SHP2 biology and as a lead compound for novel anticancer therapies.
Biological Activity and Cellular Targets
The primary cellular target of this compound is the protein tyrosine phosphatase SHP2. It functions as a reversible and noncompetitive inhibitor.
Quantitative Data on Biological Activity
The inhibitory activity of this compound against SHP2 and other related phosphatases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Phosphatase | IC50 (μM) | Reference |
| SHP2 | 5.5 | [1][2] |
| SHP1 | 15.7 | [1][2] |
| PTP1B | 14.3 | [1][2] |
Table 1: In vitro inhibitory activity of this compound against SHP2, SHP1, and PTP1B.
Cellular Activity
This compound has been shown to block growth factor-stimulated activation of the ERK1/2 signaling pathway, a critical downstream effector of SHP2.[1][3][4] This cellular activity is consistent with its direct inhibition of SHP2.
Signaling Pathways
SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK). Inhibition of SHP2 by this compound disrupts this signaling cascade, leading to a reduction in ERK phosphorylation and subsequent downstream effects on cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro SHP2 Phosphatase Inhibition Assay
This protocol is adapted from the methods described in the primary literature for determining the IC50 values of SHP2 inhibitors.[1][5][6][7][8][9]
Objective: To measure the in vitro inhibitory activity of this compound against SHP2 phosphatase using a colorimetric substrate.
Materials:
-
Recombinant human SHP2 protein
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.
-
Add 50 µL of recombinant SHP2 protein (final concentration ~50 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the phosphatase reaction by adding 25 µL of pNPP substrate (final concentration 2 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Western Blot for ERK Phosphorylation
This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation status of ERK1/2 in a relevant cell line.[10][11][12][13]
Objective: To determine if this compound inhibits growth factor-induced ERK1/2 phosphorylation in cultured cells.
Materials:
-
Cancer cell line known to have active RTK/RAS/MAPK signaling (e.g., a cell line with a growth factor receptor overexpression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Growth factor (e.g., EGF, PDGF)
-
This compound compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2-4 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on the proliferation and viability of cancer cells.[10][14][15]
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound stock solution (in DMSO)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data.
Conclusion
This compound is a valuable research tool for studying the biological functions of SHP2. Its characterization as a reversible and noncompetitive inhibitor with cellular activity against the MAPK pathway provides a solid foundation for its use in cancer research. The experimental protocols detailed in this guide offer a starting point for researchers aiming to further investigate the therapeutic potential of this compound and other SHP2 inhibitors. Future studies should focus on optimizing its potency and selectivity, as well as evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylic Acid Based Small Molecule Inhibitor for the Oncogenic Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) (Journal Article) | OSTI.GOV [osti.gov]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: II-B08's Biological Activity and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
II-B08 is a synthetic, salicylic acid-based small molecule identified as a potent and selective inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). As a key signaling node in multiple cellular pathways, SHP2 has emerged as a promising target for therapeutic intervention in various diseases, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, its cellular targets, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on SHP2 inhibition.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in human cancers. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies. Consequently, the development of small molecule inhibitors targeting SHP2 has become a significant focus in cancer drug discovery. This compound has been identified as a reversible and noncompetitive inhibitor of SHP2, demonstrating potential as a chemical probe to investigate SHP2 biology and as a lead compound for novel anticancer therapies.
Biological Activity and Cellular Targets
The primary cellular target of this compound is the protein tyrosine phosphatase SHP2. It functions as a reversible and noncompetitive inhibitor.
Quantitative Data on Biological Activity
The inhibitory activity of this compound against SHP2 and other related phosphatases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Phosphatase | IC50 (μM) | Reference |
| SHP2 | 5.5 | [1][2] |
| SHP1 | 15.7 | [1][2] |
| PTP1B | 14.3 | [1][2] |
Table 1: In vitro inhibitory activity of this compound against SHP2, SHP1, and PTP1B.
Cellular Activity
This compound has been shown to block growth factor-stimulated activation of the ERK1/2 signaling pathway, a critical downstream effector of SHP2.[1][3][4] This cellular activity is consistent with its direct inhibition of SHP2.
Signaling Pathways
SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK). Inhibition of SHP2 by this compound disrupts this signaling cascade, leading to a reduction in ERK phosphorylation and subsequent downstream effects on cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro SHP2 Phosphatase Inhibition Assay
This protocol is adapted from the methods described in the primary literature for determining the IC50 values of SHP2 inhibitors.[1][5][6][7][8][9]
Objective: To measure the in vitro inhibitory activity of this compound against SHP2 phosphatase using a colorimetric substrate.
Materials:
-
Recombinant human SHP2 protein
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.
-
Add 50 µL of recombinant SHP2 protein (final concentration ~50 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the phosphatase reaction by adding 25 µL of pNPP substrate (final concentration 2 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Western Blot for ERK Phosphorylation
This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation status of ERK1/2 in a relevant cell line.[10][11][12][13]
Objective: To determine if this compound inhibits growth factor-induced ERK1/2 phosphorylation in cultured cells.
Materials:
-
Cancer cell line known to have active RTK/RAS/MAPK signaling (e.g., a cell line with a growth factor receptor overexpression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Growth factor (e.g., EGF, PDGF)
-
This compound compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2-4 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on the proliferation and viability of cancer cells.[10][14][15]
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound stock solution (in DMSO)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data.
Conclusion
This compound is a valuable research tool for studying the biological functions of SHP2. Its characterization as a reversible and noncompetitive inhibitor with cellular activity against the MAPK pathway provides a solid foundation for its use in cancer research. The experimental protocols detailed in this guide offer a starting point for researchers aiming to further investigate the therapeutic potential of this compound and other SHP2 inhibitors. Future studies should focus on optimizing its potency and selectivity, as well as evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylic Acid Based Small Molecule Inhibitor for the Oncogenic Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) (Journal Article) | OSTI.GOV [osti.gov]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
In-vitro Characterization of II-B08: A SHP2 Inhibitor Targeting Oncogenic KIT Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro characterization of II-B08, a small molecule inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). This compound has demonstrated potential as a therapeutic agent in cancers driven by oncogenic KIT mutations, such as systemic mastocytosis. This document summarizes the available data on its mechanism of action, effects on cell viability and colony formation in relevant cell lines, and the underlying signaling pathways. Detailed experimental protocols and visual representations of the signaling cascades are provided to facilitate further research and development.
Introduction
Activating mutations in the KIT receptor tyrosine kinase are well-established drivers of various malignancies, including systemic mastocytosis (SM) and acute myeloid leukemia (AML). The resulting constitutive activation of KIT leads to uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) targeting KIT have been developed, resistance often emerges through the activation of downstream signaling pathways.
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, plays a crucial role as a downstream effector of oncogenic KIT signaling. Its involvement in multiple signaling cascades, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, makes it a compelling target for therapeutic intervention. The small molecule this compound has been identified as an inhibitor of SHP2, offering a potential strategy to overcome resistance to direct KIT inhibition and provide a novel therapeutic avenue for KIT-driven cancers.
Biochemical Activity of this compound
This compound is a reversible and noncompetitive inhibitor of SHP2. The inhibitory activity of this compound has been quantified against SHP2 and other related phosphatases, demonstrating a degree of selectivity.
| Target | IC50 (µM) | Inhibition Type |
| SHP2 | 5.5 | Reversible, Noncompetitive |
| SHP1 | 15.7 | Not specified |
| PTP1B | 14.3 | Not specified |
Table 1: Inhibitory activity of this compound against various protein tyrosine phosphatases.
In-vitro Efficacy of this compound in Mast Cell Lines
The in-vitro effects of this compound have been evaluated in human mast cell leukemia (HMC-1) and murine mastocytoma (P815) cell lines, both of which harbor activating KIT mutations and are relevant models for systemic mastocytosis.
Effects on Cell Viability
Treatment with this compound has been shown to reduce the viability of both HMC-1 and P815 cells.[1] While specific IC50 values for this compound in these cell lines are not publicly available, studies indicate a dose-dependent reduction in cell viability.
| Cell Line | Compound | Concentration Range (µM) | Observed Effect |
| HMC-1 | This compound | 10 - 100 | Reduced cell viability[1] |
| P815 | This compound | 10 - 100 | Reduced cell viability[1] |
| HMC-1 | This compound + Dasatinib | Not Specified | Enhanced reduction in cell viability compared to single agents[1] |
| P815 | This compound + Dasatinib | Not Specified | Enhanced reduction in cell viability compared to single agents[1] |
Table 2: Summary of the effects of this compound on the viability of mast cell lines.
Effects on Colony Formation
This compound treatment also leads to a reduction in the colony-forming ability of HMC-1 and P815 cells, indicating an inhibitory effect on their clonogenic potential.[1]
| Cell Line | Compound | Concentration Range (µM) | Observed Effect |
| HMC-1 | This compound | 10 - 100 | Reduced colony formation[1] |
| P815 | This compound | 10 - 100 | Reduced colony formation[1] |
| HMC-1 | This compound + Dasatinib | Not Specified | Enhanced reduction in colony formation compared to single agents[1] |
| P815 | This compound + Dasatinib | Not Specified | Enhanced reduction in colony formation compared to single agents[1] |
Table 3: Summary of the effects of this compound on the colony formation of mast cell lines.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by inhibiting SHP2, a critical node in the signaling cascade downstream of oncogenic KIT. The inhibition of SHP2 disrupts multiple pro-proliferative and pro-survival pathways.
Stable knock-down of SHP2 in P815 cells resulted in impaired signaling to the ERK/Bim, Btk, Lyn, and Stat5 pathways.[1] Inhibition of SHP2 by this compound is expected to phenocopy these effects, leading to decreased proliferation and increased apoptosis. The combination of this compound with the multi-kinase inhibitor Dasatinib demonstrated enhanced efficacy in blocking these cell growth pathways.[1]
Experimental Protocols
The following are representative protocols for the key in-vitro assays used to characterize this compound. Note that the specific parameters used in the primary literature for this compound are not detailed; therefore, these should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HMC-1 or P815 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cell Seeding: Plate a low density of HMC-1 or P815 cells (e.g., 500-1000 cells per well) in 6-well plates containing complete culture medium.
-
Treatment: Add this compound at various concentrations to the culture medium. For some experimental designs, a short-term treatment followed by washing and replacement with fresh medium may be appropriate.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified atmosphere with 5% CO2, allowing colonies to form.
-
Fixation: Gently wash the wells with PBS and then fix the colonies with a solution such as 100% methanol (B129727) or a 4% paraformaldehyde solution for 15-30 minutes.
-
Staining: Remove the fixation solution and stain the colonies with a 0.5% crystal violet solution for 10-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle-treated control.
Conclusion
The SHP2 inhibitor this compound demonstrates significant in-vitro activity against mast cell lines driven by oncogenic KIT mutations. By targeting a key downstream effector of KIT, this compound offers a rational therapeutic strategy, particularly in the context of resistance to direct KIT inhibitors. The enhanced efficacy observed when this compound is combined with the multi-kinase inhibitor Dasatinib suggests that a combination therapy approach may be particularly beneficial. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to identify optimal combination strategies for the treatment of systemic mastocytosis and other KIT-driven malignancies. This technical guide provides a foundational understanding of the in-vitro characteristics of this compound to support these future research endeavors.
References
In-vitro Characterization of II-B08: A SHP2 Inhibitor Targeting Oncogenic KIT Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro characterization of II-B08, a small molecule inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). This compound has demonstrated potential as a therapeutic agent in cancers driven by oncogenic KIT mutations, such as systemic mastocytosis. This document summarizes the available data on its mechanism of action, effects on cell viability and colony formation in relevant cell lines, and the underlying signaling pathways. Detailed experimental protocols and visual representations of the signaling cascades are provided to facilitate further research and development.
Introduction
Activating mutations in the KIT receptor tyrosine kinase are well-established drivers of various malignancies, including systemic mastocytosis (SM) and acute myeloid leukemia (AML). The resulting constitutive activation of KIT leads to uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) targeting KIT have been developed, resistance often emerges through the activation of downstream signaling pathways.
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, plays a crucial role as a downstream effector of oncogenic KIT signaling. Its involvement in multiple signaling cascades, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, makes it a compelling target for therapeutic intervention. The small molecule this compound has been identified as an inhibitor of SHP2, offering a potential strategy to overcome resistance to direct KIT inhibition and provide a novel therapeutic avenue for KIT-driven cancers.
Biochemical Activity of this compound
This compound is a reversible and noncompetitive inhibitor of SHP2. The inhibitory activity of this compound has been quantified against SHP2 and other related phosphatases, demonstrating a degree of selectivity.
| Target | IC50 (µM) | Inhibition Type |
| SHP2 | 5.5 | Reversible, Noncompetitive |
| SHP1 | 15.7 | Not specified |
| PTP1B | 14.3 | Not specified |
Table 1: Inhibitory activity of this compound against various protein tyrosine phosphatases.
In-vitro Efficacy of this compound in Mast Cell Lines
The in-vitro effects of this compound have been evaluated in human mast cell leukemia (HMC-1) and murine mastocytoma (P815) cell lines, both of which harbor activating KIT mutations and are relevant models for systemic mastocytosis.
Effects on Cell Viability
Treatment with this compound has been shown to reduce the viability of both HMC-1 and P815 cells.[1] While specific IC50 values for this compound in these cell lines are not publicly available, studies indicate a dose-dependent reduction in cell viability.
| Cell Line | Compound | Concentration Range (µM) | Observed Effect |
| HMC-1 | This compound | 10 - 100 | Reduced cell viability[1] |
| P815 | This compound | 10 - 100 | Reduced cell viability[1] |
| HMC-1 | This compound + Dasatinib | Not Specified | Enhanced reduction in cell viability compared to single agents[1] |
| P815 | This compound + Dasatinib | Not Specified | Enhanced reduction in cell viability compared to single agents[1] |
Table 2: Summary of the effects of this compound on the viability of mast cell lines.
Effects on Colony Formation
This compound treatment also leads to a reduction in the colony-forming ability of HMC-1 and P815 cells, indicating an inhibitory effect on their clonogenic potential.[1]
| Cell Line | Compound | Concentration Range (µM) | Observed Effect |
| HMC-1 | This compound | 10 - 100 | Reduced colony formation[1] |
| P815 | This compound | 10 - 100 | Reduced colony formation[1] |
| HMC-1 | This compound + Dasatinib | Not Specified | Enhanced reduction in colony formation compared to single agents[1] |
| P815 | This compound + Dasatinib | Not Specified | Enhanced reduction in colony formation compared to single agents[1] |
Table 3: Summary of the effects of this compound on the colony formation of mast cell lines.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by inhibiting SHP2, a critical node in the signaling cascade downstream of oncogenic KIT. The inhibition of SHP2 disrupts multiple pro-proliferative and pro-survival pathways.
Stable knock-down of SHP2 in P815 cells resulted in impaired signaling to the ERK/Bim, Btk, Lyn, and Stat5 pathways.[1] Inhibition of SHP2 by this compound is expected to phenocopy these effects, leading to decreased proliferation and increased apoptosis. The combination of this compound with the multi-kinase inhibitor Dasatinib demonstrated enhanced efficacy in blocking these cell growth pathways.[1]
Experimental Protocols
The following are representative protocols for the key in-vitro assays used to characterize this compound. Note that the specific parameters used in the primary literature for this compound are not detailed; therefore, these should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HMC-1 or P815 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cell Seeding: Plate a low density of HMC-1 or P815 cells (e.g., 500-1000 cells per well) in 6-well plates containing complete culture medium.
-
Treatment: Add this compound at various concentrations to the culture medium. For some experimental designs, a short-term treatment followed by washing and replacement with fresh medium may be appropriate.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified atmosphere with 5% CO2, allowing colonies to form.
-
Fixation: Gently wash the wells with PBS and then fix the colonies with a solution such as 100% methanol or a 4% paraformaldehyde solution for 15-30 minutes.
-
Staining: Remove the fixation solution and stain the colonies with a 0.5% crystal violet solution for 10-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle-treated control.
Conclusion
The SHP2 inhibitor this compound demonstrates significant in-vitro activity against mast cell lines driven by oncogenic KIT mutations. By targeting a key downstream effector of KIT, this compound offers a rational therapeutic strategy, particularly in the context of resistance to direct KIT inhibitors. The enhanced efficacy observed when this compound is combined with the multi-kinase inhibitor Dasatinib suggests that a combination therapy approach may be particularly beneficial. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to identify optimal combination strategies for the treatment of systemic mastocytosis and other KIT-driven malignancies. This technical guide provides a foundational understanding of the in-vitro characteristics of this compound to support these future research endeavors.
References
II-B08's role in cell signaling pathways
An In-depth Technical Guide on the Role of II-B08 in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, cell-permeable small molecule that acts as a reversible and noncompetitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cell signaling pathways, including the Ras-Raf-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, this compound effectively modulates these signaling cascades, making it a compound of significant interest for cancer research and therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on key signaling pathways, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a salicylic (B10762653) acid-based small molecule inhibitor of SHP2.[1][2] It has been identified as a valuable tool for investigating the physiological and pathological roles of SHP2. Due to the oncogenic role of SHP2 in various cancers, inhibitors like this compound are being explored for their therapeutic potential in treating malignancies.[3]
Mechanism of Action
This compound functions as a reversible and noncompetitive inhibitor of SHP2.[1][4] This means it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic activity without competing with the substrate. The inhibitory effect of this compound is not exclusive to SHP2, as it also shows activity against other phosphatases like SHP1 and PTP1B, albeit at higher concentrations.[1][4]
Quantitative Data on Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases.
| Phosphatase | IC50 (μM) |
| SHP2 | 5.5 |
| SHP1 | 15.7 |
| PTP1B | 14.3 |
Data sourced from MedchemExpress.[1][4]
Role in Cell Signaling Pathways
SHP2 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways.[3] By inhibiting SHP2, this compound can disrupt these signaling cascades, leading to various cellular effects.
The Ras-Raf-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] SHP2 is known to positively regulate this pathway by dephosphorylating specific substrates, leading to the activation of Ras and downstream signaling.
This compound, by inhibiting SHP2, blocks growth factor-stimulated activation of ERK1/2, which are key downstream effectors of the MAPK pathway.[2] This inhibition of ERK1/2 activation can lead to reduced cell proliferation, making this compound a potential anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Double-edged roles of protein tyrosine phosphatase SHP2 in cancer and its inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 5. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
II-B08's role in cell signaling pathways
An In-depth Technical Guide on the Role of II-B08 in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, cell-permeable small molecule that acts as a reversible and noncompetitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cell signaling pathways, including the Ras-Raf-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, this compound effectively modulates these signaling cascades, making it a compound of significant interest for cancer research and therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on key signaling pathways, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a salicylic acid-based small molecule inhibitor of SHP2.[1][2] It has been identified as a valuable tool for investigating the physiological and pathological roles of SHP2. Due to the oncogenic role of SHP2 in various cancers, inhibitors like this compound are being explored for their therapeutic potential in treating malignancies.[3]
Mechanism of Action
This compound functions as a reversible and noncompetitive inhibitor of SHP2.[1][4] This means it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic activity without competing with the substrate. The inhibitory effect of this compound is not exclusive to SHP2, as it also shows activity against other phosphatases like SHP1 and PTP1B, albeit at higher concentrations.[1][4]
Quantitative Data on Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases.
| Phosphatase | IC50 (μM) |
| SHP2 | 5.5 |
| SHP1 | 15.7 |
| PTP1B | 14.3 |
Data sourced from MedchemExpress.[1][4]
Role in Cell Signaling Pathways
SHP2 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways.[3] By inhibiting SHP2, this compound can disrupt these signaling cascades, leading to various cellular effects.
The Ras-Raf-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] SHP2 is known to positively regulate this pathway by dephosphorylating specific substrates, leading to the activation of Ras and downstream signaling.
This compound, by inhibiting SHP2, blocks growth factor-stimulated activation of ERK1/2, which are key downstream effectors of the MAPK pathway.[2] This inhibition of ERK1/2 activation can lead to reduced cell proliferation, making this compound a potential anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Double-edged roles of protein tyrosine phosphatase SHP2 in cancer and its inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 5. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics of the SHP2 Inhibitor II-B08
Disclaimer: Publicly available literature does not contain specific quantitative pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for the compound designated as II-B08. This guide provides a comprehensive framework based on established preclinical pharmacokinetic methodologies for small molecule inhibitors and details the known signaling pathways of its molecular target, the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).
Introduction
This compound is identified as a reversible and noncompetitive inhibitor of SHP2, with an IC50 of 5.5 μM.[1][2] It also shows inhibitory activity against SHP1 and PTP1B with IC50 values of 15.7 μM and 14.3 μM, respectively.[1] The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, is a critical component of the drug discovery and development process.[3][4][5] Understanding these properties is essential for selecting promising compounds, designing dosing regimens, and predicting potential drug-drug interactions.[3][6][7] This document outlines the standard experimental protocols used to characterize the pharmacokinetic profile of small molecule inhibitors like this compound and describes the key signaling pathways modulated by SHP2.
Data Presentation: Exemplary Pharmacokinetic Profile
The following tables represent a hypothetical but typical summary of pharmacokinetic data for a preclinical small molecule drug candidate. These tables are for illustrative purposes to demonstrate how quantitative data for a compound like this compound would be presented.
Table 1: In Vitro ADME Properties of a Hypothetical Small Molecule Inhibitor
| Parameter | Assay System | Result | Interpretation |
| Solubility | Kinetic Solubility @ pH 7.4 | 150 µM | High solubility, unlikely to limit absorption. |
| Permeability | Caco-2 A→B | 25 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |
| Efflux Ratio | Caco-2 (B→A)/(A→B) | 1.2 | Not a significant substrate of efflux transporters like P-gp. |
| Metabolic Stability | Human Liver Microsomes (t½) | > 60 min | Low intrinsic clearance, suggesting a potentially longer half-life in vivo. |
| Plasma Protein Binding | Human Plasma | 98.5% | High protein binding, the free fraction available for therapeutic effect is low. |
| CYP450 Inhibition | 5-isoform panel (IC50) | > 30 µM | Low potential for causing drug-drug interactions via CYP inhibition. |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Single Dose)
| Parameter | Unit | IV Bolus (1 mg/kg) | Oral Gavage (5 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 2500 | 850 |
| Tmax (Time to Cmax) | h | 0.08 | 2.0 |
| AUC₀-last (Area Under the Curve) | ng·h/mL | 4200 | 7500 |
| t½ (Half-life) | h | 4.5 | 5.1 |
| CL (Clearance) | mL/min/kg | 4.0 | - |
| Vss (Volume of Distribution) | L/kg | 1.5 | - |
| F (Oral Bioavailability) | % | - | 71 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. The following are standard protocols for key in vitro and in vivo experiments.
In Vitro ADME Assays
In vitro ADME assays are fundamental in early drug discovery to screen and optimize compounds before advancing to more complex in vivo studies.[3][6][8]
1. Metabolic Stability Assay
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
-
Methodology:
-
A solution of the test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) or cryopreserved hepatocytes from the species of interest (e.g., human, rat).[9]
-
The reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[9]
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
The half-life (t½) is calculated from the rate of disappearance of the compound.
-
2. CYP450 Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.
-
Methodology:
-
The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4).[9]
-
The reaction is initiated with NADPH and incubated for a set time.
-
The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation is determined.
-
3. Plasma Protein Binding Assay
-
Objective: To measure the extent to which a compound binds to proteins in the plasma, as only the unbound (free) drug is generally considered pharmacologically active.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
A RED device, which has two chambers separated by a semipermeable membrane, is used.
-
The test compound is added to plasma in one chamber, and buffer is added to the other.
-
The device is incubated until equilibrium is reached, allowing the free drug to diffuse across the membrane.
-
The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of protein binding is calculated from the difference in concentrations.
-
In Vivo Pharmacokinetic Study
In vivo studies in animal models are essential to understand the complete ADME profile of a drug in a complex biological system.[4][5][10]
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and oral bioavailability.
-
Methodology (Rodent Model):
-
Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used. Animals are cannulated for serial blood sampling.
-
Dosing: One group of animals receives the compound via intravenous (IV) bolus injection (e.g., 1 mg/kg) to determine clearance and volume of distribution. Another group receives the compound via oral gavage (e.g., 5 mg/kg) to assess oral absorption and bioavailability.[9]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.[9]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Signaling Pathway Diagram
SHP2 is a critical signaling node that primarily regulates the RAS/MAPK pathway, which is crucial for cell proliferation and survival.[11][12][13] It can also influence other pathways such as PI3K/AKT and JAK/STAT.[11][12] An inhibitor like this compound would block the function of SHP2, thereby attenuating downstream signaling.
Conclusion
Characterizing the pharmacokinetic profile of a novel compound is a cornerstone of preclinical drug development. While specific ADME data for the SHP2 inhibitor this compound are not available in the public domain, this guide outlines the standard industry methodologies and data presentation formats that would be employed in its investigation. The provided experimental protocols for in vitro and in vivo studies offer a clear roadmap for assessing the absorption, distribution, metabolism, and excretion of small molecule inhibitors. Furthermore, understanding the central role of SHP2 in oncogenic signaling, particularly the RAS/MAPK pathway, provides the biological context for the therapeutic potential of inhibitors like this compound. The successful development of this and similar compounds will depend on achieving a favorable pharmacokinetic profile that allows for adequate target engagement and efficacy in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 3. selvita.com [selvita.com]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. labtoo.com [labtoo.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. nuvisan.com [nuvisan.com]
- 8. criver.com [criver.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irbm.com [irbm.com]
An In-depth Technical Guide on the Pharmacokinetics of the SHP2 Inhibitor II-B08
Disclaimer: Publicly available literature does not contain specific quantitative pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for the compound designated as II-B08. This guide provides a comprehensive framework based on established preclinical pharmacokinetic methodologies for small molecule inhibitors and details the known signaling pathways of its molecular target, the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).
Introduction
This compound is identified as a reversible and noncompetitive inhibitor of SHP2, with an IC50 of 5.5 μM.[1][2] It also shows inhibitory activity against SHP1 and PTP1B with IC50 values of 15.7 μM and 14.3 μM, respectively.[1] The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, is a critical component of the drug discovery and development process.[3][4][5] Understanding these properties is essential for selecting promising compounds, designing dosing regimens, and predicting potential drug-drug interactions.[3][6][7] This document outlines the standard experimental protocols used to characterize the pharmacokinetic profile of small molecule inhibitors like this compound and describes the key signaling pathways modulated by SHP2.
Data Presentation: Exemplary Pharmacokinetic Profile
The following tables represent a hypothetical but typical summary of pharmacokinetic data for a preclinical small molecule drug candidate. These tables are for illustrative purposes to demonstrate how quantitative data for a compound like this compound would be presented.
Table 1: In Vitro ADME Properties of a Hypothetical Small Molecule Inhibitor
| Parameter | Assay System | Result | Interpretation |
| Solubility | Kinetic Solubility @ pH 7.4 | 150 µM | High solubility, unlikely to limit absorption. |
| Permeability | Caco-2 A→B | 25 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |
| Efflux Ratio | Caco-2 (B→A)/(A→B) | 1.2 | Not a significant substrate of efflux transporters like P-gp. |
| Metabolic Stability | Human Liver Microsomes (t½) | > 60 min | Low intrinsic clearance, suggesting a potentially longer half-life in vivo. |
| Plasma Protein Binding | Human Plasma | 98.5% | High protein binding, the free fraction available for therapeutic effect is low. |
| CYP450 Inhibition | 5-isoform panel (IC50) | > 30 µM | Low potential for causing drug-drug interactions via CYP inhibition. |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Single Dose)
| Parameter | Unit | IV Bolus (1 mg/kg) | Oral Gavage (5 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 2500 | 850 |
| Tmax (Time to Cmax) | h | 0.08 | 2.0 |
| AUC₀-last (Area Under the Curve) | ng·h/mL | 4200 | 7500 |
| t½ (Half-life) | h | 4.5 | 5.1 |
| CL (Clearance) | mL/min/kg | 4.0 | - |
| Vss (Volume of Distribution) | L/kg | 1.5 | - |
| F (Oral Bioavailability) | % | - | 71 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. The following are standard protocols for key in vitro and in vivo experiments.
In Vitro ADME Assays
In vitro ADME assays are fundamental in early drug discovery to screen and optimize compounds before advancing to more complex in vivo studies.[3][6][8]
1. Metabolic Stability Assay
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
-
Methodology:
-
A solution of the test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) or cryopreserved hepatocytes from the species of interest (e.g., human, rat).[9]
-
The reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[9]
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
The half-life (t½) is calculated from the rate of disappearance of the compound.
-
2. CYP450 Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.
-
Methodology:
-
The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4).[9]
-
The reaction is initiated with NADPH and incubated for a set time.
-
The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation is determined.
-
3. Plasma Protein Binding Assay
-
Objective: To measure the extent to which a compound binds to proteins in the plasma, as only the unbound (free) drug is generally considered pharmacologically active.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
A RED device, which has two chambers separated by a semipermeable membrane, is used.
-
The test compound is added to plasma in one chamber, and buffer is added to the other.
-
The device is incubated until equilibrium is reached, allowing the free drug to diffuse across the membrane.
-
The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of protein binding is calculated from the difference in concentrations.
-
In Vivo Pharmacokinetic Study
In vivo studies in animal models are essential to understand the complete ADME profile of a drug in a complex biological system.[4][5][10]
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and oral bioavailability.
-
Methodology (Rodent Model):
-
Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used. Animals are cannulated for serial blood sampling.
-
Dosing: One group of animals receives the compound via intravenous (IV) bolus injection (e.g., 1 mg/kg) to determine clearance and volume of distribution. Another group receives the compound via oral gavage (e.g., 5 mg/kg) to assess oral absorption and bioavailability.[9]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.[9]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Signaling Pathway Diagram
SHP2 is a critical signaling node that primarily regulates the RAS/MAPK pathway, which is crucial for cell proliferation and survival.[11][12][13] It can also influence other pathways such as PI3K/AKT and JAK/STAT.[11][12] An inhibitor like this compound would block the function of SHP2, thereby attenuating downstream signaling.
Conclusion
Characterizing the pharmacokinetic profile of a novel compound is a cornerstone of preclinical drug development. While specific ADME data for the SHP2 inhibitor this compound are not available in the public domain, this guide outlines the standard industry methodologies and data presentation formats that would be employed in its investigation. The provided experimental protocols for in vitro and in vivo studies offer a clear roadmap for assessing the absorption, distribution, metabolism, and excretion of small molecule inhibitors. Furthermore, understanding the central role of SHP2 in oncogenic signaling, particularly the RAS/MAPK pathway, provides the biological context for the therapeutic potential of inhibitors like this compound. The successful development of this and similar compounds will depend on achieving a favorable pharmacokinetic profile that allows for adequate target engagement and efficacy in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 3. selvita.com [selvita.com]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. labtoo.com [labtoo.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. nuvisan.com [nuvisan.com]
- 8. criver.com [criver.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irbm.com [irbm.com]
A Technical Guide to the Preclinical Evaluation of II-B08, a Novel Therapeutic Candidate for Leukemia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available data specifically identifying a compound designated "II-B08" for the treatment of leukemia is not available. This guide, therefore, presents a hypothetical framework for the preclinical evaluation of a novel therapeutic agent, herein referred to as this compound, based on established principles and common pathways in leukemia research. The data and experimental protocols are illustrative and intended to serve as a template for the investigation of new anti-leukemic compounds.
Introduction
Leukemia, a group of cancers affecting the blood and bone marrow, is characterized by the rapid production of abnormal white blood cells. The development of targeted therapies that interfere with specific molecular pathways driving leukemogenesis has significantly improved patient outcomes. This document outlines a preclinical development plan for a hypothetical novel therapeutic agent, this compound, postulated to act as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various forms of leukemia.[1][2]
Postulated Mechanism of Action of this compound
This compound is hypothesized to be a small molecule inhibitor that selectively targets the Phosphoinositide 3-kinase (PI3K) enzyme. By inhibiting PI3K, this compound is expected to block the downstream signaling cascade involving AKT and the mammalian target of rapamycin (B549165) (mTOR), leading to decreased cell proliferation, survival, and ultimately, apoptosis in leukemia cells.
In Vitro Efficacy and Potency
The initial evaluation of this compound involves determining its cytotoxic and cytostatic effects on various leukemia cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of leukemia cell lines.
Protocol:
-
Cell Seeding: Seed leukemia cell lines (e.g., K562 for CML, MOLM-13 for AML, Jurkat for ALL) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Table 1: Hypothetical IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | 150 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 75 |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) | 220 |
| Normal PBMCs | Healthy Donor | > 5000 |
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat leukemia cells (e.g., MOLM-13) with this compound at 1x and 5x its IC50 value for 48 hours.
-
Cell Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Table 2: Hypothetical Apoptosis Induction by this compound in MOLM-13 Cells
| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle Control | - | 5.2 | 2.1 |
| This compound | 75 nM (1x IC50) | 25.8 | 10.4 |
| This compound | 375 nM (5x IC50) | 45.1 | 22.7 |
Target Engagement and Mechanism of Action Confirmation
Experiments to confirm that this compound engages its target (PI3K) and modulates the intended signaling pathway.
Western Blot Analysis
Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Protocol:
-
Cell Lysis: Treat MOLM-13 cells with this compound at its IC50 for 2, 6, and 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy Studies
Evaluation of this compound's anti-leukemic activity in a relevant animal model.
Xenograft Mouse Model of AML
Objective: To assess the in vivo efficacy of this compound in a mouse xenograft model of AML.
Protocol:
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with luciferase-tagged MOLM-13 cells via tail vein injection.
-
Tumor Burden Monitoring: Monitor leukemia progression via bioluminescence imaging (BLI).
-
Treatment Initiation: Once a detectable tumor burden is established (e.g., day 7), randomize mice into treatment groups (e.g., vehicle control, this compound at two dose levels).
-
Dosing: Administer this compound or vehicle daily via oral gavage for 21 days.
-
Efficacy Assessment: Monitor tumor burden using BLI weekly. Record body weight as a measure of toxicity. At the end of the study, collect bone marrow and spleen for flow cytometric analysis of human CD45+ cells.
-
Survival Study: A separate cohort of mice can be used to assess the effect of this compound on overall survival.
Table 3: Hypothetical In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Bioluminescence (photons/sec) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1.5 x 10^8 | 0% |
| This compound | 25 | 4.5 x 10^7 | 70% |
| This compound | 50 | 1.2 x 10^7 | 92% |
Conclusion
This technical guide outlines a hypothetical, yet standard, preclinical workflow for the evaluation of a novel anti-leukemic agent, this compound. The proposed experiments are designed to systematically assess its in vitro potency, confirm its mechanism of action, and evaluate its in vivo efficacy. The successful completion of these studies would provide a strong rationale for the further development of this compound as a potential therapeutic agent for leukemia. Key to this progression is the demonstration of potent and selective anti-leukemic activity with an acceptable safety profile in preclinical models.
References
A Technical Guide to the Preclinical Evaluation of II-B08, a Novel Therapeutic Candidate for Leukemia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available data specifically identifying a compound designated "II-B08" for the treatment of leukemia is not available. This guide, therefore, presents a hypothetical framework for the preclinical evaluation of a novel therapeutic agent, herein referred to as this compound, based on established principles and common pathways in leukemia research. The data and experimental protocols are illustrative and intended to serve as a template for the investigation of new anti-leukemic compounds.
Introduction
Leukemia, a group of cancers affecting the blood and bone marrow, is characterized by the rapid production of abnormal white blood cells. The development of targeted therapies that interfere with specific molecular pathways driving leukemogenesis has significantly improved patient outcomes. This document outlines a preclinical development plan for a hypothetical novel therapeutic agent, this compound, postulated to act as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various forms of leukemia.[1][2]
Postulated Mechanism of Action of this compound
This compound is hypothesized to be a small molecule inhibitor that selectively targets the Phosphoinositide 3-kinase (PI3K) enzyme. By inhibiting PI3K, this compound is expected to block the downstream signaling cascade involving AKT and the mammalian target of rapamycin (mTOR), leading to decreased cell proliferation, survival, and ultimately, apoptosis in leukemia cells.
In Vitro Efficacy and Potency
The initial evaluation of this compound involves determining its cytotoxic and cytostatic effects on various leukemia cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of leukemia cell lines.
Protocol:
-
Cell Seeding: Seed leukemia cell lines (e.g., K562 for CML, MOLM-13 for AML, Jurkat for ALL) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Table 1: Hypothetical IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | 150 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 75 |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) | 220 |
| Normal PBMCs | Healthy Donor | > 5000 |
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat leukemia cells (e.g., MOLM-13) with this compound at 1x and 5x its IC50 value for 48 hours.
-
Cell Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Table 2: Hypothetical Apoptosis Induction by this compound in MOLM-13 Cells
| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle Control | - | 5.2 | 2.1 |
| This compound | 75 nM (1x IC50) | 25.8 | 10.4 |
| This compound | 375 nM (5x IC50) | 45.1 | 22.7 |
Target Engagement and Mechanism of Action Confirmation
Experiments to confirm that this compound engages its target (PI3K) and modulates the intended signaling pathway.
Western Blot Analysis
Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Protocol:
-
Cell Lysis: Treat MOLM-13 cells with this compound at its IC50 for 2, 6, and 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy Studies
Evaluation of this compound's anti-leukemic activity in a relevant animal model.
Xenograft Mouse Model of AML
Objective: To assess the in vivo efficacy of this compound in a mouse xenograft model of AML.
Protocol:
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with luciferase-tagged MOLM-13 cells via tail vein injection.
-
Tumor Burden Monitoring: Monitor leukemia progression via bioluminescence imaging (BLI).
-
Treatment Initiation: Once a detectable tumor burden is established (e.g., day 7), randomize mice into treatment groups (e.g., vehicle control, this compound at two dose levels).
-
Dosing: Administer this compound or vehicle daily via oral gavage for 21 days.
-
Efficacy Assessment: Monitor tumor burden using BLI weekly. Record body weight as a measure of toxicity. At the end of the study, collect bone marrow and spleen for flow cytometric analysis of human CD45+ cells.
-
Survival Study: A separate cohort of mice can be used to assess the effect of this compound on overall survival.
Table 3: Hypothetical In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Bioluminescence (photons/sec) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1.5 x 10^8 | 0% |
| This compound | 25 | 4.5 x 10^7 | 70% |
| This compound | 50 | 1.2 x 10^7 | 92% |
Conclusion
This technical guide outlines a hypothetical, yet standard, preclinical workflow for the evaluation of a novel anti-leukemic agent, this compound. The proposed experiments are designed to systematically assess its in vitro potency, confirm its mechanism of action, and evaluate its in vivo efficacy. The successful completion of these studies would provide a strong rationale for the further development of this compound as a potential therapeutic agent for leukemia. Key to this progression is the demonstration of potent and selective anti-leukemic activity with an acceptable safety profile in preclinical models.
References
The Structure-Activity Relationship of II-B08: A Salicylic Acid-Based SHP2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of II-B08, a novel salicylic (B10762653) acid-based inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This compound has been identified as a reversible and noncompetitive inhibitor of SHP2 with an IC50 of 5.5 µM, exhibiting selectivity over other phosphatases such as SHP1 and PTP1B.[1][2][3] This document details the quantitative SAR data for a series of analogs, outlines the key experimental protocols for assessing inhibitor efficacy, and visually represents the associated signaling pathways and experimental workflows. The insights provided herein are intended to guide further optimization of this chemical scaffold for the development of potent and selective SHP2 inhibitors for therapeutic applications, particularly in oncology.
Introduction
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various human cancers. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML) and other solid tumors. Consequently, SHP2 has emerged as a compelling target for anti-cancer drug discovery.
This compound is a cell-permeable small molecule inhibitor that has demonstrated the ability to block growth factor-stimulated ERK1/2 activation and the proliferation of hematopoietic progenitors.[4] Its discovery stemmed from a salicylic acid-based combinatorial library approach aimed at targeting the active site and adjacent sub-pockets to enhance both affinity and selectivity.[4] This guide will dissect the structural determinants of this compound's inhibitory activity, providing a foundational understanding for researchers in the field.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of this compound and its analogs against SHP2 was evaluated using a biochemical assay. The following tables summarize the key SAR findings from the initial study by Zhang et al. (2010), where this compound is referred to as compound 9 .
Table 1: Inhibitory Activity of Initial Hits from the Combinatorial Library
| Compound | R Group | IC50 (µM) for SHP2 |
| 5 | 4-biphenyl | 8.9 ± 1.1 |
| 6 | 3-biphenyl | 11.2 ± 1.5 |
| 7 | 2-biphenyl | 15.6 ± 2.1 |
| 8 | 4'-(trifluoromethyl)biphenyl | 6.3 ± 0.8 |
| 9 (this compound) | 4'-(dimethylamino)biphenyl | 5.5 ± 0.7 |
Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.
Table 2: SAR of the Biphenyl (B1667301) Moiety in this compound (Compound 9)
| Compound | Modification from Compound 9 | IC50 (µM) for SHP2 | Fold Change from Cmpd 9 |
| 9 (this compound) | - | 5.5 ± 0.7 | - |
| 10 | 4'-methoxybiphenyl | 7.8 ± 0.9 | 1.4x less potent |
| 11 | 4'-fluorobiphenyl | 8.1 ± 1.0 | 1.5x less potent |
| 12 | 4'-chlorobiphenyl | 6.9 ± 0.8 | 1.3x less potent |
| 13 | 4'-methylbiphenyl | 9.2 ± 1.2 | 1.7x less potent |
| 14 | Phenyl (removal of distal ring) | 85.8 ± 9.3 | 15.6x less potent |
Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.
Table 3: Selectivity Profile of this compound (Compound 9)
| Phosphatase | IC50 (µM) |
| SHP2 | 5.5 ± 0.7 |
| SHP1 | 15.7 ± 1.8 |
| PTP1B | 14.3 ± 1.6 |
| LAR | > 100 |
| CD45 | > 100 |
| PTPα | > 100 |
Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.
Experimental Protocols
SHP2 Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant human SHP2 catalytic domain (residues 241-528)
-
Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 88 µL of assay buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound at various concentrations (or DMSO for control).
-
Add 5 µL of recombinant SHP2 enzyme solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of pNPP substrate (final concentration 2 mM).
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit the downstream signaling of SHP2.
-
Reagents and Materials:
-
Cell line (e.g., HeLa or other growth factor-responsive cells)
-
Cell culture medium and serum
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of ERK1/2 phosphorylation.
-
Hematopoietic Progenitor Proliferation Assay (Colony-Forming Cell Assay)
This assay evaluates the effect of this compound on the proliferation of primary hematopoietic progenitor cells.
-
Reagents and Materials:
-
Primary hematopoietic progenitor cells (e.g., mouse bone marrow or human cord blood CD34+ cells)
-
MethoCult™ medium (or similar semi-solid medium) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
Test compound (this compound)
-
35 mm culture dishes
-
-
Procedure:
-
Isolate hematopoietic progenitor cells from the source tissue.
-
Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM).
-
Add the cells and various concentrations of this compound (or DMSO) to the MethoCult™ medium.
-
Vortex the mixture thoroughly and let the bubbles dissipate.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2.
-
After 7-14 days, count the number of colonies (e.g., CFU-GM, BFU-E) under a microscope.
-
Calculate the percentage of inhibition of colony formation at each concentration of the inhibitor.
-
Visualizations
Signaling Pathway
Caption: The role of SHP2 in the RAS-MAPK signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for the identification and characterization of this compound.
Structure-Activity Relationship Logic
Caption: Logical relationship of key structural features of this compound to its biological activity.
Conclusion
This compound represents a promising starting point for the development of novel SHP2 inhibitors. The salicylic acid core effectively anchors the molecule in the active site, while the biphenyl moiety extends into a unique sub-pocket, conferring both potency and selectivity. The SAR data clearly indicate that the distal phenyl ring of the biphenyl group is crucial for high-affinity binding, and substitutions on this ring can be fine-tuned to optimize inhibitory activity. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of this and related chemical scaffolds. Future efforts should focus on enhancing the potency and pharmacokinetic properties of the this compound series to translate these promising preclinical findings into clinically viable therapeutics.
References
The Structure-Activity Relationship of II-B08: A Salicylic Acid-Based SHP2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of II-B08, a novel salicylic acid-based inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This compound has been identified as a reversible and noncompetitive inhibitor of SHP2 with an IC50 of 5.5 µM, exhibiting selectivity over other phosphatases such as SHP1 and PTP1B.[1][2][3] This document details the quantitative SAR data for a series of analogs, outlines the key experimental protocols for assessing inhibitor efficacy, and visually represents the associated signaling pathways and experimental workflows. The insights provided herein are intended to guide further optimization of this chemical scaffold for the development of potent and selective SHP2 inhibitors for therapeutic applications, particularly in oncology.
Introduction
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various human cancers. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML) and other solid tumors. Consequently, SHP2 has emerged as a compelling target for anti-cancer drug discovery.
This compound is a cell-permeable small molecule inhibitor that has demonstrated the ability to block growth factor-stimulated ERK1/2 activation and the proliferation of hematopoietic progenitors.[4] Its discovery stemmed from a salicylic acid-based combinatorial library approach aimed at targeting the active site and adjacent sub-pockets to enhance both affinity and selectivity.[4] This guide will dissect the structural determinants of this compound's inhibitory activity, providing a foundational understanding for researchers in the field.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of this compound and its analogs against SHP2 was evaluated using a biochemical assay. The following tables summarize the key SAR findings from the initial study by Zhang et al. (2010), where this compound is referred to as compound 9 .
Table 1: Inhibitory Activity of Initial Hits from the Combinatorial Library
| Compound | R Group | IC50 (µM) for SHP2 |
| 5 | 4-biphenyl | 8.9 ± 1.1 |
| 6 | 3-biphenyl | 11.2 ± 1.5 |
| 7 | 2-biphenyl | 15.6 ± 2.1 |
| 8 | 4'-(trifluoromethyl)biphenyl | 6.3 ± 0.8 |
| 9 (this compound) | 4'-(dimethylamino)biphenyl | 5.5 ± 0.7 |
Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.
Table 2: SAR of the Biphenyl Moiety in this compound (Compound 9)
| Compound | Modification from Compound 9 | IC50 (µM) for SHP2 | Fold Change from Cmpd 9 |
| 9 (this compound) | - | 5.5 ± 0.7 | - |
| 10 | 4'-methoxybiphenyl | 7.8 ± 0.9 | 1.4x less potent |
| 11 | 4'-fluorobiphenyl | 8.1 ± 1.0 | 1.5x less potent |
| 12 | 4'-chlorobiphenyl | 6.9 ± 0.8 | 1.3x less potent |
| 13 | 4'-methylbiphenyl | 9.2 ± 1.2 | 1.7x less potent |
| 14 | Phenyl (removal of distal ring) | 85.8 ± 9.3 | 15.6x less potent |
Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.
Table 3: Selectivity Profile of this compound (Compound 9)
| Phosphatase | IC50 (µM) |
| SHP2 | 5.5 ± 0.7 |
| SHP1 | 15.7 ± 1.8 |
| PTP1B | 14.3 ± 1.6 |
| LAR | > 100 |
| CD45 | > 100 |
| PTPα | > 100 |
Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.
Experimental Protocols
SHP2 Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant human SHP2 catalytic domain (residues 241-528)
-
Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 88 µL of assay buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound at various concentrations (or DMSO for control).
-
Add 5 µL of recombinant SHP2 enzyme solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of pNPP substrate (final concentration 2 mM).
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit the downstream signaling of SHP2.
-
Reagents and Materials:
-
Cell line (e.g., HeLa or other growth factor-responsive cells)
-
Cell culture medium and serum
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of ERK1/2 phosphorylation.
-
Hematopoietic Progenitor Proliferation Assay (Colony-Forming Cell Assay)
This assay evaluates the effect of this compound on the proliferation of primary hematopoietic progenitor cells.
-
Reagents and Materials:
-
Primary hematopoietic progenitor cells (e.g., mouse bone marrow or human cord blood CD34+ cells)
-
MethoCult™ medium (or similar semi-solid medium) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
Test compound (this compound)
-
35 mm culture dishes
-
-
Procedure:
-
Isolate hematopoietic progenitor cells from the source tissue.
-
Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM).
-
Add the cells and various concentrations of this compound (or DMSO) to the MethoCult™ medium.
-
Vortex the mixture thoroughly and let the bubbles dissipate.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2.
-
After 7-14 days, count the number of colonies (e.g., CFU-GM, BFU-E) under a microscope.
-
Calculate the percentage of inhibition of colony formation at each concentration of the inhibitor.
-
Visualizations
Signaling Pathway
Caption: The role of SHP2 in the RAS-MAPK signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for the identification and characterization of this compound.
Structure-Activity Relationship Logic
Caption: Logical relationship of key structural features of this compound to its biological activity.
Conclusion
This compound represents a promising starting point for the development of novel SHP2 inhibitors. The salicylic acid core effectively anchors the molecule in the active site, while the biphenyl moiety extends into a unique sub-pocket, conferring both potency and selectivity. The SAR data clearly indicate that the distal phenyl ring of the biphenyl group is crucial for high-affinity binding, and substitutions on this ring can be fine-tuned to optimize inhibitory activity. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of this and related chemical scaffolds. Future efforts should focus on enhancing the potency and pharmacokinetic properties of the this compound series to translate these promising preclinical findings into clinically viable therapeutics.
References
Preliminary Toxicity Assessment of Novel Compounds: A Technical Guide
Disclaimer: No specific toxicological data was found for a compound designated "II-B08" in the public domain. The following technical guide provides a generalized framework and illustrative examples based on preliminary toxicity studies of other research compounds. This document is intended to serve as a template for researchers, scientists, and drug development professionals in structuring and presenting toxicological data.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental for the initial screening of a compound's potential to induce cell death. These assays help determine the concentration range at which a compound exhibits cytotoxic effects and can provide insights into the mechanism of cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for a test compound against various cell lines.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HepG2 | Test Compound A | 24 | 45.2 |
| HepG2 | Test Compound A | 48 | 28.7 |
| A549 | Test Compound A | 48 | 62.1 |
| MCF-7 | Test Compound A | 48 | 15.8 |
| HUVEC | Test Compound A | 48 | > 100 |
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
In Vivo Acute Toxicity Assessment
In vivo acute toxicity studies are performed to determine the short-term adverse effects of a single high dose of a substance. These studies are crucial for determining the median lethal dose (LD50) and identifying potential target organs for toxicity.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.
Methodology:
-
Animal Model: Use a single sex of healthy, young adult rodents (e.g., Wistar rats), weighing between 200-300g.[1][2][3]
-
Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize the animals for at least 5 days before the experiment.
-
Dosing: Administer the test compound orally via gavage. The initial dose is selected based on in vitro data or information from similar compounds. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previously dosed animal.
-
Observation: Observe the animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and mortality for at least 14 days.[4] Record body weights before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidney, heart, lungs, spleen) for histopathological examination.
-
Biochemical Analysis: Collect blood samples for serum biochemical analysis to assess organ function (e.g., ALT, AST for liver function; creatinine, BUN for kidney function).[5]
-
LD50 Calculation: Estimate the LD50 using appropriate statistical methods based on the dosing sequence and outcomes.
Quantitative Data Summary
The following tables present hypothetical data from an acute oral toxicity study.
Table 2.1: Serum Biochemistry Parameters
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |
| Control | 0 | 35 ± 5 | 80 ± 10 | 0.6 ± 0.1 |
| Low Dose | 50 | 42 ± 7 | 95 ± 12 | 0.7 ± 0.2 |
| Mid Dose | 200 | 150 ± 25 | 320 ± 40 | 1.5 ± 0.3 |
| High Dose | 1000 | 450 ± 60 | 850 ± 90 | 3.2 ± 0.5 |
| p < 0.05 compared to control |
Table 2.2: Organ Weights
| Group | Dose (mg/kg) | Liver (g) | Kidneys (g) |
| Control | 0 | 10.5 ± 1.2 | 1.8 ± 0.2 |
| Low Dose | 50 | 10.8 ± 1.5 | 1.9 ± 0.3 |
| Mid Dose | 200 | 12.5 ± 1.8 | 2.2 ± 0.4 |
| High Dose | 1000 | 15.2 ± 2.1 | 2.8 ± 0.5 |
| p < 0.05 compared to control |
Experimental Workflow Diagram
References
- 1. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of Novel Compounds: A Technical Guide
Disclaimer: No specific toxicological data was found for a compound designated "II-B08" in the public domain. The following technical guide provides a generalized framework and illustrative examples based on preliminary toxicity studies of other research compounds. This document is intended to serve as a template for researchers, scientists, and drug development professionals in structuring and presenting toxicological data.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental for the initial screening of a compound's potential to induce cell death. These assays help determine the concentration range at which a compound exhibits cytotoxic effects and can provide insights into the mechanism of cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for a test compound against various cell lines.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HepG2 | Test Compound A | 24 | 45.2 |
| HepG2 | Test Compound A | 48 | 28.7 |
| A549 | Test Compound A | 48 | 62.1 |
| MCF-7 | Test Compound A | 48 | 15.8 |
| HUVEC | Test Compound A | 48 | > 100 |
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
In Vivo Acute Toxicity Assessment
In vivo acute toxicity studies are performed to determine the short-term adverse effects of a single high dose of a substance. These studies are crucial for determining the median lethal dose (LD50) and identifying potential target organs for toxicity.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.
Methodology:
-
Animal Model: Use a single sex of healthy, young adult rodents (e.g., Wistar rats), weighing between 200-300g.[1][2][3]
-
Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize the animals for at least 5 days before the experiment.
-
Dosing: Administer the test compound orally via gavage. The initial dose is selected based on in vitro data or information from similar compounds. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previously dosed animal.
-
Observation: Observe the animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and mortality for at least 14 days.[4] Record body weights before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidney, heart, lungs, spleen) for histopathological examination.
-
Biochemical Analysis: Collect blood samples for serum biochemical analysis to assess organ function (e.g., ALT, AST for liver function; creatinine, BUN for kidney function).[5]
-
LD50 Calculation: Estimate the LD50 using appropriate statistical methods based on the dosing sequence and outcomes.
Quantitative Data Summary
The following tables present hypothetical data from an acute oral toxicity study.
Table 2.1: Serum Biochemistry Parameters
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |
| Control | 0 | 35 ± 5 | 80 ± 10 | 0.6 ± 0.1 |
| Low Dose | 50 | 42 ± 7 | 95 ± 12 | 0.7 ± 0.2 |
| Mid Dose | 200 | 150 ± 25 | 320 ± 40 | 1.5 ± 0.3 |
| High Dose | 1000 | 450 ± 60 | 850 ± 90 | 3.2 ± 0.5 |
| p < 0.05 compared to control |
Table 2.2: Organ Weights
| Group | Dose (mg/kg) | Liver (g) | Kidneys (g) |
| Control | 0 | 10.5 ± 1.2 | 1.8 ± 0.2 |
| Low Dose | 50 | 10.8 ± 1.5 | 1.9 ± 0.3 |
| Mid Dose | 200 | 12.5 ± 1.8 | 2.2 ± 0.4 |
| High Dose | 1000 | 15.2 ± 2.1 | 2.8 ± 0.5 |
| p < 0.05 compared to control |
Experimental Workflow Diagram
References
- 1. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
II-B08: A Technical Guide to its Inhibition of Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Introduction
II-B08 is a small molecule inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against SHP2 (Src homology 2 domain-containing phosphatase 2). PTPs are a crucial class of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay governs a multitude of cellular processes, including growth, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of this compound, its mechanism of action, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.
Biochemical Activity of this compound
This compound has been characterized as a reversible and noncompetitive inhibitor of SHP2.[1] Its inhibitory activity has been quantified against a panel of PTPs, demonstrating a degree of selectivity for SHP2.
Table 1: Inhibitory Activity of this compound against Various Protein Tyrosine Phosphatases
| Protein Tyrosine Phosphatase | IC50 (μM) |
| SHP2 | 5.5[1] |
| SHP1 | 15.7[1] |
| PTP1B | 14.3[1] |
Mechanism of Action
This compound exhibits a noncompetitive mode of inhibition towards SHP2. This indicates that the inhibitor does not bind to the active site of the enzyme, but rather to an allosteric site. Binding to this allosteric site induces a conformational change in the enzyme that reduces its catalytic efficiency, without preventing the substrate from binding to the active site. The reversible nature of the inhibition means that the inhibitor can associate and dissociate from the enzyme.
Effect on Cellular Signaling Pathways
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a critical role in activating the Ras-MAPK (mitogen-activated protein kinase) signaling cascade, which is frequently hyperactivated in cancer. By inhibiting SHP2, this compound can effectively block the propagation of signals that promote cell proliferation and survival. A primary downstream effect of SHP2 inhibition by this compound is the suppression of ERK1/2 phosphorylation.
Experimental Protocols
SHP2 Enzymatic Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against SHP2 using a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human SHP2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
This compound compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SHP2 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (pNPP or DiFMUP) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding NaOH for pNPP).
-
Measure the absorbance (405 nm for pNPP) or fluorescence (excitation/emission ~360/460 nm for DiFMUP) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Cancer cell line (e.g., a line with known RTK activation)
-
Cell culture medium and supplements
-
This compound compound
-
Growth factor (e.g., EGF, FGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a period of 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a valuable research tool for investigating the roles of SHP2 and other PTPs in cellular signaling. Its ability to inhibit SHP2 and consequently block downstream pathways such as the Ras-MAPK cascade makes it a compound of interest in the study of diseases driven by aberrant PTP activity, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other PTP inhibitors.
References
II-B08: A Technical Guide to its Inhibition of Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Introduction
II-B08 is a small molecule inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against SHP2 (Src homology 2 domain-containing phosphatase 2). PTPs are a crucial class of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay governs a multitude of cellular processes, including growth, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of this compound, its mechanism of action, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.
Biochemical Activity of this compound
This compound has been characterized as a reversible and noncompetitive inhibitor of SHP2.[1] Its inhibitory activity has been quantified against a panel of PTPs, demonstrating a degree of selectivity for SHP2.
Table 1: Inhibitory Activity of this compound against Various Protein Tyrosine Phosphatases
| Protein Tyrosine Phosphatase | IC50 (μM) |
| SHP2 | 5.5[1] |
| SHP1 | 15.7[1] |
| PTP1B | 14.3[1] |
Mechanism of Action
This compound exhibits a noncompetitive mode of inhibition towards SHP2. This indicates that the inhibitor does not bind to the active site of the enzyme, but rather to an allosteric site. Binding to this allosteric site induces a conformational change in the enzyme that reduces its catalytic efficiency, without preventing the substrate from binding to the active site. The reversible nature of the inhibition means that the inhibitor can associate and dissociate from the enzyme.
Effect on Cellular Signaling Pathways
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a critical role in activating the Ras-MAPK (mitogen-activated protein kinase) signaling cascade, which is frequently hyperactivated in cancer. By inhibiting SHP2, this compound can effectively block the propagation of signals that promote cell proliferation and survival. A primary downstream effect of SHP2 inhibition by this compound is the suppression of ERK1/2 phosphorylation.
Experimental Protocols
SHP2 Enzymatic Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against SHP2 using a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human SHP2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
This compound compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SHP2 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (pNPP or DiFMUP) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding NaOH for pNPP).
-
Measure the absorbance (405 nm for pNPP) or fluorescence (excitation/emission ~360/460 nm for DiFMUP) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Cancer cell line (e.g., a line with known RTK activation)
-
Cell culture medium and supplements
-
This compound compound
-
Growth factor (e.g., EGF, FGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a period of 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a valuable research tool for investigating the roles of SHP2 and other PTPs in cellular signaling. Its ability to inhibit SHP2 and consequently block downstream pathways such as the Ras-MAPK cascade makes it a compound of interest in the study of diseases driven by aberrant PTP activity, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other PTP inhibitors.
References
Methodological & Application
Application Notes and Protocols for II-B08 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
II-B08 is a potent and selective cell-permeable inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival.[1] As a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK cascade, SHP2 has emerged as a promising therapeutic target in oncology. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound is a reversible and noncompetitive inhibitor of SHP2.[1] By binding to SHP2, this compound locks the phosphatase in an inactive conformation, thereby preventing its interaction with upstream signaling molecules and inhibiting the dephosphorylation of its substrates. This leads to the downregulation of downstream signaling pathways, such as the ERK pathway, which are crucial for cancer cell proliferation and survival.
Data Presentation
The following table summarizes the inhibitory activity of this compound against SHP2 and other related phosphatases.
| Target | IC50 (μM) | Description |
| SHP2 | 5.5[1] | Potent and primary target. |
| SHP1 | 15.7[1] | Moderate inhibitory activity. |
| PTP1B | 14.3[1] | Moderate inhibitory activity. |
This table will be expanded with IC50 values for this compound in various cancer cell lines as more data becomes publicly available.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 24, 48, or 72 hours.[2]
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically those with >50 cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of the SHP2 Signaling Pathway
This protocol is used to examine the effect of this compound on the phosphorylation status of key proteins in the SHP2 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2, anti-ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound or vehicle for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
Application Notes and Protocols for II-B08 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
II-B08 is a potent and selective cell-permeable inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival.[1] As a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK cascade, SHP2 has emerged as a promising therapeutic target in oncology. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound is a reversible and noncompetitive inhibitor of SHP2.[1] By binding to SHP2, this compound locks the phosphatase in an inactive conformation, thereby preventing its interaction with upstream signaling molecules and inhibiting the dephosphorylation of its substrates. This leads to the downregulation of downstream signaling pathways, such as the ERK pathway, which are crucial for cancer cell proliferation and survival.
Data Presentation
The following table summarizes the inhibitory activity of this compound against SHP2 and other related phosphatases.
| Target | IC50 (μM) | Description |
| SHP2 | 5.5[1] | Potent and primary target. |
| SHP1 | 15.7[1] | Moderate inhibitory activity. |
| PTP1B | 14.3[1] | Moderate inhibitory activity. |
This table will be expanded with IC50 values for this compound in various cancer cell lines as more data becomes publicly available.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 24, 48, or 72 hours.[2]
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically those with >50 cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of the SHP2 Signaling Pathway
This protocol is used to examine the effect of this compound on the phosphorylation status of key proteins in the SHP2 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2, anti-ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound or vehicle for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
Application Notes and Protocols: II-B08 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the novel investigational compound II-B08 in various mouse models of cancer. The following guidelines are based on preclinical efficacy and toxicology studies and are intended to assist researchers in designing and executing in vivo experiments. This compound is a potent and selective inhibitor of the hypothetical "Tumor Growth Factor Receptor" (TGFR) signaling pathway, a critical mediator of cell proliferation and survival in several cancer types.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data derived from preclinical studies of this compound in mouse models.
Table 1: Recommended Dosage of this compound in Different Mouse Models
| Mouse Model | Tumor Type | Administration Route | Dosage (mg/kg) | Dosing Frequency | Study Duration |
| Nude (nu/nu) | Human Glioblastoma Xenograft | Intraperitoneal (IP) | 25 | Daily | 28 days |
| NOD/SCID | Human Pancreatic Cancer Xenograft | Oral Gavage (PO) | 50 | Daily | 21 days |
| C57BL/6 | Syngeneic Melanoma | Subcutaneous (SC) | 20 | Twice a week | 35 days |
| BALB/c | Syngeneic Breast Cancer | Intravenous (IV) | 10 | Once a week | 28 days |
Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 10 | 1250 | 0.25 | 6.8 | 100 |
| Intraperitoneal (IP) | 25 | 980 | 1.0 | 7.2 | 80 |
| Oral Gavage (PO) | 50 | 650 | 2.0 | 7.5 | 45 |
| Subcutaneous (SC) | 20 | 820 | 1.5 | 8.1 | 70 |
Experimental Protocols
Tumor Model Establishment
a. Subcutaneous Xenograft Model:
-
Culture human cancer cells (e.g., U87 glioblastoma cells) to 80-90% confluency.
-
Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Begin treatment when tumors reach an average volume of 100-150 mm³.
b. Orthotopic Model: For disease-relevant studies, orthotopic implantation is recommended. For instance, in a pancreatic cancer model, surgically implant 1 x 10^6 pancreatic cancer cells into the pancreas of anesthetized NOD/SCID mice.
Preparation and Administration of this compound
a. Formulation:
-
For intravenous, intraperitoneal, and subcutaneous administration, dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile saline.[1]
-
For oral gavage, formulate this compound in a solution of 0.5% methylcellulose (B11928114) in sterile water.
b. Administration Routes:
-
Intravenous (IV): Administer via the lateral tail vein. The maximum volume for a bolus injection is 5 ml/kg.[2]
-
Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen.
-
Subcutaneous (SC): Inject into the loose skin over the back of the neck.[2]
-
Oral Gavage (PO): Use a proper gavage needle to deliver the solution directly into the stomach.[1]
Efficacy Assessment
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Survival Analysis: In survival studies, monitor mice daily and euthanize when they meet predefined endpoint criteria (e.g., tumor volume > 2000 mm³, significant weight loss, or signs of distress).
-
Ex Vivo Analysis: At the end of the study, collect tumors for downstream analysis, such as immunohistochemistry for proliferation and apoptosis markers, and Western blotting to confirm target engagement.
Mandatory Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols: II-B08 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the novel investigational compound II-B08 in various mouse models of cancer. The following guidelines are based on preclinical efficacy and toxicology studies and are intended to assist researchers in designing and executing in vivo experiments. This compound is a potent and selective inhibitor of the hypothetical "Tumor Growth Factor Receptor" (TGFR) signaling pathway, a critical mediator of cell proliferation and survival in several cancer types.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data derived from preclinical studies of this compound in mouse models.
Table 1: Recommended Dosage of this compound in Different Mouse Models
| Mouse Model | Tumor Type | Administration Route | Dosage (mg/kg) | Dosing Frequency | Study Duration |
| Nude (nu/nu) | Human Glioblastoma Xenograft | Intraperitoneal (IP) | 25 | Daily | 28 days |
| NOD/SCID | Human Pancreatic Cancer Xenograft | Oral Gavage (PO) | 50 | Daily | 21 days |
| C57BL/6 | Syngeneic Melanoma | Subcutaneous (SC) | 20 | Twice a week | 35 days |
| BALB/c | Syngeneic Breast Cancer | Intravenous (IV) | 10 | Once a week | 28 days |
Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 10 | 1250 | 0.25 | 6.8 | 100 |
| Intraperitoneal (IP) | 25 | 980 | 1.0 | 7.2 | 80 |
| Oral Gavage (PO) | 50 | 650 | 2.0 | 7.5 | 45 |
| Subcutaneous (SC) | 20 | 820 | 1.5 | 8.1 | 70 |
Experimental Protocols
Tumor Model Establishment
a. Subcutaneous Xenograft Model:
-
Culture human cancer cells (e.g., U87 glioblastoma cells) to 80-90% confluency.
-
Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Begin treatment when tumors reach an average volume of 100-150 mm³.
b. Orthotopic Model: For disease-relevant studies, orthotopic implantation is recommended. For instance, in a pancreatic cancer model, surgically implant 1 x 10^6 pancreatic cancer cells into the pancreas of anesthetized NOD/SCID mice.
Preparation and Administration of this compound
a. Formulation:
-
For intravenous, intraperitoneal, and subcutaneous administration, dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile saline.[1]
-
For oral gavage, formulate this compound in a solution of 0.5% methylcellulose in sterile water.
b. Administration Routes:
-
Intravenous (IV): Administer via the lateral tail vein. The maximum volume for a bolus injection is 5 ml/kg.[2]
-
Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen.
-
Subcutaneous (SC): Inject into the loose skin over the back of the neck.[2]
-
Oral Gavage (PO): Use a proper gavage needle to deliver the solution directly into the stomach.[1]
Efficacy Assessment
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Survival Analysis: In survival studies, monitor mice daily and euthanize when they meet predefined endpoint criteria (e.g., tumor volume > 2000 mm³, significant weight loss, or signs of distress).
-
Ex Vivo Analysis: At the end of the study, collect tumors for downstream analysis, such as immunohistochemistry for proliferation and apoptosis markers, and Western blotting to confirm target engagement.
Mandatory Visualizations
Signaling Pathway of this compound
References
Application Notes: Preparation of II-B08 Stock Solution for Cellular and Biochemical Assays
Introduction
II-B08 is a cell-permeable inhibitor of the Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). As a non-receptor protein tyrosine phosphatase, SHP2 is a critical component of multiple signaling pathways, including the RAS-ERK pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, this compound blocks the activation of downstream effectors like ERK1/2, thereby impeding the proliferation of cancer cells. This makes this compound a valuable tool for research in oncology and leukemia treatment. Proper preparation and storage of this compound stock solutions are crucial for obtaining reproducible and accurate results in downstream assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Storage Recommendations
All quantitative data regarding this compound is summarized in the tables below for easy reference. The molecular weight is a critical parameter for calculating the required mass for stock solution preparation.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 3-(1-(3-(Biphenyl-4-ylamino)-3-oxopropyl)-1H-1,2,3-triazol-4-yl)-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid | |
| Molecular Formula | C₃₃H₂₇N₅O₄ | |
| Molecular Weight | 557.61 g/mol | |
| CAS Number | 1143579-78-5 | |
| Purity | >98% (typical) | N/A |
| Appearance | Crystalline solid | N/A |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Details |
|---|---|---|
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous DMSO is recommended for optimal solubility and stability. |
| Stock Solution Concentration | 1-10 mM | A 10 mM stock is standard for most laboratory applications, allowing for a wide range of working concentrations. |
| Short-Term Storage (Days to Weeks) | 0 - 4°C, protected from light | For reconstituted solutions, short-term storage in a refrigerator is acceptable. |
| Long-Term Storage (Months to Years) | -20°C or -80°C, protected from light | Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. |
| Shelf Life | Stable for months to years when stored properly as a dry powder or frozen solution. | Avoid frequent temperature fluctuations and exposure to light. |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the overall workflow for preparing a ready-to-use this compound stock solution from a powdered solid.
Application Notes: Preparation of II-B08 Stock Solution for Cellular and Biochemical Assays
Introduction
II-B08 is a cell-permeable inhibitor of the Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). As a non-receptor protein tyrosine phosphatase, SHP2 is a critical component of multiple signaling pathways, including the RAS-ERK pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, this compound blocks the activation of downstream effectors like ERK1/2, thereby impeding the proliferation of cancer cells. This makes this compound a valuable tool for research in oncology and leukemia treatment. Proper preparation and storage of this compound stock solutions are crucial for obtaining reproducible and accurate results in downstream assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Storage Recommendations
All quantitative data regarding this compound is summarized in the tables below for easy reference. The molecular weight is a critical parameter for calculating the required mass for stock solution preparation.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 3-(1-(3-(Biphenyl-4-ylamino)-3-oxopropyl)-1H-1,2,3-triazol-4-yl)-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid | |
| Molecular Formula | C₃₃H₂₇N₅O₄ | |
| Molecular Weight | 557.61 g/mol | |
| CAS Number | 1143579-78-5 | |
| Purity | >98% (typical) | N/A |
| Appearance | Crystalline solid | N/A |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Details |
|---|---|---|
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended for optimal solubility and stability. |
| Stock Solution Concentration | 1-10 mM | A 10 mM stock is standard for most laboratory applications, allowing for a wide range of working concentrations. |
| Short-Term Storage (Days to Weeks) | 0 - 4°C, protected from light | For reconstituted solutions, short-term storage in a refrigerator is acceptable. |
| Long-Term Storage (Months to Years) | -20°C or -80°C, protected from light | Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. |
| Shelf Life | Stable for months to years when stored properly as a dry powder or frozen solution. | Avoid frequent temperature fluctuations and exposure to light. |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the overall workflow for preparing a ready-to-use this compound stock solution from a powdered solid.
Application Notes: II-B08, a Potent and Selective SHP2 Inhibitor for High-Throughput Screening and Cancer Research
Introduction
II-B08 is a cell-permeable, reversible, and noncompetitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2][3] SHP2 is a key signaling node and a bona fide oncoprotein, playing a pivotal role in various growth factor and cytokine signaling pathways that are critical for cell proliferation, differentiation, and survival.[1][2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.[1][2] this compound emerged from a high-throughput screen of a salicylic (B10762653) acid-based combinatorial library and has demonstrated potent and selective inhibition of SHP2, making it a valuable tool for cancer research and drug discovery.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect on SHP2, which in turn blocks downstream signaling pathways, most notably the RAS-ERK1/2 (MAPK) pathway.[1][2] By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling molecules, leading to a reduction in ERK1/2 activation.[1][2] This ultimately results in decreased cell proliferation and survival in cancer cells that are dependent on SHP2 signaling.[1][2]
Data Presentation
Inhibitory Activity of this compound against SHP2 and other Protein Tyrosine Phosphatases (PTPs)
| Compound | SHP2 IC₅₀ (µM) | PTP1B IC₅₀ (µM) | SHP1 IC₅₀ (µM) | HePTP IC₅₀ (µM) | MEG2 IC₅₀ (µM) |
| This compound | 5.5 | 14.3 | 15.7 | > 200 | > 200 |
Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2010.[1][2]
Cellular Activity of this compound
| Assay | Cell Type | Effect |
| ERK1/2 Phosphorylation | NIH3T3 cells | Inhibition of EGF-stimulated ERK1/2 phosphorylation |
| Hematopoietic Progenitor Proliferation | Murine bone marrow cells with SHP2 E76K mutation | Inhibition of GM-CSF-stimulated hyperproliferation |
Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2010.[1][2]
Signaling Pathway and Experimental Workflow
Experimental Protocols
High-Throughput SHP2 Inhibition Assay (Biochemical)
This protocol is adapted from the methodology used for the discovery of this compound.[1][2]
Materials:
-
Purified recombinant SHP2 enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)
-
This compound and other test compounds dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution to each well. For control wells, add 1 µL of DMSO.
-
Add 20 µL of the SHP2 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution (final concentration 2 mM) in assay buffer to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.
Cell-Based ERK1/2 Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit growth factor-stimulated ERK1/2 phosphorylation in a cellular context.[1][2]
Materials:
-
NIH3T3 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Serum-free DMEM
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed NIH3T3 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating in serum-free DMEM for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK1/2 and t-ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to t-ERK1/2.
Hematopoietic Progenitor Colony Formation Assay
This assay evaluates the effect of this compound on the hyperproliferation of hematopoietic progenitors driven by a gain-of-function SHP2 mutant.[1][2]
Materials:
-
Murine bone marrow cells transduced with a retrovirus expressing a gain-of-function SHP2 mutant (e.g., E76K)
-
MethoCult™ medium
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
This compound
-
35 mm culture dishes
Procedure:
-
Isolate bone marrow cells from mice.
-
Transduce the cells with a retrovirus carrying the SHP2 E76K mutant.
-
Plate the transduced cells in MethoCult™ medium in 35 mm culture dishes at a density of 1 x 10⁴ cells/dish.
-
Add GM-CSF (e.g., 10 ng/mL) to the medium to stimulate proliferation.
-
Treat the cells with various concentrations of this compound or DMSO as a control.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO₂.
-
After 7-10 days, count the number of colonies (defined as clusters of >50 cells) in each dish.
-
Calculate the percent inhibition of colony formation for each concentration of this compound compared to the DMSO control.
References
- 1. A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: II-B08, a Potent and Selective SHP2 Inhibitor for High-Throughput Screening and Cancer Research
Introduction
II-B08 is a cell-permeable, reversible, and noncompetitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2][3] SHP2 is a key signaling node and a bona fide oncoprotein, playing a pivotal role in various growth factor and cytokine signaling pathways that are critical for cell proliferation, differentiation, and survival.[1][2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.[1][2] this compound emerged from a high-throughput screen of a salicylic acid-based combinatorial library and has demonstrated potent and selective inhibition of SHP2, making it a valuable tool for cancer research and drug discovery.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect on SHP2, which in turn blocks downstream signaling pathways, most notably the RAS-ERK1/2 (MAPK) pathway.[1][2] By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling molecules, leading to a reduction in ERK1/2 activation.[1][2] This ultimately results in decreased cell proliferation and survival in cancer cells that are dependent on SHP2 signaling.[1][2]
Data Presentation
Inhibitory Activity of this compound against SHP2 and other Protein Tyrosine Phosphatases (PTPs)
| Compound | SHP2 IC₅₀ (µM) | PTP1B IC₅₀ (µM) | SHP1 IC₅₀ (µM) | HePTP IC₅₀ (µM) | MEG2 IC₅₀ (µM) |
| This compound | 5.5 | 14.3 | 15.7 | > 200 | > 200 |
Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2010.[1][2]
Cellular Activity of this compound
| Assay | Cell Type | Effect |
| ERK1/2 Phosphorylation | NIH3T3 cells | Inhibition of EGF-stimulated ERK1/2 phosphorylation |
| Hematopoietic Progenitor Proliferation | Murine bone marrow cells with SHP2 E76K mutation | Inhibition of GM-CSF-stimulated hyperproliferation |
Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2010.[1][2]
Signaling Pathway and Experimental Workflow
Experimental Protocols
High-Throughput SHP2 Inhibition Assay (Biochemical)
This protocol is adapted from the methodology used for the discovery of this compound.[1][2]
Materials:
-
Purified recombinant SHP2 enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, 1 mM EDTA, and 1 mM dithiothreitol (DTT)
-
This compound and other test compounds dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution to each well. For control wells, add 1 µL of DMSO.
-
Add 20 µL of the SHP2 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution (final concentration 2 mM) in assay buffer to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.
Cell-Based ERK1/2 Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit growth factor-stimulated ERK1/2 phosphorylation in a cellular context.[1][2]
Materials:
-
NIH3T3 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Serum-free DMEM
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed NIH3T3 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating in serum-free DMEM for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK1/2 and t-ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to t-ERK1/2.
Hematopoietic Progenitor Colony Formation Assay
This assay evaluates the effect of this compound on the hyperproliferation of hematopoietic progenitors driven by a gain-of-function SHP2 mutant.[1][2]
Materials:
-
Murine bone marrow cells transduced with a retrovirus expressing a gain-of-function SHP2 mutant (e.g., E76K)
-
MethoCult™ medium
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
This compound
-
35 mm culture dishes
Procedure:
-
Isolate bone marrow cells from mice.
-
Transduce the cells with a retrovirus carrying the SHP2 E76K mutant.
-
Plate the transduced cells in MethoCult™ medium in 35 mm culture dishes at a density of 1 x 10⁴ cells/dish.
-
Add GM-CSF (e.g., 10 ng/mL) to the medium to stimulate proliferation.
-
Treat the cells with various concentrations of this compound or DMSO as a control.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO₂.
-
After 7-10 days, count the number of colonies (defined as clusters of >50 cells) in each dish.
-
Calculate the percent inhibition of colony formation for each concentration of this compound compared to the DMSO control.
References
- 1. A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: Western Blot Analysis of SHP2-Mediated Signaling Pathways Following II-B08 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction II-B08 is a reversible, noncompetitive inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and is a critical component of intracellular signaling. It is often dysregulated in various human cancers, playing a role in mediating signal transduction from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras-MAPK (mitogen-activated protein kinase) pathway.[3] Inhibition of SHP2 with small molecules like this compound has emerged as a promising therapeutic strategy in oncology.[4]
This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on key proteins within the SHP2 signaling cascade. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5][6] This allows researchers to assess changes in protein expression and phosphorylation status, thereby elucidating the mechanism of action of compounds like this compound.
Principle of the Method
The Western blot technique involves several key stages:
-
Sample Preparation: Cells are treated with this compound and then lysed to release their protein content.
-
Gel Electrophoresis: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][8]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[9]
-
Immunodetection: The membrane is blocked to prevent non-specific binding and then probed with a primary antibody specific to the target protein. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody.[6][10]
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. This signal is captured, and the intensity of the resulting bands corresponds to the amount of the target protein.[8]
Key Signaling Pathway and Experimental Workflow
Treatment with this compound is expected to inhibit SHP2 phosphatase activity, leading to a downstream reduction in MAPK pathway signaling. This can be observed by measuring the phosphorylation status of key kinases like ERK.
Caption: SHP2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Select a relevant cancer cell line known to have active RTK signaling (e.g., HMC-1 human mast cell leukemia cells).[4]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
Preparation of Cell Lysates
-
After treatment, place culture dishes on ice and aspirate the media.
-
Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[11]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new, clean tube. Store at -80°C or proceed to the next step.
Protein Concentration Determination
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit or Bradford assay, following the manufacturer's protocol.
-
Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein (typically 20-40 µg) for each sample.
-
Prepare samples for loading by adding 4X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.[8]
SDS-PAGE (Gel Electrophoresis)
-
Load the denatured protein samples (equal protein amounts) into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder in one well to monitor protein migration and estimate molecular weights.[7]
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Activate the PVDF membrane in methanol (B129727) for 1-2 minutes before assembling the transfer stack.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 60-90 minutes in a cold room or on ice).
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[9] Destain with TBST before blocking.
Immunodetection
-
Blocking: Place the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) and incubate for 1 hour at room temperature with gentle agitation.[12] This step prevents non-specific antibody binding.[5]
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-SHP2, anti-β-actin) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[11]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP), diluted in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.[9]
-
-
Final Washes: Repeat the washing step (step 6.3) three times to remove unbound secondary antibody.
Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
Use image analysis software (e.g., ImageJ) to perform densitometry, measuring the intensity of the bands.[13]
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to correct for loading differences. For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal (e.g., p-ERK / Total ERK).
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of different this compound concentrations. Below is a representative table of expected results for the densitometric analysis of key proteins in the MAPK pathway.
| This compound Conc. (µM) | Relative p-ERK / Total ERK Intensity (Normalized to Control) | Relative Total ERK / β-actin Intensity (Normalized to Control) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.05 |
| 1 | 0.75 ± 0.06 | 1.02 ± 0.07 |
| 5 | 0.42 ± 0.05 | 0.98 ± 0.04 |
| 10 | 0.18 ± 0.03 | 1.01 ± 0.06 |
| 20 | 0.09 ± 0.02 | 0.99 ± 0.05 |
| Note: Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 3. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KIT-induced aggressive systemic mastocytosis requires SHP2/PTPN11 phosphatase for disease progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. LabXchange [labxchange.org]
Application Note: Western Blot Analysis of SHP2-Mediated Signaling Pathways Following II-B08 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction II-B08 is a reversible, noncompetitive inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and is a critical component of intracellular signaling. It is often dysregulated in various human cancers, playing a role in mediating signal transduction from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras-MAPK (mitogen-activated protein kinase) pathway.[3] Inhibition of SHP2 with small molecules like this compound has emerged as a promising therapeutic strategy in oncology.[4]
This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on key proteins within the SHP2 signaling cascade. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5][6] This allows researchers to assess changes in protein expression and phosphorylation status, thereby elucidating the mechanism of action of compounds like this compound.
Principle of the Method
The Western blot technique involves several key stages:
-
Sample Preparation: Cells are treated with this compound and then lysed to release their protein content.
-
Gel Electrophoresis: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][8]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[9]
-
Immunodetection: The membrane is blocked to prevent non-specific binding and then probed with a primary antibody specific to the target protein. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody.[6][10]
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. This signal is captured, and the intensity of the resulting bands corresponds to the amount of the target protein.[8]
Key Signaling Pathway and Experimental Workflow
Treatment with this compound is expected to inhibit SHP2 phosphatase activity, leading to a downstream reduction in MAPK pathway signaling. This can be observed by measuring the phosphorylation status of key kinases like ERK.
Caption: SHP2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Select a relevant cancer cell line known to have active RTK signaling (e.g., HMC-1 human mast cell leukemia cells).[4]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
Preparation of Cell Lysates
-
After treatment, place culture dishes on ice and aspirate the media.
-
Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[11]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new, clean tube. Store at -80°C or proceed to the next step.
Protein Concentration Determination
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit or Bradford assay, following the manufacturer's protocol.
-
Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein (typically 20-40 µg) for each sample.
-
Prepare samples for loading by adding 4X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.[8]
SDS-PAGE (Gel Electrophoresis)
-
Load the denatured protein samples (equal protein amounts) into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder in one well to monitor protein migration and estimate molecular weights.[7]
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Activate the PVDF membrane in methanol for 1-2 minutes before assembling the transfer stack.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 60-90 minutes in a cold room or on ice).
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[9] Destain with TBST before blocking.
Immunodetection
-
Blocking: Place the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) and incubate for 1 hour at room temperature with gentle agitation.[12] This step prevents non-specific antibody binding.[5]
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-SHP2, anti-β-actin) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[11]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP), diluted in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.[9]
-
-
Final Washes: Repeat the washing step (step 6.3) three times to remove unbound secondary antibody.
Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
Use image analysis software (e.g., ImageJ) to perform densitometry, measuring the intensity of the bands.[13]
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to correct for loading differences. For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal (e.g., p-ERK / Total ERK).
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of different this compound concentrations. Below is a representative table of expected results for the densitometric analysis of key proteins in the MAPK pathway.
| This compound Conc. (µM) | Relative p-ERK / Total ERK Intensity (Normalized to Control) | Relative Total ERK / β-actin Intensity (Normalized to Control) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.05 |
| 1 | 0.75 ± 0.06 | 1.02 ± 0.07 |
| 5 | 0.42 ± 0.05 | 0.98 ± 0.04 |
| 10 | 0.18 ± 0.03 | 1.01 ± 0.06 |
| 20 | 0.09 ± 0.02 | 0.99 ± 0.05 |
| Note: Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 3. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KIT-induced aggressive systemic mastocytosis requires SHP2/PTPN11 phosphatase for disease progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. LabXchange [labxchange.org]
Application Notes and Protocols for II-B08 Treatment in Tumor Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Information regarding a specific compound designated "II-B08" for inducing apoptosis in tumor cells is not available in the public domain based on the conducted searches. The following application notes and protocols are therefore based on general principles of apoptosis induction in cancer cells by therapeutic agents. The methodologies and conceptual frameworks provided can be adapted once specific details about the mechanism of action of this compound become known.
Introduction to Apoptosis Induction in Cancer Therapy
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[1][2] Therapeutic strategies aimed at inducing apoptosis in tumor cells are a cornerstone of modern oncology. These strategies can involve targeting key signaling pathways that regulate cell death. The two primary apoptotic pathways are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[3][4]
Key Protein Families in Apoptosis:
-
Bcl-2 Family: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the integrity of the mitochondrial outer membrane.[5] The ratio of pro- to anti-apoptotic Bcl-2 proteins is a critical determinant of cell fate.[5]
-
Inhibitor of Apoptosis Proteins (IAPs): This family of proteins, such as XIAP and survivin, can directly bind to and inhibit caspases.[5]
-
Caspases: A family of proteases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]
General Signaling Pathways of Apoptosis
Understanding the signaling cascades involved in apoptosis is fundamental to elucidating the mechanism of action of a novel therapeutic agent.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stresses such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family members, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[1]
Caption: Intrinsic apoptotic signaling pathway.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[4] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[6]
Caption: Extrinsic apoptotic signaling pathway.
Quantitative Data Presentation (Hypothetical Data for this compound)
Should data for this compound become available, it should be organized into clear tables for comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound in Various Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
| Jurkat | T-cell Leukemia | Data Not Available |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| \multirow{2}{}{MCF-7} | Vehicle Control | Data Not Available |
| This compound (IC50 conc.) | Data Not Available | |
| \multirow{2}{}{A549} | Vehicle Control | Data Not Available |
| This compound (IC50 conc.) | Data Not Available |
Table 3: Effect of this compound on Key Apoptotic Proteins (Western Blot Densitometry)
| Cell Line | Treatment | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| \multirow{2}{*}{MCF-7} | Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50 conc.) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are standard protocols used to assess the pro-apoptotic activity of a novel compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including the supernatant, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify protein expression relative to a loading control (e.g., β-actin).
Conclusion
While specific data on this compound is not currently available, the frameworks and protocols outlined in these application notes provide a comprehensive guide for the investigation of its pro-apoptotic effects in tumor cells. Future research should focus on determining the precise molecular targets and signaling pathways modulated by this compound to fully characterize its therapeutic potential.
References
Application Notes and Protocols for II-B08 Treatment in Tumor Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Information regarding a specific compound designated "II-B08" for inducing apoptosis in tumor cells is not available in the public domain based on the conducted searches. The following application notes and protocols are therefore based on general principles of apoptosis induction in cancer cells by therapeutic agents. The methodologies and conceptual frameworks provided can be adapted once specific details about the mechanism of action of this compound become known.
Introduction to Apoptosis Induction in Cancer Therapy
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[1][2] Therapeutic strategies aimed at inducing apoptosis in tumor cells are a cornerstone of modern oncology. These strategies can involve targeting key signaling pathways that regulate cell death. The two primary apoptotic pathways are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[3][4]
Key Protein Families in Apoptosis:
-
Bcl-2 Family: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the integrity of the mitochondrial outer membrane.[5] The ratio of pro- to anti-apoptotic Bcl-2 proteins is a critical determinant of cell fate.[5]
-
Inhibitor of Apoptosis Proteins (IAPs): This family of proteins, such as XIAP and survivin, can directly bind to and inhibit caspases.[5]
-
Caspases: A family of proteases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]
General Signaling Pathways of Apoptosis
Understanding the signaling cascades involved in apoptosis is fundamental to elucidating the mechanism of action of a novel therapeutic agent.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stresses such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family members, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[1]
Caption: Intrinsic apoptotic signaling pathway.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[4] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[6]
Caption: Extrinsic apoptotic signaling pathway.
Quantitative Data Presentation (Hypothetical Data for this compound)
Should data for this compound become available, it should be organized into clear tables for comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound in Various Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
| Jurkat | T-cell Leukemia | Data Not Available |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| \multirow{2}{}{MCF-7} | Vehicle Control | Data Not Available |
| This compound (IC50 conc.) | Data Not Available | |
| \multirow{2}{}{A549} | Vehicle Control | Data Not Available |
| This compound (IC50 conc.) | Data Not Available |
Table 3: Effect of this compound on Key Apoptotic Proteins (Western Blot Densitometry)
| Cell Line | Treatment | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| \multirow{2}{*}{MCF-7} | Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50 conc.) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are standard protocols used to assess the pro-apoptotic activity of a novel compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including the supernatant, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify protein expression relative to a loading control (e.g., β-actin).
Conclusion
While specific data on this compound is not currently available, the frameworks and protocols outlined in these application notes provide a comprehensive guide for the investigation of its pro-apoptotic effects in tumor cells. Future research should focus on determining the precise molecular targets and signaling pathways modulated by this compound to fully characterize its therapeutic potential.
References
Application Notes and Protocols for Assessing II-B08 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the in vivo efficacy of the novel anti-cancer agent, II-B08, using xenograft models. The protocols detailed herein are designed to evaluate the impact of this compound on tumor growth, key signaling pathways, apoptosis, and angiogenesis. The hypothetical compound this compound is presumed to be an inhibitor of critical oncogenic signaling pathways, leading to a reduction in tumor progression.
I. Assessment of In Vivo Anti-Tumor Efficacy
A primary method for evaluating the efficacy of an anti-cancer compound is to measure its ability to inhibit tumor growth in a preclinical xenograft model.[1] This involves implanting human tumor cells into immunodeficient mice and monitoring tumor volume over time following treatment.[2][3]
Experimental Protocol: Tumor Growth Inhibition Study
-
Cell Culture and Animal Model:
-
Select a human cancer cell line relevant to the proposed therapeutic indication for this compound.
-
Culture the cells under standard conditions.
-
Harvest cells during the exponential growth phase for implantation.[3]
-
Utilize immunodeficient mice (e.g., athymic nude or SCID mice) for tumor engraftment.[2]
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.[3]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.[4][5]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.[4][6]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle control.
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary efficacy endpoints include Tumor Growth Inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).[4][7]
-
The study is typically terminated when tumors in the control group reach a predetermined endpoint size or after a specified duration.
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 150 | 0% |
| This compound | 10 | 800 ± 90 | 46.7% |
| This compound | 25 | 450 ± 60 | 70.0% |
| This compound | 50 | 200 ± 40 | 86.7% |
II. Pharmacodynamic and Mechanistic Assessments
To understand how this compound exerts its anti-tumor effects, it is crucial to assess its impact on molecular pathways within the tumor tissue. This can be achieved through immunohistochemistry (IHC) and Western blotting.[1][8]
Experimental Workflow for Mechanistic Studies
A. Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within the tumor tissue.[9][10]
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).[11]
-
Cut 4-5 µm sections and mount on slides.[11]
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.[12]
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).[11][12]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]
-
Block non-specific binding with a blocking serum.[12]
-
Incubate with primary antibodies against target proteins (e.g., p-Akt, p-ERK, Ki-67, Cleaved Caspase-3, CD31) overnight at 4°C.[10][11]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable substrate (e.g., DAB).
-
Counterstain with hematoxylin.[12]
-
-
Analysis:
-
Image the slides and perform quantitative analysis of the staining intensity and the percentage of positive cells.
-
B. Western Blotting
Western blotting is used to quantify the levels of specific proteins in tumor lysates.[13][14]
-
Protein Extraction:
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[13]
-
Incubate the membrane with primary antibodies against target proteins (e.g., total and phosphorylated forms of Akt and ERK) overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Data Presentation: Pharmacodynamic Biomarkers
| Treatment Group | p-Akt (Relative Density) | p-ERK (Relative Density) | Ki-67 (% Positive Cells) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 85 ± 5 |
| This compound (25 mg/kg) | 0.35 ± 0.08 | 0.42 ± 0.09 | 30 ± 7 |
| This compound (50 mg/kg) | 0.15 ± 0.05 | 0.20 ± 0.06 | 10 ± 4 |
III. Assessment of Apoptosis
The induction of apoptosis is a key mechanism for many anti-cancer drugs. The TUNEL assay and IHC for cleaved caspase-3 are common methods to assess apoptosis in tumor tissues.[15][16]
Protocol: TUNEL Assay
-
Tissue Preparation:
-
Use FFPE tumor sections as described for IHC.
-
-
Staining:
-
Analysis:
-
Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy.[17]
-
Data Presentation: Apoptosis Induction
| Treatment Group | Cleaved Caspase-3 (% Positive Cells) | TUNEL (% Positive Cells) |
| Vehicle Control | 2 ± 1 | 3 ± 1 |
| This compound (25 mg/kg) | 15 ± 4 | 18 ± 5 |
| This compound (50 mg/kg) | 35 ± 6 | 40 ± 8 |
IV. Assessment of Angiogenesis
Inhibition of angiogenesis, the formation of new blood vessels, is another important anti-cancer strategy. This can be assessed by quantifying microvessel density (MVD) in tumors using IHC for endothelial markers like CD31.[18]
Protocol: CD31 Immunohistochemistry for Microvessel Density
-
Staining:
-
Perform IHC on FFPE tumor sections using an anti-CD31 antibody as described in the general IHC protocol.
-
-
Analysis:
-
Identify areas of highest vascularization ("hot spots") at low magnification.
-
Count the number of CD31-positive vessels in several high-power fields within these hot spots.
-
Calculate the average MVD.
-
Data Presentation: Anti-Angiogenic Effects
| Treatment Group | Microvessel Density (Vessels/HPF) |
| Vehicle Control | 45 ± 5 |
| This compound (25 mg/kg) | 25 ± 4 |
| This compound (50 mg/kg) | 12 ± 3 |
V. In Vivo Imaging
Non-invasive in vivo imaging techniques can be used for longitudinal monitoring of tumor growth and response to therapy.[19][20][21][22] Bioluminescence imaging (BLI) is commonly used for cell lines engineered to express luciferase.[20][22]
Protocol: Bioluminescence Imaging (BLI)
-
Cell Line:
-
Use a tumor cell line that has been stably transfected to express a luciferase reporter gene.
-
-
Imaging:
-
Inject the mice with the luciferase substrate (e.g., D-luciferin).
-
Anesthetize the mice and place them in an in vivo imaging system.
-
Acquire bioluminescent images and quantify the signal intensity from the tumor region.[20]
-
-
Analysis:
-
Monitor changes in bioluminescent signal over time as a surrogate for tumor burden.
-
VI. Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially targeted by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[23][24][25][26][27]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a critical role in regulating cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[28][29][30][31]
VEGF Signaling Pathway and Angiogenesis
The VEGF signaling pathway is a key driver of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[32][33][34][35]
References
- 1. xenograft.org [xenograft.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 6. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry (IHC) in Xenograft Tumors [bio-protocol.org]
- 10. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. spectralinvivo.com [spectralinvivo.com]
- 21. Application of In Vivo Imaging Techniques for Monitoring Natural Killer Cell Migration and Tumor Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. MAPK Pathways in Cancer Metastasis | Encyclopedia MDPI [encyclopedia.pub]
- 32. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cusabio.com [cusabio.com]
- 34. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 35. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Assessing II-B08 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the in vivo efficacy of the novel anti-cancer agent, II-B08, using xenograft models. The protocols detailed herein are designed to evaluate the impact of this compound on tumor growth, key signaling pathways, apoptosis, and angiogenesis. The hypothetical compound this compound is presumed to be an inhibitor of critical oncogenic signaling pathways, leading to a reduction in tumor progression.
I. Assessment of In Vivo Anti-Tumor Efficacy
A primary method for evaluating the efficacy of an anti-cancer compound is to measure its ability to inhibit tumor growth in a preclinical xenograft model.[1] This involves implanting human tumor cells into immunodeficient mice and monitoring tumor volume over time following treatment.[2][3]
Experimental Protocol: Tumor Growth Inhibition Study
-
Cell Culture and Animal Model:
-
Select a human cancer cell line relevant to the proposed therapeutic indication for this compound.
-
Culture the cells under standard conditions.
-
Harvest cells during the exponential growth phase for implantation.[3]
-
Utilize immunodeficient mice (e.g., athymic nude or SCID mice) for tumor engraftment.[2]
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.[3]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.[4][5]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.[4][6]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle control.
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary efficacy endpoints include Tumor Growth Inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).[4][7]
-
The study is typically terminated when tumors in the control group reach a predetermined endpoint size or after a specified duration.
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 150 | 0% |
| This compound | 10 | 800 ± 90 | 46.7% |
| This compound | 25 | 450 ± 60 | 70.0% |
| This compound | 50 | 200 ± 40 | 86.7% |
II. Pharmacodynamic and Mechanistic Assessments
To understand how this compound exerts its anti-tumor effects, it is crucial to assess its impact on molecular pathways within the tumor tissue. This can be achieved through immunohistochemistry (IHC) and Western blotting.[1][8]
Experimental Workflow for Mechanistic Studies
A. Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within the tumor tissue.[9][10]
-
Tissue Preparation:
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.[12]
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).[11][12]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]
-
Block non-specific binding with a blocking serum.[12]
-
Incubate with primary antibodies against target proteins (e.g., p-Akt, p-ERK, Ki-67, Cleaved Caspase-3, CD31) overnight at 4°C.[10][11]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable substrate (e.g., DAB).
-
Counterstain with hematoxylin.[12]
-
-
Analysis:
-
Image the slides and perform quantitative analysis of the staining intensity and the percentage of positive cells.
-
B. Western Blotting
Western blotting is used to quantify the levels of specific proteins in tumor lysates.[13][14]
-
Protein Extraction:
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[13]
-
Incubate the membrane with primary antibodies against target proteins (e.g., total and phosphorylated forms of Akt and ERK) overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Data Presentation: Pharmacodynamic Biomarkers
| Treatment Group | p-Akt (Relative Density) | p-ERK (Relative Density) | Ki-67 (% Positive Cells) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 85 ± 5 |
| This compound (25 mg/kg) | 0.35 ± 0.08 | 0.42 ± 0.09 | 30 ± 7 |
| This compound (50 mg/kg) | 0.15 ± 0.05 | 0.20 ± 0.06 | 10 ± 4 |
III. Assessment of Apoptosis
The induction of apoptosis is a key mechanism for many anti-cancer drugs. The TUNEL assay and IHC for cleaved caspase-3 are common methods to assess apoptosis in tumor tissues.[15][16]
Protocol: TUNEL Assay
-
Tissue Preparation:
-
Use FFPE tumor sections as described for IHC.
-
-
Staining:
-
Analysis:
-
Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy.[17]
-
Data Presentation: Apoptosis Induction
| Treatment Group | Cleaved Caspase-3 (% Positive Cells) | TUNEL (% Positive Cells) |
| Vehicle Control | 2 ± 1 | 3 ± 1 |
| This compound (25 mg/kg) | 15 ± 4 | 18 ± 5 |
| This compound (50 mg/kg) | 35 ± 6 | 40 ± 8 |
IV. Assessment of Angiogenesis
Inhibition of angiogenesis, the formation of new blood vessels, is another important anti-cancer strategy. This can be assessed by quantifying microvessel density (MVD) in tumors using IHC for endothelial markers like CD31.[18]
Protocol: CD31 Immunohistochemistry for Microvessel Density
-
Staining:
-
Perform IHC on FFPE tumor sections using an anti-CD31 antibody as described in the general IHC protocol.
-
-
Analysis:
-
Identify areas of highest vascularization ("hot spots") at low magnification.
-
Count the number of CD31-positive vessels in several high-power fields within these hot spots.
-
Calculate the average MVD.
-
Data Presentation: Anti-Angiogenic Effects
| Treatment Group | Microvessel Density (Vessels/HPF) |
| Vehicle Control | 45 ± 5 |
| This compound (25 mg/kg) | 25 ± 4 |
| This compound (50 mg/kg) | 12 ± 3 |
V. In Vivo Imaging
Non-invasive in vivo imaging techniques can be used for longitudinal monitoring of tumor growth and response to therapy.[19][20][21][22] Bioluminescence imaging (BLI) is commonly used for cell lines engineered to express luciferase.[20][22]
Protocol: Bioluminescence Imaging (BLI)
-
Cell Line:
-
Use a tumor cell line that has been stably transfected to express a luciferase reporter gene.
-
-
Imaging:
-
Inject the mice with the luciferase substrate (e.g., D-luciferin).
-
Anesthetize the mice and place them in an in vivo imaging system.
-
Acquire bioluminescent images and quantify the signal intensity from the tumor region.[20]
-
-
Analysis:
-
Monitor changes in bioluminescent signal over time as a surrogate for tumor burden.
-
VI. Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially targeted by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[23][24][25][26][27]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a critical role in regulating cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[28][29][30][31]
VEGF Signaling Pathway and Angiogenesis
The VEGF signaling pathway is a key driver of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[32][33][34][35]
References
- 1. xenograft.org [xenograft.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 6. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry (IHC) in Xenograft Tumors [bio-protocol.org]
- 10. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. spectralinvivo.com [spectralinvivo.com]
- 21. Application of In Vivo Imaging Techniques for Monitoring Natural Killer Cell Migration and Tumor Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. MAPK Pathways in Cancer Metastasis | Encyclopedia MDPI [encyclopedia.pub]
- 32. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cusabio.com [cusabio.com]
- 34. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 35. geneglobe.qiagen.com [geneglobe.qiagen.com]
Experimental Design for Signal Transduction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key experimental techniques used in the study of signal transduction pathways. The methodologies covered are Western Blotting for protein expression and phosphorylation, Enzyme-Linked Immunosorbent Assay (ELISA) for quantification of secreted molecules, Dual-Luciferase Reporter Assays for measuring transcription factor activity, and Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for analyzing protein-protein interactions.
Western Blotting for Analysis of Protein Phosphorylation
Application Note: Western blotting is a cornerstone technique for signal transduction research, enabling the detection and semi-quantitative analysis of specific proteins in a complex mixture.[1] A critical application is the detection of protein phosphorylation, a key post-translational modification that regulates protein activity in signaling cascades.[2][3][4] This protocol focuses on analyzing the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by detecting phosphorylated EGFR (p-EGFR) and downstream targets like Akt. To ensure the preservation of labile phosphate (B84403) groups, it is crucial to work quickly, keep samples on ice, and use buffers supplemented with phosphatase inhibitors.[5]
Signaling Pathway: EGFR Activation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding its ligand (e.g., EGF), dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins containing SH2 domains, such as Grb2, leading to the activation of multiple pathways, including the PI3K/Akt and Ras/MAPK pathways, which regulate cell proliferation, survival, and differentiation.[6][7][8]
Experimental Workflow: Western Blotting
The workflow for Western blotting involves sample preparation, protein separation by gel electrophoresis, transfer to a membrane, antibody incubation, and signal detection.[1][9]
Detailed Protocol: Western Blot for Phosphorylated Proteins
This protocol is adapted for detecting phosphorylated proteins like p-EGFR.[2][5]
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with EGF for various time points.
-
Place the culture dish on ice, aspirate the media, and wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add 2x Laemmli sample buffer to the lysate and heat at 95-100°C for 5 minutes to denature the proteins.[5]
-
-
SDS-PAGE Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For PVDF, pre-wet the membrane in methanol.[5]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[3][4]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total Protein Control):
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-EGFR) and a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Quantitative data from Western blots are typically obtained by densitometry, where the intensity of the bands is measured. The data is often presented as a ratio of the phosphorylated protein to the total protein, normalized to a loading control.
| Treatment | Time (min) | p-EGFR (Arbitrary Units) | Total EGFR (Arbitrary Units) | p-EGFR / Total EGFR Ratio |
| Untreated | 0 | 150 | 2000 | 0.075 |
| EGF (100 ng/mL) | 5 | 1800 | 1950 | 0.923 |
| EGF (100 ng/mL) | 15 | 1200 | 1900 | 0.632 |
| EGF (100 ng/mL) | 30 | 600 | 1850 | 0.324 |
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Application Note: ELISA is a highly sensitive and specific plate-based immunoassay used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In signal transduction, a common application is to measure the concentration of secreted signaling molecules, such as cytokines, in cell culture supernatants or biological fluids.[10][11] This protocol details a sandwich ELISA for the quantification of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine produced in response to the activation of the NF-κB signaling pathway.
Signaling Pathway: TNF-α Production via NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory and immune responses.[12] Stimulation by pathogens or pro-inflammatory cytokines like TNF-α itself leads to the degradation of IκB proteins, allowing NF-κB transcription factors to translocate to the nucleus and induce the expression of target genes, including those encoding cytokines like TNF-α.
Experimental Workflow: Sandwich ELISA
The sandwich ELISA involves coating a plate with a capture antibody, adding the sample, binding a detection antibody, and then adding an enzyme-substrate system to generate a measurable signal.[11][13]
Detailed Protocol: Cytokine Sandwich ELISA
This protocol is for the quantification of a cytokine like TNF-α in cell culture supernatant.[14][15]
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-TNF-α) to 1-4 µg/mL in coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[15]
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for at least 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard (e.g., TNF-α) in assay diluent (e.g., blocking buffer). A typical range is 15-2000 pg/mL.[14]
-
Add 100 µL of the standards and samples (e.g., cell culture supernatant) to the appropriate wells. Run all standards and samples in duplicate or triplicate.
-
Incubate for 2 hours at room temperature.[13]
-
-
Detection Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Dilute the biotinylated detection antibody (e.g., biotinylated anti-TNF-α) to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[15]
-
-
Enzyme and Substrate Reaction:
-
Wash the plate four times with wash buffer.
-
Dilute Streptavidin-HRP in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average zero standard optical density (OD) from all other OD values.
-
Plot the OD values for the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.[16]
-
Data Presentation
The primary quantitative data from an ELISA is the standard curve. The concentrations of unknown samples are then determined from this curve and presented in a table.
Table 2.1: Example ELISA Standard Curve Data
| TNF-α Conc. (pg/mL) | OD 450 nm (Replicate 1) | OD 450 nm (Replicate 2) | Average OD 450 nm |
| 2000 | 2.154 | 2.201 | 2.178 |
| 1000 | 1.689 | 1.711 | 1.700 |
| 500 | 1.053 | 1.087 | 1.070 |
| 250 | 0.621 | 0.635 | 0.628 |
| 125 | 0.355 | 0.361 | 0.358 |
| 62.5 | 0.201 | 0.209 | 0.205 |
| 31.25 | 0.128 | 0.132 | 0.130 |
| 0 (Blank) | 0.052 | 0.054 | 0.053 |
Table 2.2: Calculated TNF-α Concentration in Samples
| Sample ID | Average OD 450 nm | Calculated Conc. (pg/mL) |
| Control Cells | 0.085 | 15.2 |
| Treated Cells | 0.850 | 385.6 |
Dual-Luciferase® Reporter Assay for Transcription Factor Activity
Application Note: Luciferase reporter assays are a highly sensitive and quantitative method for studying gene expression and transcription factor activity.[12][17] The dual-luciferase system uses two different luciferases, Firefly and Renilla, to improve accuracy.[18] The Firefly luciferase gene is placed under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB). Its activity serves as the experimental reporter. The Renilla luciferase gene is driven by a constitutive promoter and serves as an internal control to normalize for transfection efficiency and cell viability.[12] This protocol describes the use of a dual-luciferase assay to measure the activation of the NF-κB signaling pathway.
Logical Relationship: Luciferase Reporter Assay Principle
The principle of the assay is that the activation of a specific signaling pathway leads to the activation of a transcription factor, which then drives the expression of the Firefly luciferase reporter gene. The resulting luminescence is proportional to the transcription factor's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berthold.com [berthold.com]
- 4. A new trend to determine biochemical parameters by quantitative FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. Detection of GPCR/β-Arrestin Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer Technology | Springer Nature Experiments [experiments.springernature.com]
- 9. plateforme-microscopie.med.usherbrooke.ca [plateforme-microscopie.med.usherbrooke.ca]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. Scholars@Duke publication: Detection of β-Arrestin-Mediated G Protein-Coupled Receptor Ubiquitination Using BRET. [scholars.duke.edu]
- 12. youtube.com [youtube.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Graphviz for human anatomy structures and their functional relationships - Stack Overflow [stackoverflow.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 17. QuanTI-FRET: a framework for quantitative FRET measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GraphViz Examples and Tutorial [graphs.grevian.org]
Experimental Design for Signal Transduction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key experimental techniques used in the study of signal transduction pathways. The methodologies covered are Western Blotting for protein expression and phosphorylation, Enzyme-Linked Immunosorbent Assay (ELISA) for quantification of secreted molecules, Dual-Luciferase Reporter Assays for measuring transcription factor activity, and Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for analyzing protein-protein interactions.
Western Blotting for Analysis of Protein Phosphorylation
Application Note: Western blotting is a cornerstone technique for signal transduction research, enabling the detection and semi-quantitative analysis of specific proteins in a complex mixture.[1] A critical application is the detection of protein phosphorylation, a key post-translational modification that regulates protein activity in signaling cascades.[2][3][4] This protocol focuses on analyzing the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by detecting phosphorylated EGFR (p-EGFR) and downstream targets like Akt. To ensure the preservation of labile phosphate groups, it is crucial to work quickly, keep samples on ice, and use buffers supplemented with phosphatase inhibitors.[5]
Signaling Pathway: EGFR Activation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding its ligand (e.g., EGF), dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins containing SH2 domains, such as Grb2, leading to the activation of multiple pathways, including the PI3K/Akt and Ras/MAPK pathways, which regulate cell proliferation, survival, and differentiation.[6][7][8]
Experimental Workflow: Western Blotting
The workflow for Western blotting involves sample preparation, protein separation by gel electrophoresis, transfer to a membrane, antibody incubation, and signal detection.[1][9]
Detailed Protocol: Western Blot for Phosphorylated Proteins
This protocol is adapted for detecting phosphorylated proteins like p-EGFR.[2][5]
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with EGF for various time points.
-
Place the culture dish on ice, aspirate the media, and wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add 2x Laemmli sample buffer to the lysate and heat at 95-100°C for 5 minutes to denature the proteins.[5]
-
-
SDS-PAGE Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For PVDF, pre-wet the membrane in methanol.[5]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[3][4]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total Protein Control):
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-EGFR) and a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Quantitative data from Western blots are typically obtained by densitometry, where the intensity of the bands is measured. The data is often presented as a ratio of the phosphorylated protein to the total protein, normalized to a loading control.
| Treatment | Time (min) | p-EGFR (Arbitrary Units) | Total EGFR (Arbitrary Units) | p-EGFR / Total EGFR Ratio |
| Untreated | 0 | 150 | 2000 | 0.075 |
| EGF (100 ng/mL) | 5 | 1800 | 1950 | 0.923 |
| EGF (100 ng/mL) | 15 | 1200 | 1900 | 0.632 |
| EGF (100 ng/mL) | 30 | 600 | 1850 | 0.324 |
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Application Note: ELISA is a highly sensitive and specific plate-based immunoassay used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In signal transduction, a common application is to measure the concentration of secreted signaling molecules, such as cytokines, in cell culture supernatants or biological fluids.[10][11] This protocol details a sandwich ELISA for the quantification of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine produced in response to the activation of the NF-κB signaling pathway.
Signaling Pathway: TNF-α Production via NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory and immune responses.[12] Stimulation by pathogens or pro-inflammatory cytokines like TNF-α itself leads to the degradation of IκB proteins, allowing NF-κB transcription factors to translocate to the nucleus and induce the expression of target genes, including those encoding cytokines like TNF-α.
Experimental Workflow: Sandwich ELISA
The sandwich ELISA involves coating a plate with a capture antibody, adding the sample, binding a detection antibody, and then adding an enzyme-substrate system to generate a measurable signal.[11][13]
Detailed Protocol: Cytokine Sandwich ELISA
This protocol is for the quantification of a cytokine like TNF-α in cell culture supernatant.[14][15]
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-TNF-α) to 1-4 µg/mL in coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[15]
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for at least 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard (e.g., TNF-α) in assay diluent (e.g., blocking buffer). A typical range is 15-2000 pg/mL.[14]
-
Add 100 µL of the standards and samples (e.g., cell culture supernatant) to the appropriate wells. Run all standards and samples in duplicate or triplicate.
-
Incubate for 2 hours at room temperature.[13]
-
-
Detection Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Dilute the biotinylated detection antibody (e.g., biotinylated anti-TNF-α) to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[15]
-
-
Enzyme and Substrate Reaction:
-
Wash the plate four times with wash buffer.
-
Dilute Streptavidin-HRP in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average zero standard optical density (OD) from all other OD values.
-
Plot the OD values for the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.[16]
-
Data Presentation
The primary quantitative data from an ELISA is the standard curve. The concentrations of unknown samples are then determined from this curve and presented in a table.
Table 2.1: Example ELISA Standard Curve Data
| TNF-α Conc. (pg/mL) | OD 450 nm (Replicate 1) | OD 450 nm (Replicate 2) | Average OD 450 nm |
| 2000 | 2.154 | 2.201 | 2.178 |
| 1000 | 1.689 | 1.711 | 1.700 |
| 500 | 1.053 | 1.087 | 1.070 |
| 250 | 0.621 | 0.635 | 0.628 |
| 125 | 0.355 | 0.361 | 0.358 |
| 62.5 | 0.201 | 0.209 | 0.205 |
| 31.25 | 0.128 | 0.132 | 0.130 |
| 0 (Blank) | 0.052 | 0.054 | 0.053 |
Table 2.2: Calculated TNF-α Concentration in Samples
| Sample ID | Average OD 450 nm | Calculated Conc. (pg/mL) |
| Control Cells | 0.085 | 15.2 |
| Treated Cells | 0.850 | 385.6 |
Dual-Luciferase® Reporter Assay for Transcription Factor Activity
Application Note: Luciferase reporter assays are a highly sensitive and quantitative method for studying gene expression and transcription factor activity.[12][17] The dual-luciferase system uses two different luciferases, Firefly and Renilla, to improve accuracy.[18] The Firefly luciferase gene is placed under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB). Its activity serves as the experimental reporter. The Renilla luciferase gene is driven by a constitutive promoter and serves as an internal control to normalize for transfection efficiency and cell viability.[12] This protocol describes the use of a dual-luciferase assay to measure the activation of the NF-κB signaling pathway.
Logical Relationship: Luciferase Reporter Assay Principle
The principle of the assay is that the activation of a specific signaling pathway leads to the activation of a transcription factor, which then drives the expression of the Firefly luciferase reporter gene. The resulting luminescence is proportional to the transcription factor's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berthold.com [berthold.com]
- 4. A new trend to determine biochemical parameters by quantitative FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. Detection of GPCR/β-Arrestin Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer Technology | Springer Nature Experiments [experiments.springernature.com]
- 9. plateforme-microscopie.med.usherbrooke.ca [plateforme-microscopie.med.usherbrooke.ca]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. Scholars@Duke publication: Detection of β-Arrestin-Mediated G Protein-Coupled Receptor Ubiquitination Using BRET. [scholars.duke.edu]
- 12. youtube.com [youtube.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Graphviz for human anatomy structures and their functional relationships - Stack Overflow [stackoverflow.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 17. QuanTI-FRET: a framework for quantitative FRET measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with II-B08
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for analyzing the effects of II-B08, a reversible and noncompetitive SHP2 inhibitor, on cancer cells using flow cytometry. The provided methodologies focus on key cellular processes affected by SHP2 inhibition, including apoptosis, cell cycle progression, and STAT3 signaling.
Introduction to this compound
This compound is a small molecule inhibitor that targets Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by modulating key signaling pathways, including the RAS-MAPK and JAK-STAT pathways. In many cancers, SHP2 is aberrantly activated, promoting oncogenesis. By inhibiting SHP2, this compound is expected to disrupt these signaling cascades, leading to anti-tumor effects.
Key Applications for Flow Cytometry
Flow cytometry is a powerful technique to assess the effects of this compound on a single-cell level. Key applications include:
-
Apoptosis Analysis: Quantifying the induction of programmed cell death.
-
Cell Cycle Analysis: Determining the impact on cell proliferation and cell cycle checkpoints.
-
Signal Transduction Analysis: Measuring the phosphorylation status of key signaling proteins like STAT3.
Section 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the detection and quantification of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[3][4][5]
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells in a T25 culture flask and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0 µM, 5 µM, 10 µM, 20 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Staining:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold 1X PBS and centrifuge at 670 x g for 5 minutes at room temperature.[3]
-
Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube before flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Data Presentation
Hypothetical data for a human breast cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 78.4 ± 3.5 | 15.1 ± 2.2 | 6.5 ± 1.1 |
| 10 | 55.9 ± 4.2 | 28.7 ± 3.1 | 15.4 ± 2.5 |
| 20 | 32.1 ± 5.1 | 45.3 ± 4.5 | 22.6 ± 3.8 |
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with II-B08
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for analyzing the effects of II-B08, a reversible and noncompetitive SHP2 inhibitor, on cancer cells using flow cytometry. The provided methodologies focus on key cellular processes affected by SHP2 inhibition, including apoptosis, cell cycle progression, and STAT3 signaling.
Introduction to this compound
This compound is a small molecule inhibitor that targets Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by modulating key signaling pathways, including the RAS-MAPK and JAK-STAT pathways. In many cancers, SHP2 is aberrantly activated, promoting oncogenesis. By inhibiting SHP2, this compound is expected to disrupt these signaling cascades, leading to anti-tumor effects.
Key Applications for Flow Cytometry
Flow cytometry is a powerful technique to assess the effects of this compound on a single-cell level. Key applications include:
-
Apoptosis Analysis: Quantifying the induction of programmed cell death.
-
Cell Cycle Analysis: Determining the impact on cell proliferation and cell cycle checkpoints.
-
Signal Transduction Analysis: Measuring the phosphorylation status of key signaling proteins like STAT3.
Section 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the detection and quantification of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[3][4][5]
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells in a T25 culture flask and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0 µM, 5 µM, 10 µM, 20 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Staining:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold 1X PBS and centrifuge at 670 x g for 5 minutes at room temperature.[3]
-
Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube before flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Data Presentation
Hypothetical data for a human breast cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 78.4 ± 3.5 | 15.1 ± 2.2 | 6.5 ± 1.1 |
| 10 | 55.9 ± 4.2 | 28.7 ± 3.1 | 15.4 ± 2.5 |
| 20 | 32.1 ± 5.1 | 45.3 ± 4.5 | 22.6 ± 3.8 |
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing II-B08 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of the novel small molecule inhibitor, II-B08, for maximum efficacy. This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM.[5] This wide range helps in constructing a full dose-response curve to accurately determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[6][7]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically provided as a powder. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[8][9] Before opening, centrifuge the vial to ensure all the powder is at the bottom.[10] After dissolving, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10] When preparing working dilutions, it is best to perform initial serial dilutions in DMSO before the final dilution into your aqueous cell culture medium to prevent precipitation.
Q3: The final concentration of DMSO in my assay is affecting the cells. How can I minimize this?
A3: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells. To achieve this, prepare a high-concentration primary stock of this compound in DMSO. This allows for a greater dilution factor when preparing your final working concentrations in the cell culture medium. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration, but without the compound.
Q4: How do I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: To confirm target engagement, you should measure the phosphorylation status of key downstream proteins in the pathway. A common method is Western blotting to detect the levels of phosphorylated Akt (p-Akt) at Ser473 and/or Thr308, or phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR. A dose-dependent decrease in the phosphorylation of these proteins following this compound treatment would indicate successful target inhibition.
Q5: What is the difference between potency and efficacy, and how do I measure them for this compound?
A5: Potency refers to the concentration of a drug required to produce a specific effect, often measured as the IC50 or EC50 value from a dose-response curve.[6][11] Efficacy is the maximum response a drug can produce.[6][11] For this compound, you can measure potency by determining the concentration that causes 50% inhibition of cell viability (IC50) or 50% inhibition of a downstream signaling event (e.g., p-Akt levels). Efficacy would be the maximum percentage of cell death or target inhibition achieved at saturating concentrations of this compound.[12]
Troubleshooting Guides
Issue 1: High variability between replicate wells in cell-based assays.
-
Symptom: Large standard deviations between replicate wells, leading to inconsistent dose-response curves.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[13]
-
Pipetting Errors: Ensure pipettes are regularly calibrated. Use the appropriate pipette for the volume being dispensed and pre-wet the pipette tips.[14]
-
Edge Effects: Evaporation can be higher in the outer wells of a microplate. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[13][15]
-
Issue 2: No observable effect of this compound, even at high concentrations.
-
Symptom: Cell viability or target phosphorylation is unchanged across all tested concentrations of this compound.
-
Possible Causes & Solutions:
-
Compound Inactivity: Verify the proper preparation and storage of your this compound stock solution. Compound degradation can occur with improper handling.
-
Cell Line Resistance: The chosen cell line may have resistance mechanisms or may not rely on the PI3K/Akt/mTOR pathway for survival. Confirm the activation of the PI3K pathway in your cell line at baseline.
-
Incorrect Assay Conditions: Ensure the treatment duration is sufficient for this compound to exert its effect. A time-course experiment may be necessary.
-
Issue 3: High background in Western blot analysis for phosphorylated proteins.
-
Symptom: A dark, hazy film or multiple non-specific bands on the Western blot membrane, obscuring the target bands.[16][17][18]
-
Possible Causes & Solutions:
-
Insufficient Blocking: Optimize your blocking step. For phospho-protein detection, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (like casein) that can cause high background.[16][19]
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[20][21]
-
Inadequate Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[20]
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line (e.g., MCF-7) Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 |
| 0.001 | 98.2 ± 5.1 | 1.8 |
| 0.01 | 91.5 ± 3.9 | 8.5 |
| 0.1 | 75.3 ± 4.2 | 24.7 |
| 0.5 | 52.1 ± 3.1 | 47.9 |
| 1 | 35.8 ± 2.8 | 64.2 |
| 10 | 15.2 ± 1.9 | 84.8 |
| 100 | 12.5 ± 1.5 | 87.5 |
Summary: The IC50 value for this compound in this hypothetical experiment is approximately 0.5 µM.
Table 2: Hypothetical Western Blot Quantification of p-Akt (Ser473) Inhibition by this compound
| This compound Concentration (µM) | Normalized p-Akt/Total Akt Ratio (Mean ± SD) | % p-Akt Inhibition |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0 |
| 0.01 | 0.85 ± 0.07 | 15 |
| 0.1 | 0.45 ± 0.05 | 55 |
| 1 | 0.12 ± 0.03 | 88 |
| 10 | 0.05 ± 0.02 | 95 |
Summary: this compound demonstrates dose-dependent inhibition of Akt phosphorylation, with an IC50 of approximately 0.09 µM.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[23]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[24]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[23]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.[7][25]
Protocol 2: Western Blotting for Phosphorylated Akt (p-Akt)
This protocol is for detecting the inhibition of a key downstream target of PI3K.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19] Keep samples on ice.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation.[26]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. captivatebio.com [captivatebio.com]
- 11. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. thomassci.com [thomassci.com]
- 16. clyte.tech [clyte.tech]
- 17. sinobiological.com [sinobiological.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing II-B08 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of the novel small molecule inhibitor, II-B08, for maximum efficacy. This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM.[5] This wide range helps in constructing a full dose-response curve to accurately determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[6][7]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically provided as a powder. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).[8][9] Before opening, centrifuge the vial to ensure all the powder is at the bottom.[10] After dissolving, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10] When preparing working dilutions, it is best to perform initial serial dilutions in DMSO before the final dilution into your aqueous cell culture medium to prevent precipitation.
Q3: The final concentration of DMSO in my assay is affecting the cells. How can I minimize this?
A3: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells. To achieve this, prepare a high-concentration primary stock of this compound in DMSO. This allows for a greater dilution factor when preparing your final working concentrations in the cell culture medium. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration, but without the compound.
Q4: How do I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: To confirm target engagement, you should measure the phosphorylation status of key downstream proteins in the pathway. A common method is Western blotting to detect the levels of phosphorylated Akt (p-Akt) at Ser473 and/or Thr308, or phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR. A dose-dependent decrease in the phosphorylation of these proteins following this compound treatment would indicate successful target inhibition.
Q5: What is the difference between potency and efficacy, and how do I measure them for this compound?
A5: Potency refers to the concentration of a drug required to produce a specific effect, often measured as the IC50 or EC50 value from a dose-response curve.[6][11] Efficacy is the maximum response a drug can produce.[6][11] For this compound, you can measure potency by determining the concentration that causes 50% inhibition of cell viability (IC50) or 50% inhibition of a downstream signaling event (e.g., p-Akt levels). Efficacy would be the maximum percentage of cell death or target inhibition achieved at saturating concentrations of this compound.[12]
Troubleshooting Guides
Issue 1: High variability between replicate wells in cell-based assays.
-
Symptom: Large standard deviations between replicate wells, leading to inconsistent dose-response curves.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[13]
-
Pipetting Errors: Ensure pipettes are regularly calibrated. Use the appropriate pipette for the volume being dispensed and pre-wet the pipette tips.[14]
-
Edge Effects: Evaporation can be higher in the outer wells of a microplate. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[13][15]
-
Issue 2: No observable effect of this compound, even at high concentrations.
-
Symptom: Cell viability or target phosphorylation is unchanged across all tested concentrations of this compound.
-
Possible Causes & Solutions:
-
Compound Inactivity: Verify the proper preparation and storage of your this compound stock solution. Compound degradation can occur with improper handling.
-
Cell Line Resistance: The chosen cell line may have resistance mechanisms or may not rely on the PI3K/Akt/mTOR pathway for survival. Confirm the activation of the PI3K pathway in your cell line at baseline.
-
Incorrect Assay Conditions: Ensure the treatment duration is sufficient for this compound to exert its effect. A time-course experiment may be necessary.
-
Issue 3: High background in Western blot analysis for phosphorylated proteins.
-
Symptom: A dark, hazy film or multiple non-specific bands on the Western blot membrane, obscuring the target bands.[16][17][18]
-
Possible Causes & Solutions:
-
Insufficient Blocking: Optimize your blocking step. For phospho-protein detection, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (like casein) that can cause high background.[16][19]
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[20][21]
-
Inadequate Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[20]
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line (e.g., MCF-7) Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 |
| 0.001 | 98.2 ± 5.1 | 1.8 |
| 0.01 | 91.5 ± 3.9 | 8.5 |
| 0.1 | 75.3 ± 4.2 | 24.7 |
| 0.5 | 52.1 ± 3.1 | 47.9 |
| 1 | 35.8 ± 2.8 | 64.2 |
| 10 | 15.2 ± 1.9 | 84.8 |
| 100 | 12.5 ± 1.5 | 87.5 |
Summary: The IC50 value for this compound in this hypothetical experiment is approximately 0.5 µM.
Table 2: Hypothetical Western Blot Quantification of p-Akt (Ser473) Inhibition by this compound
| This compound Concentration (µM) | Normalized p-Akt/Total Akt Ratio (Mean ± SD) | % p-Akt Inhibition |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0 |
| 0.01 | 0.85 ± 0.07 | 15 |
| 0.1 | 0.45 ± 0.05 | 55 |
| 1 | 0.12 ± 0.03 | 88 |
| 10 | 0.05 ± 0.02 | 95 |
Summary: this compound demonstrates dose-dependent inhibition of Akt phosphorylation, with an IC50 of approximately 0.09 µM.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[23]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[24]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[23]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.[7][25]
Protocol 2: Western Blotting for Phosphorylated Akt (p-Akt)
This protocol is for detecting the inhibition of a key downstream target of PI3K.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19] Keep samples on ice.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation.[26]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. captivatebio.com [captivatebio.com]
- 11. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. thomassci.com [thomassci.com]
- 16. clyte.tech [clyte.tech]
- 17. sinobiological.com [sinobiological.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting II-B08 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the SHP2 inhibitor, II-B08, in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have poor aqueous solubility?
A1: this compound is a cell-permeable, reversible, and non-competitive inhibitor of SHP2 (Src homology-2 domain containing protein tyrosine phosphatase-2) with an IC50 of 5.5 µM.[1][2] Its chemical formula is C33H27N5O4 with a molecular weight of 557.61.[2] Like many small molecule inhibitors designed to target protein binding pockets, this compound is a lipophilic compound, which contributes to its low solubility in aqueous solutions. This is a common characteristic of compounds developed for cell-based assays and drug discovery.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: You may be experiencing solubility issues if you observe any of the following:
-
Cloudiness or precipitation: The solution appears hazy or contains visible solid particles after adding this compound from a stock solution.
-
Inconsistent results: High variability in your experimental data may indicate that the actual concentration of solubilized this compound is not consistent.
-
Low potency: The observed biological activity is lower than expected, which could be due to a lower-than-intended concentration of the compound in solution.
Q3: I'm dissolving my this compound in DMSO first. Why am I still seeing precipitation when I add it to my aqueous buffer?
A3: This is a common issue known as "crashing out." While this compound may be soluble in a 100% DMSO stock solution, its solubility can dramatically decrease when this stock is diluted into an aqueous buffer. The final concentration of DMSO in your assay media is a critical factor. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to minimize its potential effects on the experiment and to reduce the chances of your compound precipitating.
Troubleshooting Guide
If you are encountering solubility issues with this compound, please refer to the following troubleshooting workflow and tables for guidance on solvent selection and optimization strategies.
Experimental Workflow for Troubleshooting Insolubility
Caption: Troubleshooting workflow for addressing this compound insolubility.
Data Presentation: Solvent Selection for Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Most common starting solvent. Ensure final concentration in aqueous media is low (<1%). |
| Ethanol | 10-50 mM | Can be used as an alternative to DMSO or in combination. May have effects on cells at higher concentrations. |
| DMF (Dimethylformamide) | 10-50 mM | Use with caution due to potential toxicity in cell-based assays. |
Data Presentation: Strategies for Improving Aqueous Solubility
| Strategy | Recommended Agents & Starting Concentrations | Considerations |
| Co-solvents | Polyethylene Glycol 300/400 (PEG-300/400): 5-10% (v/v) | Generally well-tolerated in cell culture, but high concentrations can affect cell health. |
| pH Adjustment | Adjust buffer pH away from the pKa of this compound. | The isoelectric point of this compound is not published, so empirical testing is required. Test a range of pH values (e.g., 6.0, 7.4, 8.0) to assess solubility and stability. |
| Surfactants | Tween-20 or Tween-80: 0.01-0.1% (v/v) | Can aid in solubilization but may interfere with some assays or affect cell membranes. |
| Pluronic F-68: 0.02-0.1% (w/v) | A non-ionic surfactant often used in cell culture to protect cells from shear stress, which can also help with compound solubility. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD): 1-5% (w/v) | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Generally has low toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Buffer using a Serial Dilution Approach
This protocol is designed to minimize precipitation upon dilution.
-
Prepare your final aqueous buffer (e.g., cell culture medium, assay buffer).
-
Perform a serial dilution of your this compound DMSO stock solution in 100% DMSO to get closer to your final desired concentration.
-
For the final dilution step, add a small volume of the diluted DMSO stock directly to your pre-warmed aqueous buffer while vortexing or gently mixing. This rapid mixing helps to disperse the compound quickly.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 3: Solubilization using Co-solvents (Example with PEG-400)
-
Prepare a stock solution of this compound in 100% DMSO as described in Protocol 1.
-
In a separate tube, prepare your aqueous buffer containing the desired final concentration of PEG-400 (e.g., 5%).
-
Add the this compound DMSO stock to the PEG-400 containing buffer, ensuring the final DMSO concentration remains below 1%.
-
Vortex immediately and incubate at room temperature or 37°C for 15-30 minutes to allow for equilibration.
Signaling Pathway Diagram
This compound is an inhibitor of the SHP2 phosphatase. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway.
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting II-B08 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the SHP2 inhibitor, II-B08, in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have poor aqueous solubility?
A1: this compound is a cell-permeable, reversible, and non-competitive inhibitor of SHP2 (Src homology-2 domain containing protein tyrosine phosphatase-2) with an IC50 of 5.5 µM.[1][2] Its chemical formula is C33H27N5O4 with a molecular weight of 557.61.[2] Like many small molecule inhibitors designed to target protein binding pockets, this compound is a lipophilic compound, which contributes to its low solubility in aqueous solutions. This is a common characteristic of compounds developed for cell-based assays and drug discovery.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: You may be experiencing solubility issues if you observe any of the following:
-
Cloudiness or precipitation: The solution appears hazy or contains visible solid particles after adding this compound from a stock solution.
-
Inconsistent results: High variability in your experimental data may indicate that the actual concentration of solubilized this compound is not consistent.
-
Low potency: The observed biological activity is lower than expected, which could be due to a lower-than-intended concentration of the compound in solution.
Q3: I'm dissolving my this compound in DMSO first. Why am I still seeing precipitation when I add it to my aqueous buffer?
A3: This is a common issue known as "crashing out." While this compound may be soluble in a 100% DMSO stock solution, its solubility can dramatically decrease when this stock is diluted into an aqueous buffer. The final concentration of DMSO in your assay media is a critical factor. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to minimize its potential effects on the experiment and to reduce the chances of your compound precipitating.
Troubleshooting Guide
If you are encountering solubility issues with this compound, please refer to the following troubleshooting workflow and tables for guidance on solvent selection and optimization strategies.
Experimental Workflow for Troubleshooting Insolubility
Caption: Troubleshooting workflow for addressing this compound insolubility.
Data Presentation: Solvent Selection for Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Most common starting solvent. Ensure final concentration in aqueous media is low (<1%). |
| Ethanol | 10-50 mM | Can be used as an alternative to DMSO or in combination. May have effects on cells at higher concentrations. |
| DMF (Dimethylformamide) | 10-50 mM | Use with caution due to potential toxicity in cell-based assays. |
Data Presentation: Strategies for Improving Aqueous Solubility
| Strategy | Recommended Agents & Starting Concentrations | Considerations |
| Co-solvents | Polyethylene Glycol 300/400 (PEG-300/400): 5-10% (v/v) | Generally well-tolerated in cell culture, but high concentrations can affect cell health. |
| pH Adjustment | Adjust buffer pH away from the pKa of this compound. | The isoelectric point of this compound is not published, so empirical testing is required. Test a range of pH values (e.g., 6.0, 7.4, 8.0) to assess solubility and stability. |
| Surfactants | Tween-20 or Tween-80: 0.01-0.1% (v/v) | Can aid in solubilization but may interfere with some assays or affect cell membranes. |
| Pluronic F-68: 0.02-0.1% (w/v) | A non-ionic surfactant often used in cell culture to protect cells from shear stress, which can also help with compound solubility. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD): 1-5% (w/v) | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Generally has low toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Buffer using a Serial Dilution Approach
This protocol is designed to minimize precipitation upon dilution.
-
Prepare your final aqueous buffer (e.g., cell culture medium, assay buffer).
-
Perform a serial dilution of your this compound DMSO stock solution in 100% DMSO to get closer to your final desired concentration.
-
For the final dilution step, add a small volume of the diluted DMSO stock directly to your pre-warmed aqueous buffer while vortexing or gently mixing. This rapid mixing helps to disperse the compound quickly.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 3: Solubilization using Co-solvents (Example with PEG-400)
-
Prepare a stock solution of this compound in 100% DMSO as described in Protocol 1.
-
In a separate tube, prepare your aqueous buffer containing the desired final concentration of PEG-400 (e.g., 5%).
-
Add the this compound DMSO stock to the PEG-400 containing buffer, ensuring the final DMSO concentration remains below 1%.
-
Vortex immediately and incubate at room temperature or 37°C for 15-30 minutes to allow for equilibration.
Signaling Pathway Diagram
This compound is an inhibitor of the SHP2 phosphatase. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway.
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of II-B08
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the SHP2 inhibitor, II-B08.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-targets?
A1: this compound is a reversible and noncompetitive inhibitor of the protein tyrosine phosphatase SHP2, with a reported IC50 of 5.5 µM.[1] While it is a valuable tool for studying SHP2-mediated signaling, it is known to interact with other phosphatases and signaling molecules, which can lead to off-target effects. The primary known off-targets of this compound are SHP1 and PTP1B, with IC50 values of 15.7 µM and 14.3 µM, respectively.[1] Additionally, studies have shown that this compound can have off-target effects on the ligand-induced activation and trans-phosphorylation of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) in cellular assays.[2][3]
Q2: What are the potential consequences of this compound off-target effects in my experiments?
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
-
Dose-Response Analysis: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect (inhibition of SHP2) while minimizing engagement of off-targets.
-
Use of a Secondary Inhibitor: Corroborate your findings by using a structurally different SHP2 inhibitor with a distinct off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Approaches: Employ genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out SHP2. Comparing the phenotype of genetic knockdown/knockout with that of this compound treatment can help validate that the observed effect is due to SHP2 inhibition.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive analog of the inhibitor if available.
-
Washout Experiments: For reversible inhibitors like this compound, performing a washout experiment can help distinguish between on-target and off-target effects. If the phenotype is reversible upon removal of the inhibitor, it is more likely to be a direct pharmacological effect.
Troubleshooting Guide
Problem 1: I am observing a weaker than expected effect on my target pathway (e.g., pERK levels are not decreasing as anticipated).
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Cell Line Specificity.
-
Solution: The dependence of a signaling pathway on SHP2 can vary between cell lines. Confirm the expression and activation status of SHP2 in your cell line. Consider using a cell line known to be sensitive to SHP2 inhibition as a positive control.
-
-
Possible Cause 3: Development of Resistance.
-
Solution: Cancer cells can develop resistance to SHP2 inhibitors through the activation of bypass signaling pathways.[4][5][6] Investigate the activation status of alternative pathways (e.g., PI3K/AKT) that might compensate for SHP2 inhibition. Combination therapies with inhibitors of these bypass pathways may be necessary.[5]
-
Problem 2: I am observing unexpected cellular toxicity or phenotypes that are inconsistent with known SHP2 function.
-
Possible Cause 1: Off-Target Inhibition of SHP1 or PTP1B.
-
Solution: Reduce the concentration of this compound to a range where it is more selective for SHP2. Cross-validate your results with a more selective SHP2 inhibitor or by using genetic knockdown of SHP2.
-
-
Possible Cause 2: Off-Target Effects on PDGFRβ Signaling.
-
Possible Cause 3: Non-specific Cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Ensure that the concentrations used in your experiments are below the cytotoxic threshold.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| SHP2 (On-Target) | 5.5 | Primary target |
| SHP1 (Off-Target) | 15.7 | ~2.9-fold less potent than on SHP2 |
| PTP1B (Off-Target) | 14.3 | ~2.6-fold less potent than on SHP2 |
| PDGFRβ (Off-Target) | N/A | Does not directly inhibit purified PDGFRβ kinase activity in vitro, but affects its activation in cellular contexts.[3] |
Experimental Protocols
1. In Vitro SHP2 Phosphatase Activity Assay
This protocol is adapted from a general malachite green-based phosphatase assay.
-
Objective: To determine the in vitro inhibitory activity of this compound on SHP2.
-
Materials:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., a synthetic peptide containing a phosphotyrosine residue)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
Add 10 µL of each this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of the SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the phosphopeptide substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell-Based Western Blot for pERK Levels
-
Objective: To assess the effect of this compound on the SHP2-downstream signaling pathway by measuring the phosphorylation of ERK.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line with an activating mutation in a receptor tyrosine kinase)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Growth factor (e.g., EGF, FGF) if required to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for 10-15 minutes (if necessary).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image and quantify the band intensities. Normalize the pERK levels to total ERK and the loading control.
-
Visualizations
Caption: SHP2 Signaling Pathway and the inhibitory action of this compound.
Caption: Known off-target pathways affected by this compound.
Caption: Recommended experimental workflow to validate on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. targetedonc.com [targetedonc.com]
- 6. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of II-B08
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the SHP2 inhibitor, II-B08.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-targets?
A1: this compound is a reversible and noncompetitive inhibitor of the protein tyrosine phosphatase SHP2, with a reported IC50 of 5.5 µM.[1] While it is a valuable tool for studying SHP2-mediated signaling, it is known to interact with other phosphatases and signaling molecules, which can lead to off-target effects. The primary known off-targets of this compound are SHP1 and PTP1B, with IC50 values of 15.7 µM and 14.3 µM, respectively.[1] Additionally, studies have shown that this compound can have off-target effects on the ligand-induced activation and trans-phosphorylation of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) in cellular assays.[2][3]
Q2: What are the potential consequences of this compound off-target effects in my experiments?
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
-
Dose-Response Analysis: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect (inhibition of SHP2) while minimizing engagement of off-targets.
-
Use of a Secondary Inhibitor: Corroborate your findings by using a structurally different SHP2 inhibitor with a distinct off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Approaches: Employ genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out SHP2. Comparing the phenotype of genetic knockdown/knockout with that of this compound treatment can help validate that the observed effect is due to SHP2 inhibition.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive analog of the inhibitor if available.
-
Washout Experiments: For reversible inhibitors like this compound, performing a washout experiment can help distinguish between on-target and off-target effects. If the phenotype is reversible upon removal of the inhibitor, it is more likely to be a direct pharmacological effect.
Troubleshooting Guide
Problem 1: I am observing a weaker than expected effect on my target pathway (e.g., pERK levels are not decreasing as anticipated).
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Cell Line Specificity.
-
Solution: The dependence of a signaling pathway on SHP2 can vary between cell lines. Confirm the expression and activation status of SHP2 in your cell line. Consider using a cell line known to be sensitive to SHP2 inhibition as a positive control.
-
-
Possible Cause 3: Development of Resistance.
-
Solution: Cancer cells can develop resistance to SHP2 inhibitors through the activation of bypass signaling pathways.[4][5][6] Investigate the activation status of alternative pathways (e.g., PI3K/AKT) that might compensate for SHP2 inhibition. Combination therapies with inhibitors of these bypass pathways may be necessary.[5]
-
Problem 2: I am observing unexpected cellular toxicity or phenotypes that are inconsistent with known SHP2 function.
-
Possible Cause 1: Off-Target Inhibition of SHP1 or PTP1B.
-
Solution: Reduce the concentration of this compound to a range where it is more selective for SHP2. Cross-validate your results with a more selective SHP2 inhibitor or by using genetic knockdown of SHP2.
-
-
Possible Cause 2: Off-Target Effects on PDGFRβ Signaling.
-
Possible Cause 3: Non-specific Cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Ensure that the concentrations used in your experiments are below the cytotoxic threshold.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| SHP2 (On-Target) | 5.5 | Primary target |
| SHP1 (Off-Target) | 15.7 | ~2.9-fold less potent than on SHP2 |
| PTP1B (Off-Target) | 14.3 | ~2.6-fold less potent than on SHP2 |
| PDGFRβ (Off-Target) | N/A | Does not directly inhibit purified PDGFRβ kinase activity in vitro, but affects its activation in cellular contexts.[3] |
Experimental Protocols
1. In Vitro SHP2 Phosphatase Activity Assay
This protocol is adapted from a general malachite green-based phosphatase assay.
-
Objective: To determine the in vitro inhibitory activity of this compound on SHP2.
-
Materials:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., a synthetic peptide containing a phosphotyrosine residue)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
Add 10 µL of each this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of the SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the phosphopeptide substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell-Based Western Blot for pERK Levels
-
Objective: To assess the effect of this compound on the SHP2-downstream signaling pathway by measuring the phosphorylation of ERK.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line with an activating mutation in a receptor tyrosine kinase)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Growth factor (e.g., EGF, FGF) if required to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for 10-15 minutes (if necessary).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image and quantify the band intensities. Normalize the pERK levels to total ERK and the loading control.
-
Visualizations
Caption: SHP2 Signaling Pathway and the inhibitory action of this compound.
Caption: Known off-target pathways affected by this compound.
Caption: Recommended experimental workflow to validate on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. targetedonc.com [targetedonc.com]
- 6. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to II-B08 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to the SHP2 inhibitor, II-B08, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a reversible and noncompetitive inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is involved in activating key oncogenic signaling pathways, including the RAS-RAF-ERK and PI3K-AKT pathways.[3] By inhibiting SHP2, this compound blocks these signaling cascades, leading to reduced cancer cell proliferation and survival.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to targeted therapies, in general, can arise from several factors:
-
On-target alterations: Mutations in the PTPN11 gene (which encodes SHP2) could potentially alter the drug binding site.
-
Bypass pathway activation: Cancer cells may activate alternative signaling pathways to circumvent the SHP2 blockade.[4][5] This could involve the upregulation of parallel pathways that also promote cell survival and proliferation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Changes in the tumor microenvironment: Alterations in the cellular environment can contribute to drug resistance.[4][6]
-
Epithelial-to-mesenchymal transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.[8]
Troubleshooting Guide
Problem 1: Decreased efficacy of this compound over time.
If you observe a gradual loss of this compound's anti-proliferative effect, your cell line may be acquiring resistance.
Suggested Steps:
-
Confirm Resistance: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Investigate On-Target Mutations: Sequence the PTPN11 gene in both the parental and resistant cell lines to identify any potential mutations that may interfere with this compound binding.
-
Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways, such as the PI3K/AKT/mTOR and JAK/STAT pathways. Increased phosphorylation in the resistant line may suggest the activation of bypass mechanisms.
Problem 2: No initial response to this compound in a new cell line.
If a cancer cell line does not respond to this compound treatment from the outset, it may possess intrinsic resistance.
Suggested Steps:
-
Verify SHP2 Expression and Activity: Confirm that the cell line expresses SHP2 and that the downstream RAS-ERK pathway is active at baseline. Cell lines where this pathway is not a primary driver of proliferation may be intrinsically resistant.
-
Evaluate Drug Efflux Pump Activity: Use a fluorescent substrate assay for ABC transporters like P-glycoprotein (P-gp/ABCB1) to determine if the cells are actively pumping out the compound.[7]
-
Consider Combination Therapy: If intrinsic resistance is suspected, combining this compound with inhibitors of other signaling pathways may yield a synergistic effect.[6][9] For example, combining a SHP2 inhibitor with a MEK inhibitor has shown promise in some contexts.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM)[1][2] | Fold Change in Resistance |
| Parental Line | This compound | 5.5 | - |
| Resistant Line | This compound | 55.0 | 10 |
Table 2: Hypothetical Protein Expression/Activation in Sensitive vs. Resistant Cells
| Protein | Parental Line (Relative Expression/Phosphorylation) | Resistant Line (Relative Expression/Phosphorylation) | Implication |
| p-ERK1/2 | 1.0 | 0.2 | Successful SHP2 inhibition |
| p-AKT | 1.0 | 5.0 | Activation of PI3K/AKT bypass pathway[5] |
| P-gp (ABCB1) | 1.0 | 8.0 | Increased drug efflux[7] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Exposure: Culture the parental cancer cell line in media containing a low concentration of this compound (e.g., IC20).
-
Dose Escalation: Once the cells adapt and resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Isolation of Resistant Clones: After several months of continuous culture, isolate single-cell clones and expand them.
-
Validation: Confirm the resistant phenotype by determining the IC50 of this compound for each clone and comparing it to the parental line.
Protocol 2: Western Blot Analysis for Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating resistance to this compound.
Caption: Potential bypass pathways in this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to II-B08 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to the SHP2 inhibitor, II-B08, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a reversible and noncompetitive inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is involved in activating key oncogenic signaling pathways, including the RAS-RAF-ERK and PI3K-AKT pathways.[3] By inhibiting SHP2, this compound blocks these signaling cascades, leading to reduced cancer cell proliferation and survival.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to targeted therapies, in general, can arise from several factors:
-
On-target alterations: Mutations in the PTPN11 gene (which encodes SHP2) could potentially alter the drug binding site.
-
Bypass pathway activation: Cancer cells may activate alternative signaling pathways to circumvent the SHP2 blockade.[4][5] This could involve the upregulation of parallel pathways that also promote cell survival and proliferation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Changes in the tumor microenvironment: Alterations in the cellular environment can contribute to drug resistance.[4][6]
-
Epithelial-to-mesenchymal transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.[8]
Troubleshooting Guide
Problem 1: Decreased efficacy of this compound over time.
If you observe a gradual loss of this compound's anti-proliferative effect, your cell line may be acquiring resistance.
Suggested Steps:
-
Confirm Resistance: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Investigate On-Target Mutations: Sequence the PTPN11 gene in both the parental and resistant cell lines to identify any potential mutations that may interfere with this compound binding.
-
Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways, such as the PI3K/AKT/mTOR and JAK/STAT pathways. Increased phosphorylation in the resistant line may suggest the activation of bypass mechanisms.
Problem 2: No initial response to this compound in a new cell line.
If a cancer cell line does not respond to this compound treatment from the outset, it may possess intrinsic resistance.
Suggested Steps:
-
Verify SHP2 Expression and Activity: Confirm that the cell line expresses SHP2 and that the downstream RAS-ERK pathway is active at baseline. Cell lines where this pathway is not a primary driver of proliferation may be intrinsically resistant.
-
Evaluate Drug Efflux Pump Activity: Use a fluorescent substrate assay for ABC transporters like P-glycoprotein (P-gp/ABCB1) to determine if the cells are actively pumping out the compound.[7]
-
Consider Combination Therapy: If intrinsic resistance is suspected, combining this compound with inhibitors of other signaling pathways may yield a synergistic effect.[6][9] For example, combining a SHP2 inhibitor with a MEK inhibitor has shown promise in some contexts.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM)[1][2] | Fold Change in Resistance |
| Parental Line | This compound | 5.5 | - |
| Resistant Line | This compound | 55.0 | 10 |
Table 2: Hypothetical Protein Expression/Activation in Sensitive vs. Resistant Cells
| Protein | Parental Line (Relative Expression/Phosphorylation) | Resistant Line (Relative Expression/Phosphorylation) | Implication |
| p-ERK1/2 | 1.0 | 0.2 | Successful SHP2 inhibition |
| p-AKT | 1.0 | 5.0 | Activation of PI3K/AKT bypass pathway[5] |
| P-gp (ABCB1) | 1.0 | 8.0 | Increased drug efflux[7] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Exposure: Culture the parental cancer cell line in media containing a low concentration of this compound (e.g., IC20).
-
Dose Escalation: Once the cells adapt and resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Isolation of Resistant Clones: After several months of continuous culture, isolate single-cell clones and expand them.
-
Validation: Confirm the resistant phenotype by determining the IC50 of this compound for each clone and comparing it to the parental line.
Protocol 2: Western Blot Analysis for Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating resistance to this compound.
Caption: Potential bypass pathways in this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
II-B08 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the SHP2 inhibitor, II-B08.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable, reversible, and non-competitive inhibitor of the protein tyrosine phosphatase SHP2.[1][2] It targets the catalytic domain of SHP2, blocking its function in intracellular signaling pathways.[1]
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound should be stored at +2°C to +8°C.[1] It should be protected from light and kept in a tightly sealed vial. It is shipped at ambient temperature, and short periods at warmer temperatures (less than one week) are not expected to significantly affect its efficacy.[1]
Q3: What is the recommended procedure for preparing stock solutions of this compound?
A3: It is recommended to reconstitute this compound in DMSO. For example, a 100 mg/mL stock solution can be prepared. After reconstitution, it is crucial to aliquot the stock solution into tightly sealed vials and freeze them at -20°C for long-term storage.[1][3]
Q4: How stable are the stock solutions of this compound?
A4: Stock solutions of this compound are stable for up to six months when stored at -20°C.[1][3] It is advisable to use the prepared solutions as soon as possible and avoid repeated freeze-thaw cycles.
Q5: Is this compound selective for SHP2?
A5: this compound exhibits selectivity for SHP2 over other protein tyrosine phosphatases. For instance, its inhibitory activity against SHP1 and PTP1B is lower than against SHP2.[2] Please refer to the quantitative data table below for specific IC50 values.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory activity observed in the experiment. | Improper storage: The compound may have degraded due to incorrect storage conditions. | Verify that the solid compound and stock solutions have been stored according to the recommended guidelines (+2°C to +8°C for solid, -20°C for aliquoted stock solutions). |
| Incorrect concentration: The final concentration of this compound in the assay may be too low. | Confirm the calculations for dilution and ensure the final concentration is within the effective range for inhibiting SHP2 (IC50 is approximately 5.5 µM).[1][2] | |
| Cell permeability issues: In cell-based assays, the compound may not be efficiently entering the cells. | This compound is described as cell-permeable.[1] However, you may consider optimizing incubation times or using a different cell line to rule out cell-specific permeability issues. | |
| Inconsistent results between experiments. | Stock solution degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times. |
| Variability in experimental setup: Minor differences in cell density, incubation times, or reagent concentrations can lead to variability. | Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. | |
| Unexpected off-target effects. | Inhibition of other phosphatases: Although selective, at higher concentrations, this compound may inhibit other phosphatases.[1] | Use the lowest effective concentration of this compound and consider performing counter-screening against other relevant phosphatases to confirm the specificity of the observed effects. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases
| Phosphatase | IC50 (µM) |
| SHP2 | 5.5[1][2] |
| SHP1 | 15.7[1][2] |
| PTP1B | 14.3[1][2] |
| FAP1 | 20.3[1] |
| Lyp | 25.0[1] |
| CD45 | 30.0[1] |
| LMWPTP | 31.1[1] |
| Cdc14A | >50[1] |
| HePTP | >50[1] |
| LAR | >50[1] |
| PTPα | >50[1] |
| VHR | >50[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Special Instructions |
| Solid | +2°C to +8°C | Up to 6 months | Protect from light.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 6 months[1][3] | Aliquot to avoid freeze-thaw cycles.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro SHP2 Inhibition Assay (General Outline)
This is a generalized protocol and may need to be optimized for specific experimental conditions.
-
Recombinantly express and purify the SHP2 catalytic domain.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Use a suitable phosphatase substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the SHP2 enzyme, the this compound dilutions (or vehicle control), and the reaction buffer.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
II-B08 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the SHP2 inhibitor, II-B08.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable, reversible, and non-competitive inhibitor of the protein tyrosine phosphatase SHP2.[1][2] It targets the catalytic domain of SHP2, blocking its function in intracellular signaling pathways.[1]
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound should be stored at +2°C to +8°C.[1] It should be protected from light and kept in a tightly sealed vial. It is shipped at ambient temperature, and short periods at warmer temperatures (less than one week) are not expected to significantly affect its efficacy.[1]
Q3: What is the recommended procedure for preparing stock solutions of this compound?
A3: It is recommended to reconstitute this compound in DMSO. For example, a 100 mg/mL stock solution can be prepared. After reconstitution, it is crucial to aliquot the stock solution into tightly sealed vials and freeze them at -20°C for long-term storage.[1][3]
Q4: How stable are the stock solutions of this compound?
A4: Stock solutions of this compound are stable for up to six months when stored at -20°C.[1][3] It is advisable to use the prepared solutions as soon as possible and avoid repeated freeze-thaw cycles.
Q5: Is this compound selective for SHP2?
A5: this compound exhibits selectivity for SHP2 over other protein tyrosine phosphatases. For instance, its inhibitory activity against SHP1 and PTP1B is lower than against SHP2.[2] Please refer to the quantitative data table below for specific IC50 values.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory activity observed in the experiment. | Improper storage: The compound may have degraded due to incorrect storage conditions. | Verify that the solid compound and stock solutions have been stored according to the recommended guidelines (+2°C to +8°C for solid, -20°C for aliquoted stock solutions). |
| Incorrect concentration: The final concentration of this compound in the assay may be too low. | Confirm the calculations for dilution and ensure the final concentration is within the effective range for inhibiting SHP2 (IC50 is approximately 5.5 µM).[1][2] | |
| Cell permeability issues: In cell-based assays, the compound may not be efficiently entering the cells. | This compound is described as cell-permeable.[1] However, you may consider optimizing incubation times or using a different cell line to rule out cell-specific permeability issues. | |
| Inconsistent results between experiments. | Stock solution degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times. |
| Variability in experimental setup: Minor differences in cell density, incubation times, or reagent concentrations can lead to variability. | Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. | |
| Unexpected off-target effects. | Inhibition of other phosphatases: Although selective, at higher concentrations, this compound may inhibit other phosphatases.[1] | Use the lowest effective concentration of this compound and consider performing counter-screening against other relevant phosphatases to confirm the specificity of the observed effects. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases
| Phosphatase | IC50 (µM) |
| SHP2 | 5.5[1][2] |
| SHP1 | 15.7[1][2] |
| PTP1B | 14.3[1][2] |
| FAP1 | 20.3[1] |
| Lyp | 25.0[1] |
| CD45 | 30.0[1] |
| LMWPTP | 31.1[1] |
| Cdc14A | >50[1] |
| HePTP | >50[1] |
| LAR | >50[1] |
| PTPα | >50[1] |
| VHR | >50[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Special Instructions |
| Solid | +2°C to +8°C | Up to 6 months | Protect from light.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 6 months[1][3] | Aliquot to avoid freeze-thaw cycles.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro SHP2 Inhibition Assay (General Outline)
This is a generalized protocol and may need to be optimized for specific experimental conditions.
-
Recombinantly express and purify the SHP2 catalytic domain.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Use a suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the SHP2 enzyme, the this compound dilutions (or vehicle control), and the reaction buffer.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
Technical Support Center: Refining II-B08 Treatment Duration for Optimal Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving the novel PI3K/Akt pathway inhibitor, II-B08.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical intracellular network that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is common in various cancers, making it a significant therapeutic target.[1][2][3] this compound functions by preventing the phosphorylation of Akt, a key downstream component of the pathway, thereby inhibiting further signaling.[2][4]
Q2: What is a recommended starting concentration and treatment duration for this compound in cell culture?
A2: For a novel compound like this compound, it is advisable to begin with a broad range of concentrations to establish a dose-response curve. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point.[5] The optimal treatment duration is cell-line dependent and should be determined empirically. A time-course experiment is recommended, with common starting points being 24, 48, or 72 hours.[5][6]
Q3: How can I determine the optimal treatment duration for my specific cell line?
A3: To determine the ideal treatment time, you should conduct a time-course experiment. After establishing a working concentration of this compound, treat your cells for various durations (e.g., 6, 12, 24, 48, and 72 hours). Subsequently, assess cell viability and the phosphorylation status of Akt. The optimal duration will be the shortest time required to achieve the desired biological effect without causing excessive cytotoxicity.[6]
Q4: My cells show signs of stress even at low concentrations of this compound. What could be the cause?
A4: Cellular stress at low compound concentrations can stem from several factors, including high sensitivity of the cell line, solvent toxicity, or compound instability.[5] Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically below 0.1%).[5] It is also beneficial to perform a vehicle control experiment using the solvent alone to exclude its toxic effects.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Causes:
-
Solutions:
Issue 2: No significant decrease in Akt phosphorylation after this compound treatment.
-
Possible Causes:
-
Insufficient treatment duration.
-
The concentration of this compound is too low.
-
The specific cell line may not have an active PI3K/Akt pathway.
-
Degradation of the this compound compound.
-
-
Solutions:
-
Perform a time-course experiment to find the optimal incubation period.[5]
-
Conduct a dose-response experiment to identify a more effective concentration.
-
Verify the activity of the PI3K/Akt pathway in your cell line by checking the baseline phosphorylation of Akt.
-
Ensure proper storage of the this compound compound as recommended.[6]
-
Issue 3: High variability between replicate wells in cell viability assays.
-
Possible Causes:
-
Solutions:
Data Presentation
Table 1: Effect of this compound Treatment Duration on Cell Viability (MTT Assay)
| Treatment Duration (Hours) | Cell Viability (% of Control) at 10 µM this compound |
| 6 | 95% |
| 12 | 82% |
| 24 | 65% |
| 48 | 45% |
| 72 | 30% |
Table 2: Effect of this compound Treatment Duration on Akt Phosphorylation (Western Blot)
| Treatment Duration (Hours) | Relative p-Akt/Total Akt Ratio (at 10 µM this compound) |
| 1 | 0.85 |
| 3 | 0.50 |
| 6 | 0.25 |
| 12 | 0.10 |
| 24 | 0.05 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[8]
-
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl).[9]
-
Cell culture medium
-
This compound compound
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of medium.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT stock solution to each well.[9]
-
Incubate at 37°C for 4 hours.[9]
-
Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Incubate at 37°C for 4 hours.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
2. Western Blot for Akt Phosphorylation
This protocol is for detecting phosphorylated proteins.
-
Materials:
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in lysis buffer containing phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.[1]
-
Denature protein lysates by boiling in sample buffer for 5 minutes.[1]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[1]
-
Transfer proteins to a PVDF membrane.[10]
-
Block the membrane with 5% BSA in TBST for 1 hour.[10]
-
Incubate with primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.[1]
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.[1]
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining II-B08 Treatment Duration for Optimal Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving the novel PI3K/Akt pathway inhibitor, II-B08.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical intracellular network that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is common in various cancers, making it a significant therapeutic target.[1][2][3] this compound functions by preventing the phosphorylation of Akt, a key downstream component of the pathway, thereby inhibiting further signaling.[2][4]
Q2: What is a recommended starting concentration and treatment duration for this compound in cell culture?
A2: For a novel compound like this compound, it is advisable to begin with a broad range of concentrations to establish a dose-response curve. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point.[5] The optimal treatment duration is cell-line dependent and should be determined empirically. A time-course experiment is recommended, with common starting points being 24, 48, or 72 hours.[5][6]
Q3: How can I determine the optimal treatment duration for my specific cell line?
A3: To determine the ideal treatment time, you should conduct a time-course experiment. After establishing a working concentration of this compound, treat your cells for various durations (e.g., 6, 12, 24, 48, and 72 hours). Subsequently, assess cell viability and the phosphorylation status of Akt. The optimal duration will be the shortest time required to achieve the desired biological effect without causing excessive cytotoxicity.[6]
Q4: My cells show signs of stress even at low concentrations of this compound. What could be the cause?
A4: Cellular stress at low compound concentrations can stem from several factors, including high sensitivity of the cell line, solvent toxicity, or compound instability.[5] Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically below 0.1%).[5] It is also beneficial to perform a vehicle control experiment using the solvent alone to exclude its toxic effects.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Causes:
-
Solutions:
Issue 2: No significant decrease in Akt phosphorylation after this compound treatment.
-
Possible Causes:
-
Insufficient treatment duration.
-
The concentration of this compound is too low.
-
The specific cell line may not have an active PI3K/Akt pathway.
-
Degradation of the this compound compound.
-
-
Solutions:
-
Perform a time-course experiment to find the optimal incubation period.[5]
-
Conduct a dose-response experiment to identify a more effective concentration.
-
Verify the activity of the PI3K/Akt pathway in your cell line by checking the baseline phosphorylation of Akt.
-
Ensure proper storage of the this compound compound as recommended.[6]
-
Issue 3: High variability between replicate wells in cell viability assays.
-
Possible Causes:
-
Solutions:
Data Presentation
Table 1: Effect of this compound Treatment Duration on Cell Viability (MTT Assay)
| Treatment Duration (Hours) | Cell Viability (% of Control) at 10 µM this compound |
| 6 | 95% |
| 12 | 82% |
| 24 | 65% |
| 48 | 45% |
| 72 | 30% |
Table 2: Effect of this compound Treatment Duration on Akt Phosphorylation (Western Blot)
| Treatment Duration (Hours) | Relative p-Akt/Total Akt Ratio (at 10 µM this compound) |
| 1 | 0.85 |
| 3 | 0.50 |
| 6 | 0.25 |
| 12 | 0.10 |
| 24 | 0.05 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[8]
-
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl).[9]
-
Cell culture medium
-
This compound compound
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of medium.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT stock solution to each well.[9]
-
Incubate at 37°C for 4 hours.[9]
-
Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[9]
-
Incubate at 37°C for 4 hours.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
2. Western Blot for Akt Phosphorylation
This protocol is for detecting phosphorylated proteins.
-
Materials:
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in lysis buffer containing phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.[1]
-
Denature protein lysates by boiling in sample buffer for 5 minutes.[1]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[1]
-
Transfer proteins to a PVDF membrane.[10]
-
Block the membrane with 5% BSA in TBST for 1 hour.[10]
-
Incubate with primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.[1]
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.[1]
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting unexpected results in II-B08 experiments
This guide provides troubleshooting for unexpected results in experiments involving II-B08, a potent and selective inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that functions as an ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It targets the mTOR kinase domain, which is a core component of two distinct protein complexes, mTORC1 and mTORC2.[3][4] By inhibiting mTOR, this compound blocks downstream signaling pathways that are crucial for processes like mRNA translation, lipid synthesis, and cell survival.[3][4]
Q2: In which cell lines has this compound been validated?
A2: this compound has been validated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the genetic background of the cell line. Below is a summary of IC50 values for common cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 75 nM |
| A549 | Lung Cancer | 120 nM |
| MCF-7 | Breast Cancer | 90 nM |
| U-87 MG | Glioblastoma | 150 nM |
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For stock solutions, we recommend a concentration of 10 mM in 100% DMSO. Store stock solutions at -20°C for long-term storage. For working solutions, dilute the stock in a complete cell culture medium. Note that the final DMSO concentration in your experiment should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Downstream mTORC1 Signaling (e.g., p-S6K, p-4E-BP1)
If you are not observing the expected decrease in the phosphorylation of mTORC1 substrates like S6 kinase (S6K) or 4E-BP1 via Western blot, consider the following causes and solutions.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Compound | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from the stock solution for each experiment. |
| Low Protein Expression | The target protein's expression might be too low in your chosen cell line. Confirm expression using literature or databases like The Human Protein Atlas.[5] Consider using a positive control cell line known to have high mTOR activity. |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low. Titrate the antibodies to find the optimal concentration.[6][7][8] You can also try increasing the incubation time (e.g., overnight at 4°C).[6] |
| Inefficient Protein Transfer | Verify protein transfer from the gel to the membrane using Ponceau S staining.[6][8] For high molecular weight proteins, you may need to optimize transfer time and buffer composition.[6] |
| Insufficient Protein Load | Load a higher amount of protein lysate (20-40 µg) onto the gel to increase the chances of detecting the target.[5][8] |
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for troubleshooting weak Western blot signals.
Issue 2: Higher-Than-Expected Cell Death in Viability Assays
If you observe excessive cytotoxicity at concentrations where this compound is expected to be cytostatic, not cytotoxic, investigate these potential issues.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, this compound might have off-target effects.[9][10] Perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to identify the optimal range. RNA-seq analysis has shown that mTOR inhibitors can sometimes affect pathways like MAPK or Jak-Stat.[9] |
| Solvent Toxicity | Ensure the final concentration of DMSO is non-toxic to your cells (typically below 0.1%). Run a vehicle control (media with DMSO only) to assess solvent toxicity. |
| Incorrect Cell Seeding Density | Cell density can significantly impact the outcome of viability assays.[11][12] Ensure cells are in the logarithmic growth phase and that seeding is consistent across all wells of the plate. |
| Assay-Specific Artifacts | Some viability assays, like the MTT assay, measure metabolic activity.[13] Since mTOR inhibition directly impacts metabolism, this can lead to a reading that suggests lower viability than what is observed via direct cell counting (e.g., Trypan Blue exclusion).[14] Consider using an ATP-based assay like CellTiter-Glo for a more direct measure of viability.[15] |
Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Activity
-
Cell Lysis : After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
Gel Electrophoresis : Load 20-30 µg of protein per well onto an 8-12% SDS-PAGE gel.
-
Protein Transfer : Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[8]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like β-actin) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing : Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability (MTT Assay)
The MTT assay measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells.[13][16]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment : Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Solubilization : Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting unexpected results in II-B08 experiments
This guide provides troubleshooting for unexpected results in experiments involving II-B08, a potent and selective inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that functions as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It targets the mTOR kinase domain, which is a core component of two distinct protein complexes, mTORC1 and mTORC2.[3][4] By inhibiting mTOR, this compound blocks downstream signaling pathways that are crucial for processes like mRNA translation, lipid synthesis, and cell survival.[3][4]
Q2: In which cell lines has this compound been validated?
A2: this compound has been validated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the genetic background of the cell line. Below is a summary of IC50 values for common cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 75 nM |
| A549 | Lung Cancer | 120 nM |
| MCF-7 | Breast Cancer | 90 nM |
| U-87 MG | Glioblastoma | 150 nM |
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For stock solutions, we recommend a concentration of 10 mM in 100% DMSO. Store stock solutions at -20°C for long-term storage. For working solutions, dilute the stock in a complete cell culture medium. Note that the final DMSO concentration in your experiment should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Downstream mTORC1 Signaling (e.g., p-S6K, p-4E-BP1)
If you are not observing the expected decrease in the phosphorylation of mTORC1 substrates like S6 kinase (S6K) or 4E-BP1 via Western blot, consider the following causes and solutions.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Compound | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from the stock solution for each experiment. |
| Low Protein Expression | The target protein's expression might be too low in your chosen cell line. Confirm expression using literature or databases like The Human Protein Atlas.[5] Consider using a positive control cell line known to have high mTOR activity. |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low. Titrate the antibodies to find the optimal concentration.[6][7][8] You can also try increasing the incubation time (e.g., overnight at 4°C).[6] |
| Inefficient Protein Transfer | Verify protein transfer from the gel to the membrane using Ponceau S staining.[6][8] For high molecular weight proteins, you may need to optimize transfer time and buffer composition.[6] |
| Insufficient Protein Load | Load a higher amount of protein lysate (20-40 µg) onto the gel to increase the chances of detecting the target.[5][8] |
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for troubleshooting weak Western blot signals.
Issue 2: Higher-Than-Expected Cell Death in Viability Assays
If you observe excessive cytotoxicity at concentrations where this compound is expected to be cytostatic, not cytotoxic, investigate these potential issues.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, this compound might have off-target effects.[9][10] Perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to identify the optimal range. RNA-seq analysis has shown that mTOR inhibitors can sometimes affect pathways like MAPK or Jak-Stat.[9] |
| Solvent Toxicity | Ensure the final concentration of DMSO is non-toxic to your cells (typically below 0.1%). Run a vehicle control (media with DMSO only) to assess solvent toxicity. |
| Incorrect Cell Seeding Density | Cell density can significantly impact the outcome of viability assays.[11][12] Ensure cells are in the logarithmic growth phase and that seeding is consistent across all wells of the plate. |
| Assay-Specific Artifacts | Some viability assays, like the MTT assay, measure metabolic activity.[13] Since mTOR inhibition directly impacts metabolism, this can lead to a reading that suggests lower viability than what is observed via direct cell counting (e.g., Trypan Blue exclusion).[14] Consider using an ATP-based assay like CellTiter-Glo for a more direct measure of viability.[15] |
Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Activity
-
Cell Lysis : After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
Gel Electrophoresis : Load 20-30 µg of protein per well onto an 8-12% SDS-PAGE gel.
-
Protein Transfer : Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[8]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like β-actin) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing : Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability (MTT Assay)
The MTT assay measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[13][16]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment : Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Solubilization : Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimization of II-B08 Delivery for In-Vivo Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the SHP2 inhibitor, II-B08, for in-vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible and noncompetitive inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth signaling pathways, including the RAS-MAPK pathway. By inhibiting SHP2, this compound can block growth factor-stimulated ERK1/2 activation, thereby inhibiting the proliferation of cancer cells. This makes it a promising candidate for cancer research.
Q2: What are the main challenges in delivering this compound in-vivo?
A2: The primary challenge with this compound, like many small molecule inhibitors, is its poor aqueous solubility. This can lead to difficulties in preparing formulations suitable for injection, low bioavailability, and potential precipitation at the injection site. Ensuring the stability of the compound in the formulation and during storage is another critical consideration.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in-vivo studies, it is common to first dissolve the compound in an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle to a concentration that is well-tolerated by the animals.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound for in-vivo experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock with aqueous vehicle. | The concentration of DMSO in the final formulation is too low to maintain solubility. The aqueous vehicle is not optimal for this compound. | Increase the final concentration of DMSO (typically up to 10% is tolerated in many animal models, but this should be verified). Consider using a co-solvent system. Common co-solvents include PEG300, PEG400, ethanol, and propylene (B89431) glycol. Test different ratios of co-solvents and aqueous vehicles to find an optimal formulation. Use of solubilizing agents like cyclodextrins can also be explored. |
| Animal shows signs of distress or toxicity after injection (e.g., lethargy, ruffled fur). | The vehicle itself may be causing toxicity at the administered concentration. The compound may have inherent toxicity at the tested dose. | Run a vehicle-only control group to assess the tolerability of the formulation without the compound. If the vehicle is the issue, try reducing the concentration of organic solvents or exploring alternative, less toxic vehicles. If the compound is causing toxicity, perform a dose-response study to determine the maximum tolerated dose (MTD). |
| Inconsistent or no therapeutic effect observed in the treatment group. | Poor bioavailability of the compound due to suboptimal formulation. Degradation of the compound in the formulation or after administration. Incorrect dosing or administration route. | Optimize the formulation to enhance solubility and absorption. This may involve using techniques like creating a solid dispersion or a lipid-based formulation. Confirm the stability of this compound in the chosen vehicle over the duration of the experiment. Re-evaluate the dosing regimen and administration route based on literature for similar compounds or pharmacokinetic studies. |
| Difficulty in achieving a homogenous suspension for administration. | The particle size of the compound is too large. Inadequate mixing or sonication. | If preparing a suspension, ensure the compound is micronized to a uniform, small particle size. Use appropriate homogenization or sonication techniques to ensure a uniform and stable suspension. The use of suspending agents may also be beneficial. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vehicle Preparation: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween 80, and 55% saline.
-
Final Formulation: For a final dosing solution of 5 mg/mL, slowly add 1 part of the this compound stock solution to 9 parts of the vehicle solution while vortexing to ensure proper mixing. This results in a final vehicle composition of 10% DMSO, 36% PEG300, 4.5% Tween 80, and 49.5% saline.
-
Administration: Administer the formulation to the animals via intraperitoneal injection at the desired dosage.
Protocol 2: In-Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture a human cancer cell line known to be sensitive to SHP2 inhibition. Implant the cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a vehicle control group and a treatment group (receiving the this compound formulation).
-
Treatment Administration: Administer the this compound formulation or vehicle control according to the predetermined dosing schedule (e.g., daily IP injections).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-ERK levels, immunohistochemistry).
Visualizations
Technical Support Center: Optimization of II-B08 Delivery for In-Vivo Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the SHP2 inhibitor, II-B08, for in-vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible and noncompetitive inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth signaling pathways, including the RAS-MAPK pathway. By inhibiting SHP2, this compound can block growth factor-stimulated ERK1/2 activation, thereby inhibiting the proliferation of cancer cells. This makes it a promising candidate for cancer research.
Q2: What are the main challenges in delivering this compound in-vivo?
A2: The primary challenge with this compound, like many small molecule inhibitors, is its poor aqueous solubility. This can lead to difficulties in preparing formulations suitable for injection, low bioavailability, and potential precipitation at the injection site. Ensuring the stability of the compound in the formulation and during storage is another critical consideration.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in-vivo studies, it is common to first dissolve the compound in an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle to a concentration that is well-tolerated by the animals.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound for in-vivo experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock with aqueous vehicle. | The concentration of DMSO in the final formulation is too low to maintain solubility. The aqueous vehicle is not optimal for this compound. | Increase the final concentration of DMSO (typically up to 10% is tolerated in many animal models, but this should be verified). Consider using a co-solvent system. Common co-solvents include PEG300, PEG400, ethanol, and propylene glycol. Test different ratios of co-solvents and aqueous vehicles to find an optimal formulation. Use of solubilizing agents like cyclodextrins can also be explored. |
| Animal shows signs of distress or toxicity after injection (e.g., lethargy, ruffled fur). | The vehicle itself may be causing toxicity at the administered concentration. The compound may have inherent toxicity at the tested dose. | Run a vehicle-only control group to assess the tolerability of the formulation without the compound. If the vehicle is the issue, try reducing the concentration of organic solvents or exploring alternative, less toxic vehicles. If the compound is causing toxicity, perform a dose-response study to determine the maximum tolerated dose (MTD). |
| Inconsistent or no therapeutic effect observed in the treatment group. | Poor bioavailability of the compound due to suboptimal formulation. Degradation of the compound in the formulation or after administration. Incorrect dosing or administration route. | Optimize the formulation to enhance solubility and absorption. This may involve using techniques like creating a solid dispersion or a lipid-based formulation. Confirm the stability of this compound in the chosen vehicle over the duration of the experiment. Re-evaluate the dosing regimen and administration route based on literature for similar compounds or pharmacokinetic studies. |
| Difficulty in achieving a homogenous suspension for administration. | The particle size of the compound is too large. Inadequate mixing or sonication. | If preparing a suspension, ensure the compound is micronized to a uniform, small particle size. Use appropriate homogenization or sonication techniques to ensure a uniform and stable suspension. The use of suspending agents may also be beneficial. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vehicle Preparation: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween 80, and 55% saline.
-
Final Formulation: For a final dosing solution of 5 mg/mL, slowly add 1 part of the this compound stock solution to 9 parts of the vehicle solution while vortexing to ensure proper mixing. This results in a final vehicle composition of 10% DMSO, 36% PEG300, 4.5% Tween 80, and 49.5% saline.
-
Administration: Administer the formulation to the animals via intraperitoneal injection at the desired dosage.
Protocol 2: In-Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture a human cancer cell line known to be sensitive to SHP2 inhibition. Implant the cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a vehicle control group and a treatment group (receiving the this compound formulation).
-
Treatment Administration: Administer the this compound formulation or vehicle control according to the predetermined dosing schedule (e.g., daily IP injections).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-ERK levels, immunohistochemistry).
Visualizations
Validation & Comparative
A Comparative Analysis of II-B08 and Other SHP2 Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, II-B08, with other prominent SHP2 inhibitors currently under investigation. This analysis is based on available preclinical data and aims to highlight the relative efficacy and characteristics of these potential therapeutic agents.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the RAS-MAPK signaling pathway. Its role as an oncoprotein and a potential immunomodulator has made it a significant target for cancer therapy. This guide focuses on a comparative overview of this compound, a reversible and noncompetitive SHP2 inhibitor, with other well-documented allosteric inhibitors such as TNO155 and RMC-4630.
Quantitative Efficacy and Selectivity of SHP2 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected SHP2 inhibitors. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Inhibitor | Target | IC50 (μM) | Selectivity | Mechanism of Action | Key Findings |
| This compound | SHP2 | 5.5[1][2] | ~2.6-fold vs. PTP1B, ~2.9-fold vs. SHP1[2] | Reversible, Noncompetitive[1] | Blocks growth factor-stimulated ERK1/2 activation.[2] |
| SHP1 | 15.7[1] | ||||
| PTP1B | 14.3[1] | ||||
| TNO155 | SHP2 (wild-type) | 0.011[3] | High selectivity for SHP2.[3] | Allosteric[3] | Potent, selective, and orally active. Shows synergistic effects with other targeted therapies in preclinical models.[3][4][5][6] |
| RMC-4630 | SHP2 | Potent inhibitor (specific IC50 not consistently reported in searches) | Selective | Allosteric | Orally active, blocks RAS-RAF-MEK-ERK signaling. Demonstrates anti-tumor activity in preclinical models.[7] |
| SHP099 | SHP2 | 0.071[3] | Highly selective | Allosteric | First potent, selective, and orally bioavailable allosteric SHP2 inhibitor. Inhibits RAS-ERK signaling and tumor growth in xenograft models.[8] |
Disclaimer: The IC50 values presented are from different studies and experimental setups, which may affect direct comparability. The absence of direct comparative studies for this compound against TNO155 and RMC-4630 is a limitation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
SHP2 Enzymatic Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against SHP2 phosphatase activity.
Materials:
-
Recombinant human SHP2 enzyme
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Tween-20.
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a control.
-
Add 10 µL of SHP2 enzyme solution (e.g., 2.5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution (e.g., 50 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes at 30°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based p-ERK Inhibition Assay (Western Blot)
This protocol assesses the ability of a SHP2 inhibitor to block the phosphorylation of ERK, a downstream effector in the SHP2 signaling pathway.
Materials:
-
Cancer cell line known to have an active RAS-MAPK pathway (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the SHP2 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of SHP2 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well clear or opaque-walled plates
-
Cell culture medium
-
Test compounds (e.g., this compound)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidic isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the SHP2 inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a SHP2 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
Test compound formulation for oral gavage or other administration route
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the SHP2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-ERK).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
This guide provides a foundational comparison of this compound with other SHP2 inhibitors based on currently available data. Further head-to-head preclinical and clinical studies are necessary for a definitive assessment of their comparative efficacy and therapeutic potential.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS mutant cancers - OAK Open Access Archive [oak.novartis.com]
- 4. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of II-B08 and Other SHP2 Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, II-B08, with other prominent SHP2 inhibitors currently under investigation. This analysis is based on available preclinical data and aims to highlight the relative efficacy and characteristics of these potential therapeutic agents.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the RAS-MAPK signaling pathway. Its role as an oncoprotein and a potential immunomodulator has made it a significant target for cancer therapy. This guide focuses on a comparative overview of this compound, a reversible and noncompetitive SHP2 inhibitor, with other well-documented allosteric inhibitors such as TNO155 and RMC-4630.
Quantitative Efficacy and Selectivity of SHP2 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected SHP2 inhibitors. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Inhibitor | Target | IC50 (μM) | Selectivity | Mechanism of Action | Key Findings |
| This compound | SHP2 | 5.5[1][2] | ~2.6-fold vs. PTP1B, ~2.9-fold vs. SHP1[2] | Reversible, Noncompetitive[1] | Blocks growth factor-stimulated ERK1/2 activation.[2] |
| SHP1 | 15.7[1] | ||||
| PTP1B | 14.3[1] | ||||
| TNO155 | SHP2 (wild-type) | 0.011[3] | High selectivity for SHP2.[3] | Allosteric[3] | Potent, selective, and orally active. Shows synergistic effects with other targeted therapies in preclinical models.[3][4][5][6] |
| RMC-4630 | SHP2 | Potent inhibitor (specific IC50 not consistently reported in searches) | Selective | Allosteric | Orally active, blocks RAS-RAF-MEK-ERK signaling. Demonstrates anti-tumor activity in preclinical models.[7] |
| SHP099 | SHP2 | 0.071[3] | Highly selective | Allosteric | First potent, selective, and orally bioavailable allosteric SHP2 inhibitor. Inhibits RAS-ERK signaling and tumor growth in xenograft models.[8] |
Disclaimer: The IC50 values presented are from different studies and experimental setups, which may affect direct comparability. The absence of direct comparative studies for this compound against TNO155 and RMC-4630 is a limitation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
SHP2 Enzymatic Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against SHP2 phosphatase activity.
Materials:
-
Recombinant human SHP2 enzyme
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Tween-20.
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a control.
-
Add 10 µL of SHP2 enzyme solution (e.g., 2.5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution (e.g., 50 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes at 30°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based p-ERK Inhibition Assay (Western Blot)
This protocol assesses the ability of a SHP2 inhibitor to block the phosphorylation of ERK, a downstream effector in the SHP2 signaling pathway.
Materials:
-
Cancer cell line known to have an active RAS-MAPK pathway (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the SHP2 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of SHP2 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well clear or opaque-walled plates
-
Cell culture medium
-
Test compounds (e.g., this compound)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidic isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the SHP2 inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a SHP2 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
Test compound formulation for oral gavage or other administration route
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the SHP2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-ERK).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
This guide provides a foundational comparison of this compound with other SHP2 inhibitors based on currently available data. Further head-to-head preclinical and clinical studies are necessary for a definitive assessment of their comparative efficacy and therapeutic potential.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS mutant cancers - OAK Open Access Archive [oak.novartis.com]
- 4. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of II-B08 on SHP2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of II-B08 with other SHP2 inhibitors, supported by experimental data and detailed protocols.
The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical regulator in oncogenic signaling pathways, making it a compelling target for cancer therapy. This compound is a reversible and noncompetitive inhibitor of SHP2. This guide provides a comprehensive validation of its inhibitory effect, comparing its performance with other known SHP2 inhibitors and offering detailed experimental protocols for replication and further investigation.
Comparative Analysis of SHP2 Inhibitors
To contextualize the efficacy of this compound, a comparative analysis with other well-characterized SHP2 inhibitors is presented below. The inhibitors are categorized based on their mechanism of action: targeting the catalytic site or an allosteric site.
| Inhibitor | Mechanism of Action | Target | IC50 (μM) | Selectivity Notes |
| This compound | Noncompetitive (Catalytic Site) | SHP2 | 5.5 [1] | Also inhibits SHP1 (15.7 μM) and PTP1B (14.3 μM)[1] |
| SHP099 | Allosteric | SHP2 | 0.071[] | Highly selective for SHP2 over other phosphatases, including SHP1.[3] |
| TNO155 | Allosteric | SHP2 | 0.011[] | Potent and selective inhibitor of wild-type SHP2. |
| RMC-4630 | Allosteric | SHP2 | Not explicitly stated, but potent | Orally active and selective. |
Experimental Validation Protocols
Accurate and reproducible experimental data are paramount in drug discovery. The following sections provide detailed protocols for key assays to validate the inhibitory effect of this compound on SHP2.
Biochemical Assay: SHP2 Phosphatase Activity
This assay directly measures the enzymatic activity of SHP2 and its inhibition by compounds like this compound. A common method utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA.
-
Enzyme Solution: Prepare a working solution of purified recombinant human SHP2 protein in assay buffer. The final concentration will need to be optimized for linear reaction kinetics.
-
Substrate Solution: Prepare a stock solution of DiFMUP in DMSO and dilute to the final working concentration in assay buffer. The final concentration should be at or near the Km for SHP2.
-
Inhibitor Solution: Prepare a serial dilution of this compound and other test compounds in DMSO.
-
-
Assay Procedure:
-
Add 25 µL of the SHP2 enzyme solution to the wells of a 384-well plate.
-
Add 1 µL of the inhibitor solution (or DMSO for control) to the respective wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate solution.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-ERK (p-ERK)
SHP2 is a key upstream regulator of the Ras-ERK (MAPK) signaling pathway. Inhibition of SHP2 is expected to decrease the phosphorylation of ERK. Western blotting is a standard technique to measure this downstream effect in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line known to have activated Ras-ERK signaling (e.g., KYSE-520, a human esophageal squamous cell carcinoma line).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.
-
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: SHP2's role in the Ras-ERK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the biochemical SHP2 phosphatase activity assay.
Caption: Workflow for the cellular western blot assay to measure p-ERK levels.
References
Validating the Inhibitory Effect of II-B08 on SHP2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of II-B08 with other SHP2 inhibitors, supported by experimental data and detailed protocols.
The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical regulator in oncogenic signaling pathways, making it a compelling target for cancer therapy. This compound is a reversible and noncompetitive inhibitor of SHP2. This guide provides a comprehensive validation of its inhibitory effect, comparing its performance with other known SHP2 inhibitors and offering detailed experimental protocols for replication and further investigation.
Comparative Analysis of SHP2 Inhibitors
To contextualize the efficacy of this compound, a comparative analysis with other well-characterized SHP2 inhibitors is presented below. The inhibitors are categorized based on their mechanism of action: targeting the catalytic site or an allosteric site.
| Inhibitor | Mechanism of Action | Target | IC50 (μM) | Selectivity Notes |
| This compound | Noncompetitive (Catalytic Site) | SHP2 | 5.5 [1] | Also inhibits SHP1 (15.7 μM) and PTP1B (14.3 μM)[1] |
| SHP099 | Allosteric | SHP2 | 0.071[] | Highly selective for SHP2 over other phosphatases, including SHP1.[3] |
| TNO155 | Allosteric | SHP2 | 0.011[] | Potent and selective inhibitor of wild-type SHP2. |
| RMC-4630 | Allosteric | SHP2 | Not explicitly stated, but potent | Orally active and selective. |
Experimental Validation Protocols
Accurate and reproducible experimental data are paramount in drug discovery. The following sections provide detailed protocols for key assays to validate the inhibitory effect of this compound on SHP2.
Biochemical Assay: SHP2 Phosphatase Activity
This assay directly measures the enzymatic activity of SHP2 and its inhibition by compounds like this compound. A common method utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA.
-
Enzyme Solution: Prepare a working solution of purified recombinant human SHP2 protein in assay buffer. The final concentration will need to be optimized for linear reaction kinetics.
-
Substrate Solution: Prepare a stock solution of DiFMUP in DMSO and dilute to the final working concentration in assay buffer. The final concentration should be at or near the Km for SHP2.
-
Inhibitor Solution: Prepare a serial dilution of this compound and other test compounds in DMSO.
-
-
Assay Procedure:
-
Add 25 µL of the SHP2 enzyme solution to the wells of a 384-well plate.
-
Add 1 µL of the inhibitor solution (or DMSO for control) to the respective wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate solution.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-ERK (p-ERK)
SHP2 is a key upstream regulator of the Ras-ERK (MAPK) signaling pathway. Inhibition of SHP2 is expected to decrease the phosphorylation of ERK. Western blotting is a standard technique to measure this downstream effect in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line known to have activated Ras-ERK signaling (e.g., KYSE-520, a human esophageal squamous cell carcinoma line).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.
-
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: SHP2's role in the Ras-ERK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the biochemical SHP2 phosphatase activity assay.
Caption: Workflow for the cellular western blot assay to measure p-ERK levels.
References
A Preclinical Comparative Analysis of SHP2 Inhibitors: II-B08 vs. TNO155
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a promising drug target. Its role in mediating cell proliferation and survival through the RAS-MAPK pathway has spurred the development of small molecule inhibitors. This guide provides a comparative preclinical analysis of two such inhibitors, II-B08 and TNO155, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Biochemical Potency
Both this compound and TNO155 target the SHP2 protein, but they exhibit different mechanisms of inhibition and potencies. TNO155 is an allosteric inhibitor, a class of compounds that bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mechanism can offer greater selectivity and improved pharmacological properties. In contrast, this compound is a reversible and noncompetitive inhibitor, suggesting it also binds to an allosteric site but with different binding kinetics.
Biochemically, TNO155 demonstrates significantly higher potency against SHP2 in enzymatic assays compared to this compound. The half-maximal inhibitory concentration (IC50) for TNO155 is in the low nanomolar range, while this compound exhibits an IC50 in the micromolar range. Furthermore, the selectivity of this compound against other phosphatases like SHP1 and PTP1B is modest, whereas allosteric inhibitors like TNO155 are generally designed for high selectivity.
Data Presentation: A Comparative Overview
The following tables summarize the available preclinical data for this compound and TNO155, offering a side-by-side comparison of their key characteristics and performance in preclinical studies.
Table 1: Biochemical and Mechanistic Comparison
| Feature | This compound | TNO155 |
| Mechanism of Action | Reversible, noncompetitive inhibitor | Allosteric inhibitor |
| SHP2 IC50 | 5.5 µM[1] | 0.011 µM[2] |
| SHP1 IC50 | 15.7 µM[1] | Data not publicly available |
| PTP1B IC50 | 14.3 µM[1] | Data not publicly available |
Table 2: Preclinical Pharmacokinetics of TNO155
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Mouse | 24 | 3 | 2 | 78[2][3] |
| Rat | 15 | 7 | 8 | 100[2] |
| Dog | 4 | 3 | 9 | >100[2] |
| Monkey | 6 | 4 | 9 | 60[2] |
No publicly available pharmacokinetic data was found for this compound.
Table 3: Preclinical Efficacy Summary
| Compound | Cancer Model | Study Type | Key Findings |
| This compound | Glioblastoma | In vivo (mentioned) | Preclinical studies in glioblastoma multiforme models have been conducted, suggesting potential to cross the blood-brain barrier. Specific efficacy data is not detailed in the available literature. |
| EGFR inhibitor-resistant NSCLC | In vitro (mentioned) | Indicated to reduce Erk1/2 activation, suggesting a potential strategy for overcoming resistance.[4] | |
| TNO155 | Various Solid Tumors | In vitro & In vivo | Showed promise in combination with anti-PD-1, CDK4/6, KRAS G12C, and RAF/ERK inhibitors in solid tumor cell lines and patient-derived xenograft models.[2] |
| ALK-driven Neuroblastoma | In vitro & In vivo | Demonstrated synergistic activity with ALK inhibitors, reducing tumor growth in cell lines, zebrafish, and murine xenograft models. | |
| KRAS G12C mutant cancers | In vivo | In combination with a KRAS G12C inhibitor, shrank tumors in a KRAS G12C non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of SHP2 inhibitors.
SHP2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2. Recombinant SHP2 protein is incubated with a substrate, such as a phosphorylated peptide or a small molecule substrate like p-nitrophenyl phosphate (B84403) (pNPP), in the presence of varying concentrations of the inhibitor. The rate of substrate dephosphorylation is measured, typically through a change in absorbance or fluorescence. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell Proliferation Assay
Cell proliferation assays assess the effect of a compound on the growth of cancer cell lines. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is then determined using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting. The results are used to determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50).
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of an inhibitor, human cancer cells are implanted into immunocompromised mice, typically subcutaneously. Once tumors are established, mice are treated with the inhibitor, a vehicle control, and potentially other therapeutic agents. Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement and downstream signaling.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts in SHP2 inhibitor research.
Conclusion
Based on the available preclinical data, TNO155 has a more extensively documented and potent profile compared to this compound. Its allosteric mechanism of action, high biochemical potency, favorable pharmacokinetic properties across multiple species, and demonstrated in vivo efficacy, particularly in combination therapies, position it as a strong clinical candidate. The public data on this compound is more limited, primarily focusing on its biochemical activity. While it shows inhibitory potential against SHP2, a comprehensive comparison of its preclinical performance with TNO155 is hampered by the lack of detailed in vitro and in vivo efficacy and pharmacokinetic data in the public domain. Further research and data disclosure would be necessary for a more direct and thorough comparative analysis.
References
A Preclinical Comparative Analysis of SHP2 Inhibitors: II-B08 vs. TNO155
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a promising drug target. Its role in mediating cell proliferation and survival through the RAS-MAPK pathway has spurred the development of small molecule inhibitors. This guide provides a comparative preclinical analysis of two such inhibitors, II-B08 and TNO155, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Biochemical Potency
Both this compound and TNO155 target the SHP2 protein, but they exhibit different mechanisms of inhibition and potencies. TNO155 is an allosteric inhibitor, a class of compounds that bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mechanism can offer greater selectivity and improved pharmacological properties. In contrast, this compound is a reversible and noncompetitive inhibitor, suggesting it also binds to an allosteric site but with different binding kinetics.
Biochemically, TNO155 demonstrates significantly higher potency against SHP2 in enzymatic assays compared to this compound. The half-maximal inhibitory concentration (IC50) for TNO155 is in the low nanomolar range, while this compound exhibits an IC50 in the micromolar range. Furthermore, the selectivity of this compound against other phosphatases like SHP1 and PTP1B is modest, whereas allosteric inhibitors like TNO155 are generally designed for high selectivity.
Data Presentation: A Comparative Overview
The following tables summarize the available preclinical data for this compound and TNO155, offering a side-by-side comparison of their key characteristics and performance in preclinical studies.
Table 1: Biochemical and Mechanistic Comparison
| Feature | This compound | TNO155 |
| Mechanism of Action | Reversible, noncompetitive inhibitor | Allosteric inhibitor |
| SHP2 IC50 | 5.5 µM[1] | 0.011 µM[2] |
| SHP1 IC50 | 15.7 µM[1] | Data not publicly available |
| PTP1B IC50 | 14.3 µM[1] | Data not publicly available |
Table 2: Preclinical Pharmacokinetics of TNO155
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Mouse | 24 | 3 | 2 | 78[2][3] |
| Rat | 15 | 7 | 8 | 100[2] |
| Dog | 4 | 3 | 9 | >100[2] |
| Monkey | 6 | 4 | 9 | 60[2] |
No publicly available pharmacokinetic data was found for this compound.
Table 3: Preclinical Efficacy Summary
| Compound | Cancer Model | Study Type | Key Findings |
| This compound | Glioblastoma | In vivo (mentioned) | Preclinical studies in glioblastoma multiforme models have been conducted, suggesting potential to cross the blood-brain barrier. Specific efficacy data is not detailed in the available literature. |
| EGFR inhibitor-resistant NSCLC | In vitro (mentioned) | Indicated to reduce Erk1/2 activation, suggesting a potential strategy for overcoming resistance.[4] | |
| TNO155 | Various Solid Tumors | In vitro & In vivo | Showed promise in combination with anti-PD-1, CDK4/6, KRAS G12C, and RAF/ERK inhibitors in solid tumor cell lines and patient-derived xenograft models.[2] |
| ALK-driven Neuroblastoma | In vitro & In vivo | Demonstrated synergistic activity with ALK inhibitors, reducing tumor growth in cell lines, zebrafish, and murine xenograft models. | |
| KRAS G12C mutant cancers | In vivo | In combination with a KRAS G12C inhibitor, shrank tumors in a KRAS G12C non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of SHP2 inhibitors.
SHP2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2. Recombinant SHP2 protein is incubated with a substrate, such as a phosphorylated peptide or a small molecule substrate like p-nitrophenyl phosphate (pNPP), in the presence of varying concentrations of the inhibitor. The rate of substrate dephosphorylation is measured, typically through a change in absorbance or fluorescence. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell Proliferation Assay
Cell proliferation assays assess the effect of a compound on the growth of cancer cell lines. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is then determined using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting. The results are used to determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50).
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of an inhibitor, human cancer cells are implanted into immunocompromised mice, typically subcutaneously. Once tumors are established, mice are treated with the inhibitor, a vehicle control, and potentially other therapeutic agents. Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement and downstream signaling.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts in SHP2 inhibitor research.
Conclusion
Based on the available preclinical data, TNO155 has a more extensively documented and potent profile compared to this compound. Its allosteric mechanism of action, high biochemical potency, favorable pharmacokinetic properties across multiple species, and demonstrated in vivo efficacy, particularly in combination therapies, position it as a strong clinical candidate. The public data on this compound is more limited, primarily focusing on its biochemical activity. While it shows inhibitory potential against SHP2, a comprehensive comparison of its preclinical performance with TNO155 is hampered by the lack of detailed in vitro and in vivo efficacy and pharmacokinetic data in the public domain. Further research and data disclosure would be necessary for a more direct and thorough comparative analysis.
References
Decoding Specificity: A Comparative Analysis of the SHP2 Inhibitor II-B08
High Selectivity of II-B08 for SHP2
This compound is a reversible and noncompetitive inhibitor of SHP2.[1][2] To quantitatively assess its selectivity, the half-maximal inhibitory concentration (IC50) of this compound was determined against SHP2 and two closely related protein tyrosine phosphatases (PTPs), SHP1 and PTP1B. The results, summarized in Table 1, demonstrate a marked preference of this compound for SHP2.
| Protein Tyrosine Phosphatase | IC50 (μM) | Fold Selectivity vs. SHP2 |
| SHP2 | 5.5 | 1 |
| SHP1 | 15.7 | ~2.9 |
| PTP1B | 14.3 | ~2.6 |
| Table 1: Comparative IC50 values of this compound for SHP2, SHP1, and PTP1B. The data illustrates that this compound is approximately 2.9-fold more selective for SHP2 over SHP1 and 2.6-fold more selective over PTP1B.[1][2][3] |
This preferential inhibition of SHP2 is critical for its potential as a targeted therapeutic, minimizing off-target effects that could arise from the inhibition of other essential phosphatases.
Understanding the Mechanism: The SHP2 Signaling Pathway
SHP2 is a key signaling node involved in multiple cellular processes, including proliferation, differentiation, and survival.[4][5] It is a crucial component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[6][7][8] The diagram below illustrates the central role of SHP2 in these cascades. The targeted inhibition of SHP2 by this compound can effectively modulate these pathways, which are often dysregulated in various diseases, including cancer.[3]
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of an inhibitor. Below are detailed protocols for two common in vitro assays used to assess the activity of PTP inhibitors like this compound.
Experimental Workflow for PTP Inhibitor Specificity Screening
The following diagram outlines the general workflow for assessing the specificity of a PTP inhibitor against a panel of phosphatases.
Fluorescence-Based PTP Activity Assay
This assay utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP), which becomes fluorescent upon dephosphorylation by a PTP.
Materials:
-
Purified recombinant PTPs (SHP2, SHP1, PTP1B, etc.)
-
This compound
-
DiFMUP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT, 1 mM EDTA)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Dilute the PTP enzymes to the desired concentration in Assay Buffer.
-
Prepare the DiFMUP substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 384-well plate, add 5 µL of the this compound serial dilutions. Include wells with buffer and DMSO as controls.
-
Add 10 µL of the diluted PTP enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
Immediately begin kinetic reading on a fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm) at room temperature, taking readings every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Malachite Green-Based PTP Activity Assay
This colorimetric assay measures the amount of inorganic phosphate released from a phosphopeptide substrate by the PTP.
Materials:
-
Purified recombinant PTPs
-
This compound
-
Phosphopeptide substrate (e.g., a synthetic phosphotyrosine-containing peptide)
-
Assay Buffer
-
Malachite Green Reagent
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare this compound and PTP enzyme dilutions as described in the fluorescence-based assay protocol.
-
Prepare the phosphopeptide substrate solution in Assay Buffer.
-
Prepare the Malachite Green Reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
In a 96-well plate, combine 10 µL of this compound dilutions, 20 µL of PTP enzyme solution, and 10 µL of Assay Buffer.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of the phosphopeptide substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 150 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Create a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings to the amount of phosphate released.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorescence-based assay.
-
Conclusion
The presented data and experimental methodologies confirm the high specificity of this compound for SHP2 over other closely related protein tyrosine phosphatases like SHP1 and PTP1B. This selectivity is a crucial attribute for a targeted inhibitor, suggesting its potential for further development as a therapeutic agent in diseases where the SHP2 signaling pathway is aberrantly activated. The provided protocols offer a robust framework for researchers to independently verify these findings and to screen other potential PTP inhibitors.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Article recommendations for The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatases: Mechanisms in Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of the SHP2 Inhibitor II-B08
High Selectivity of II-B08 for SHP2
This compound is a reversible and noncompetitive inhibitor of SHP2.[1][2] To quantitatively assess its selectivity, the half-maximal inhibitory concentration (IC50) of this compound was determined against SHP2 and two closely related protein tyrosine phosphatases (PTPs), SHP1 and PTP1B. The results, summarized in Table 1, demonstrate a marked preference of this compound for SHP2.
| Protein Tyrosine Phosphatase | IC50 (μM) | Fold Selectivity vs. SHP2 |
| SHP2 | 5.5 | 1 |
| SHP1 | 15.7 | ~2.9 |
| PTP1B | 14.3 | ~2.6 |
| Table 1: Comparative IC50 values of this compound for SHP2, SHP1, and PTP1B. The data illustrates that this compound is approximately 2.9-fold more selective for SHP2 over SHP1 and 2.6-fold more selective over PTP1B.[1][2][3] |
This preferential inhibition of SHP2 is critical for its potential as a targeted therapeutic, minimizing off-target effects that could arise from the inhibition of other essential phosphatases.
Understanding the Mechanism: The SHP2 Signaling Pathway
SHP2 is a key signaling node involved in multiple cellular processes, including proliferation, differentiation, and survival.[4][5] It is a crucial component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[6][7][8] The diagram below illustrates the central role of SHP2 in these cascades. The targeted inhibition of SHP2 by this compound can effectively modulate these pathways, which are often dysregulated in various diseases, including cancer.[3]
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of an inhibitor. Below are detailed protocols for two common in vitro assays used to assess the activity of PTP inhibitors like this compound.
Experimental Workflow for PTP Inhibitor Specificity Screening
The following diagram outlines the general workflow for assessing the specificity of a PTP inhibitor against a panel of phosphatases.
Fluorescence-Based PTP Activity Assay
This assay utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation by a PTP.
Materials:
-
Purified recombinant PTPs (SHP2, SHP1, PTP1B, etc.)
-
This compound
-
DiFMUP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT, 1 mM EDTA)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Dilute the PTP enzymes to the desired concentration in Assay Buffer.
-
Prepare the DiFMUP substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 384-well plate, add 5 µL of the this compound serial dilutions. Include wells with buffer and DMSO as controls.
-
Add 10 µL of the diluted PTP enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
Immediately begin kinetic reading on a fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm) at room temperature, taking readings every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Malachite Green-Based PTP Activity Assay
This colorimetric assay measures the amount of inorganic phosphate released from a phosphopeptide substrate by the PTP.
Materials:
-
Purified recombinant PTPs
-
This compound
-
Phosphopeptide substrate (e.g., a synthetic phosphotyrosine-containing peptide)
-
Assay Buffer
-
Malachite Green Reagent
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare this compound and PTP enzyme dilutions as described in the fluorescence-based assay protocol.
-
Prepare the phosphopeptide substrate solution in Assay Buffer.
-
Prepare the Malachite Green Reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
In a 96-well plate, combine 10 µL of this compound dilutions, 20 µL of PTP enzyme solution, and 10 µL of Assay Buffer.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of the phosphopeptide substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 150 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Create a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings to the amount of phosphate released.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorescence-based assay.
-
Conclusion
The presented data and experimental methodologies confirm the high specificity of this compound for SHP2 over other closely related protein tyrosine phosphatases like SHP1 and PTP1B. This selectivity is a crucial attribute for a targeted inhibitor, suggesting its potential for further development as a therapeutic agent in diseases where the SHP2 signaling pathway is aberrantly activated. The provided protocols offer a robust framework for researchers to independently verify these findings and to screen other potential PTP inhibitors.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Article recommendations for The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatases: Mechanisms in Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of SHP2 Inhibitors: II-B08 vs. RMC-4550
A detailed guide for researchers and drug development professionals on the biochemical and cellular activities of two prominent SHP2 inhibitors.
This guide provides a comprehensive, data-driven comparison of two small molecule inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2): II-B08 and RMC-4550. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in preclinical research.
Introduction to SHP2 and Its Role in Disease
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] By regulating the RAS/MAPK and other signaling pathways, SHP2 is involved in various cellular processes, including proliferation, survival, and differentiation.[2][3] Aberrant SHP2 activity, often resulting from gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various malignancies.[1] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.
This compound: A Reversible, Noncompetitive SHP2 Inhibitor
This compound is a salicylic (B10762653) acid-based small molecule that functions as a reversible and noncompetitive inhibitor of SHP2.[4] Its inhibitory activity is not limited to SHP2, as it also demonstrates effects against other protein tyrosine phosphatases such as SHP1 and PTP1B.[4]
RMC-4550: A Potent and Selective Allosteric SHP2 Inhibitor
RMC-4550 is a highly potent and selective allosteric inhibitor of SHP2.[5][6] Its mechanism of action involves binding to and stabilizing the auto-inhibited conformation of the SHP2 enzyme.[5][7] This allosteric inhibition is dependent on the full-length protein and is not effective against the isolated catalytic domain of SHP2.[5][8] This mode of action is similar to that of the well-characterized SHP2 inhibitor, SHP099.[5][9]
Head-to-Head Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and RMC-4550, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency Against SHP2 and Other Phosphatases
| Compound | Target | IC50 | Inhibition Type | Reference(s) |
| This compound | SHP2 | 5.5 µM | Noncompetitive | [4] |
| SHP1 | 15.7 µM | - | [4] | |
| PTP1B | 14.3 µM | - | [4] | |
| RMC-4550 | SHP2 | 0.583 nM | Allosteric | [5][8] |
| SHP2 | 1.55 nM | - | [6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Readout | IC50 | Reference(s) |
| RMC-4550 | PC9 | pERK | 39 nM | [10][11] |
| PC9 | pERK | 31 nM | [8] | |
| HEK293 (WT SHP2) | pERK | 49.2 nM | [8] |
Mechanism of Action and Signaling Pathways
Both this compound and RMC-4550 target the SHP2 phosphatase, a key upstream regulator of the RAS/MAPK signaling cascade. Inhibition of SHP2 prevents the dephosphorylation of its substrates, thereby attenuating downstream signaling.
RMC-4550 has been shown to be effective in cancer models with RAS-GTP dependent oncogenic BRAF mutations, NF1 loss, and nucleotide-cycling oncogenic KRAS.[12] Treatment with RMC-4550 leads to a reduction in RAS-GTP levels and downstream pERK signaling.[8][12] Furthermore, RMC-4550 has demonstrated immunomodulatory effects by transforming the tumor microenvironment.[13] It can induce antitumor immunity by depleting protumorigenic M2 macrophages and increasing M1 macrophages.[13]
Studies with this compound have shown that its inhibition of SHP2 in mast cell leukemia models leads to reduced colony formation and cell viability, correlating with defects in signaling to the ERK, Btk, Lyn, and Stat5 pathways.[14]
Experimental Protocols
In Vitro SHP2 Inhibition Assay (General Protocol)
A common method to assess the in vitro potency of SHP2 inhibitors is a fluorescence-based assay using a synthetic phosphopeptide substrate.
Workflow:
Detailed Steps:
-
Enzyme Activation: Purified, full-length recombinant human SHP2 is pre-incubated with a di-phosphotyrosine peptide to relieve auto-inhibition and activate the enzyme.
-
Inhibitor Incubation: The activated SHP2 enzyme is then incubated with varying concentrations of the test inhibitor (this compound or RMC-4550) for a defined period (e.g., 30 minutes) at room temperature.
-
Enzymatic Reaction: The enzymatic reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).
-
Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a plate reader.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by quantifying the phosphorylation of ERK, a downstream effector.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oncogenic KIT-induced aggressive systemic mastocytosis requires SHP2/PTPN11 phosphatase for disease progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of SHP2 Inhibitors: II-B08 vs. RMC-4550
A detailed guide for researchers and drug development professionals on the biochemical and cellular activities of two prominent SHP2 inhibitors.
This guide provides a comprehensive, data-driven comparison of two small molecule inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2): II-B08 and RMC-4550. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in preclinical research.
Introduction to SHP2 and Its Role in Disease
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] By regulating the RAS/MAPK and other signaling pathways, SHP2 is involved in various cellular processes, including proliferation, survival, and differentiation.[2][3] Aberrant SHP2 activity, often resulting from gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various malignancies.[1] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.
This compound: A Reversible, Noncompetitive SHP2 Inhibitor
This compound is a salicylic acid-based small molecule that functions as a reversible and noncompetitive inhibitor of SHP2.[4] Its inhibitory activity is not limited to SHP2, as it also demonstrates effects against other protein tyrosine phosphatases such as SHP1 and PTP1B.[4]
RMC-4550: A Potent and Selective Allosteric SHP2 Inhibitor
RMC-4550 is a highly potent and selective allosteric inhibitor of SHP2.[5][6] Its mechanism of action involves binding to and stabilizing the auto-inhibited conformation of the SHP2 enzyme.[5][7] This allosteric inhibition is dependent on the full-length protein and is not effective against the isolated catalytic domain of SHP2.[5][8] This mode of action is similar to that of the well-characterized SHP2 inhibitor, SHP099.[5][9]
Head-to-Head Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and RMC-4550, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency Against SHP2 and Other Phosphatases
| Compound | Target | IC50 | Inhibition Type | Reference(s) |
| This compound | SHP2 | 5.5 µM | Noncompetitive | [4] |
| SHP1 | 15.7 µM | - | [4] | |
| PTP1B | 14.3 µM | - | [4] | |
| RMC-4550 | SHP2 | 0.583 nM | Allosteric | [5][8] |
| SHP2 | 1.55 nM | - | [6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Readout | IC50 | Reference(s) |
| RMC-4550 | PC9 | pERK | 39 nM | [10][11] |
| PC9 | pERK | 31 nM | [8] | |
| HEK293 (WT SHP2) | pERK | 49.2 nM | [8] |
Mechanism of Action and Signaling Pathways
Both this compound and RMC-4550 target the SHP2 phosphatase, a key upstream regulator of the RAS/MAPK signaling cascade. Inhibition of SHP2 prevents the dephosphorylation of its substrates, thereby attenuating downstream signaling.
RMC-4550 has been shown to be effective in cancer models with RAS-GTP dependent oncogenic BRAF mutations, NF1 loss, and nucleotide-cycling oncogenic KRAS.[12] Treatment with RMC-4550 leads to a reduction in RAS-GTP levels and downstream pERK signaling.[8][12] Furthermore, RMC-4550 has demonstrated immunomodulatory effects by transforming the tumor microenvironment.[13] It can induce antitumor immunity by depleting protumorigenic M2 macrophages and increasing M1 macrophages.[13]
Studies with this compound have shown that its inhibition of SHP2 in mast cell leukemia models leads to reduced colony formation and cell viability, correlating with defects in signaling to the ERK, Btk, Lyn, and Stat5 pathways.[14]
Experimental Protocols
In Vitro SHP2 Inhibition Assay (General Protocol)
A common method to assess the in vitro potency of SHP2 inhibitors is a fluorescence-based assay using a synthetic phosphopeptide substrate.
Workflow:
Detailed Steps:
-
Enzyme Activation: Purified, full-length recombinant human SHP2 is pre-incubated with a di-phosphotyrosine peptide to relieve auto-inhibition and activate the enzyme.
-
Inhibitor Incubation: The activated SHP2 enzyme is then incubated with varying concentrations of the test inhibitor (this compound or RMC-4550) for a defined period (e.g., 30 minutes) at room temperature.
-
Enzymatic Reaction: The enzymatic reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a plate reader.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by quantifying the phosphorylation of ERK, a downstream effector.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oncogenic KIT-induced aggressive systemic mastocytosis requires SHP2/PTPN11 phosphatase for disease progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
II-B08 combination therapy versus monotherapy in cancer treatment
Extensive searches for the compound designated "II-B08" in the context of cancer treatment, both as a monotherapy and in combination therapies, have yielded no publicly available scientific literature, clinical trial data, or preclinical studies. As a result, a direct comparison of this compound combination therapy versus monotherapy, as requested, cannot be provided at this time.
The initial search aimed to gather information on the mechanism of action, experimental data from preclinical and clinical studies, and established experimental protocols related to "this compound." However, the search results did not contain any specific information about a compound with this identifier. The retrieved information consists of general knowledge on cancer treatment, including the principles of combination therapy versus monotherapy, the mechanisms of various targeted agents and immunotherapies, and the importance of preclinical evaluation for new drug candidates.
Without any specific data on "this compound," it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for key experiments.
-
Create diagrams of signaling pathways or experimental workflows involving this specific compound.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal or proprietary documentation that may exist outside of the public domain. Should "this compound" be an internal code name for a compound that is also known by another public designation, providing that alternative name would be necessary to conduct a meaningful search and analysis.
In the broader context of cancer therapy, the decision to pursue a combination therapy approach over monotherapy is multifaceted. Combination therapies are often designed to enhance efficacy by targeting multiple pathways, overcoming drug resistance, and reducing the required doses of individual agents to minimize toxicity.[1] Preclinical studies are crucial for identifying synergistic or additive interactions between drugs before moving into clinical trials.[2][3] However, designing effective combination therapies presents numerous challenges, including the need for a strong biological rationale and the identification of predictive biomarkers to select patient populations most likely to benefit.[3]
References
II-B08 combination therapy versus monotherapy in cancer treatment
Extensive searches for the compound designated "II-B08" in the context of cancer treatment, both as a monotherapy and in combination therapies, have yielded no publicly available scientific literature, clinical trial data, or preclinical studies. As a result, a direct comparison of this compound combination therapy versus monotherapy, as requested, cannot be provided at this time.
The initial search aimed to gather information on the mechanism of action, experimental data from preclinical and clinical studies, and established experimental protocols related to "this compound." However, the search results did not contain any specific information about a compound with this identifier. The retrieved information consists of general knowledge on cancer treatment, including the principles of combination therapy versus monotherapy, the mechanisms of various targeted agents and immunotherapies, and the importance of preclinical evaluation for new drug candidates.
Without any specific data on "this compound," it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for key experiments.
-
Create diagrams of signaling pathways or experimental workflows involving this specific compound.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal or proprietary documentation that may exist outside of the public domain. Should "this compound" be an internal code name for a compound that is also known by another public designation, providing that alternative name would be necessary to conduct a meaningful search and analysis.
In the broader context of cancer therapy, the decision to pursue a combination therapy approach over monotherapy is multifaceted. Combination therapies are often designed to enhance efficacy by targeting multiple pathways, overcoming drug resistance, and reducing the required doses of individual agents to minimize toxicity.[1] Preclinical studies are crucial for identifying synergistic or additive interactions between drugs before moving into clinical trials.[2][3] However, designing effective combination therapies presents numerous challenges, including the need for a strong biological rationale and the identification of predictive biomarkers to select patient populations most likely to benefit.[3]
References
Benchmarking II-B08: A Comparative Analysis Against Established Chemotherapy Drugs
For Immediate Release
This guide provides a comprehensive performance comparison of the investigational SHP2 inhibitor, II-B08, against established chemotherapy agents. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical data to position this compound within the current landscape of cancer therapeutics.
Introduction to this compound
This compound is a reversible and noncompetitive inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has an in vitro IC50 (half-maximal inhibitory concentration) of 5.5 μM for SHP2.[1]
The primary therapeutic strategy for SHP2 inhibitors like this compound currently revolves around overcoming resistance to targeted therapies. Preclinical studies have predominantly focused on the synergistic effects of SHP2 inhibitors when used in combination with other molecularly targeted agents, such as MEK inhibitors or tyrosine kinase inhibitors, to combat adaptive resistance in cancer cells.
Comparative In Vitro Efficacy
Currently, publicly available data from head-to-head studies directly comparing the cytotoxic effects of this compound against standard chemotherapy drugs in the same cancer cell lines is limited. The table below presents the known IC50 value for this compound's target, SHP2, and provides a general reference for the IC50 values of common chemotherapy agents in various cancer cell lines. It is important to note that these values are not from direct comparative experiments and can vary significantly based on the cell line and experimental conditions.
| Compound | Target/Mechanism of Action | Cancer Type (Cell Line) | IC50 | Reference |
| This compound | SHP2 Inhibition | N/A (Enzymatic Assay) | 5.5 µM | [1] |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Hepatocellular Carcinoma (HepG2) | 1.1 µM | [2] |
| Breast Cancer (MCF-7) | Varies | |||
| Cisplatin | DNA cross-linking | Hepatocellular Carcinoma (HepG2) | 15.9 µM | [2] |
| Lung Cancer (A549) | Varies | |||
| Paclitaxel | Microtubule stabilization | Breast Cancer (MDA-MB-231) | 24 nM | [3] |
| Breast Cancer (T47D) | 1 nM | [3] |
Note: The IC50 values for chemotherapy drugs are highly dependent on the specific cancer cell line and the duration of exposure. The provided values are for illustrative purposes and are not from a direct comparative study with this compound.
In Vivo Performance
To date, no in vivo studies have been published that directly compare the tumor growth inhibition of this compound as a monotherapy against established chemotherapy drugs in xenograft models. The current body of preclinical research on SHP2 inhibitors, including compounds similar to this compound, primarily investigates their efficacy in combination with other targeted therapies to overcome drug resistance.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the mechanism of action of this compound and its potential role in cancer therapy, the following diagrams illustrate the SHP2 signaling pathway and a general workflow for evaluating the in vitro efficacy of a new compound.
Caption: Simplified RAS/MAPK signaling pathway and the role of SHP2.
Caption: General experimental workflow for in vitro comparative efficacy studies.
Experimental Protocols
As no direct comparative studies are available, detailed experimental protocols for benchmarking this compound against chemotherapy are not established. However, a standard protocol for determining the IC50 of a compound in a cancer cell line would generally involve the following steps:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation: this compound and comparator chemotherapy drugs are serially diluted to a range of concentrations.
-
Treatment: The cell culture medium is replaced with medium containing the various drug concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available data on this compound primarily highlight its mechanism of action as a SHP2 inhibitor and its potential application in overcoming resistance to targeted cancer therapies. While this is a promising area of investigation, there is a clear need for direct comparative studies to benchmark its performance against established chemotherapy drugs. Future preclinical studies should include head-to-head in vitro cytotoxicity assays across a panel of relevant cancer cell lines and in vivo efficacy studies in xenograft models. Such data will be critical for elucidating the potential of this compound as a monotherapy and for guiding its future clinical development.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking II-B08: A Comparative Analysis Against Established Chemotherapy Drugs
For Immediate Release
This guide provides a comprehensive performance comparison of the investigational SHP2 inhibitor, II-B08, against established chemotherapy agents. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical data to position this compound within the current landscape of cancer therapeutics.
Introduction to this compound
This compound is a reversible and noncompetitive inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has an in vitro IC50 (half-maximal inhibitory concentration) of 5.5 μM for SHP2.[1]
The primary therapeutic strategy for SHP2 inhibitors like this compound currently revolves around overcoming resistance to targeted therapies. Preclinical studies have predominantly focused on the synergistic effects of SHP2 inhibitors when used in combination with other molecularly targeted agents, such as MEK inhibitors or tyrosine kinase inhibitors, to combat adaptive resistance in cancer cells.
Comparative In Vitro Efficacy
Currently, publicly available data from head-to-head studies directly comparing the cytotoxic effects of this compound against standard chemotherapy drugs in the same cancer cell lines is limited. The table below presents the known IC50 value for this compound's target, SHP2, and provides a general reference for the IC50 values of common chemotherapy agents in various cancer cell lines. It is important to note that these values are not from direct comparative experiments and can vary significantly based on the cell line and experimental conditions.
| Compound | Target/Mechanism of Action | Cancer Type (Cell Line) | IC50 | Reference |
| This compound | SHP2 Inhibition | N/A (Enzymatic Assay) | 5.5 µM | [1] |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Hepatocellular Carcinoma (HepG2) | 1.1 µM | [2] |
| Breast Cancer (MCF-7) | Varies | |||
| Cisplatin | DNA cross-linking | Hepatocellular Carcinoma (HepG2) | 15.9 µM | [2] |
| Lung Cancer (A549) | Varies | |||
| Paclitaxel | Microtubule stabilization | Breast Cancer (MDA-MB-231) | 24 nM | [3] |
| Breast Cancer (T47D) | 1 nM | [3] |
Note: The IC50 values for chemotherapy drugs are highly dependent on the specific cancer cell line and the duration of exposure. The provided values are for illustrative purposes and are not from a direct comparative study with this compound.
In Vivo Performance
To date, no in vivo studies have been published that directly compare the tumor growth inhibition of this compound as a monotherapy against established chemotherapy drugs in xenograft models. The current body of preclinical research on SHP2 inhibitors, including compounds similar to this compound, primarily investigates their efficacy in combination with other targeted therapies to overcome drug resistance.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the mechanism of action of this compound and its potential role in cancer therapy, the following diagrams illustrate the SHP2 signaling pathway and a general workflow for evaluating the in vitro efficacy of a new compound.
Caption: Simplified RAS/MAPK signaling pathway and the role of SHP2.
Caption: General experimental workflow for in vitro comparative efficacy studies.
Experimental Protocols
As no direct comparative studies are available, detailed experimental protocols for benchmarking this compound against chemotherapy are not established. However, a standard protocol for determining the IC50 of a compound in a cancer cell line would generally involve the following steps:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation: this compound and comparator chemotherapy drugs are serially diluted to a range of concentrations.
-
Treatment: The cell culture medium is replaced with medium containing the various drug concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available data on this compound primarily highlight its mechanism of action as a SHP2 inhibitor and its potential application in overcoming resistance to targeted cancer therapies. While this is a promising area of investigation, there is a clear need for direct comparative studies to benchmark its performance against established chemotherapy drugs. Future preclinical studies should include head-to-head in vitro cytotoxicity assays across a panel of relevant cancer cell lines and in vivo efficacy studies in xenograft models. Such data will be critical for elucidating the potential of this compound as a monotherapy and for guiding its future clinical development.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of Research Chemical II-B08
Disclaimer: The following procedures are generalized guidelines for the safe disposal of a research chemical designated as II-B08. As the specific chemical properties of "this compound" are not publicly available, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.[1][2][3] This document serves as a foundational guide to ensure safety and compliance in a laboratory setting.
Immediate Safety and Logistical Information
Proper disposal of any chemical agent is critical to ensure the safety of laboratory personnel and the protection of the environment. The following steps provide a systematic approach to managing waste generated from work with this compound.
1.1. Waste Characterization and Segregation:
Before disposal, it is essential to characterize the waste stream containing this compound. The primary step is to determine if the waste is hazardous. If you are unsure, always manage the waste as hazardous and consult with your EHS department.[4]
Key Questions for Waste Characterization:
-
Is the waste a solid, liquid, or gas?
-
Does the waste contain any listed hazardous components? Refer to your institution's list of regulated chemicals.
-
Does the waste exhibit any hazardous characteristics? (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Is the waste mixed with any other materials? This includes other chemicals, biological materials, or radioactive substances.[5][6]
1.2. Accumulation of Chemical Waste:
Generators of hazardous waste are permitted to accumulate a certain amount at or near the point of generation before it must be transferred to a central storage facility.
| Parameter | Accumulation Limit |
| Hazardous Waste | Up to 55 gallons |
| Acutely Hazardous Waste (EPA P-List) | Up to 1 quart |
| Table 1: Hazardous Waste Accumulation Limits.[4] |
If your process is expected to generate more than these volumes at one time, you must contact your EHS department in advance to arrange for a special waste removal.[4]
Detailed Experimental Protocol for Waste Handling and Disposal
The following protocol outlines the step-by-step procedure for managing this compound waste.
2.1. Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated and labeled hazardous waste containers.
-
Secondary containment for liquid waste.
2.2. Waste Collection Procedure:
-
Container Selection: Choose a waste container that is compatible with the chemical properties of this compound. Avoid mixing incompatible waste streams.[5][8] For instance, do not mix oxidizing agents with organic compounds.[8]
-
Labeling: As soon as the first drop of waste is added to the container, affix a "HAZARDOUS WASTE" label.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all constituents (no abbreviations or formulas).[8]
-
The date when waste was first added.
-
The name of the Principal Investigator (PI).
-
-
Accumulation: Store the waste container at or near the point of generation in a designated satellite accumulation area. Liquid waste containers should be kept in secondary containment to prevent spills.
-
Container Full: When the container is 80% full, seal it and submit a request for waste pickup through your institution's EHS department.[5]
2.3. Disposal of Contaminated Materials:
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[3][9] Do not dispose of these in regular trash.
-
Consumables: Gloves, wipes, and other disposable labware contaminated with this compound should be collected in a dedicated, sealed bag and disposed of as chemical waste.[5]
-
Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste such as this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 2. CHEMICAL SAFETY | UW Environmental Health & Safety [ehs.washington.edu]
- 3. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. nems.nih.gov [nems.nih.gov]
- 9. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
Standard Operating Procedure for the Disposal of Research Chemical II-B08
Disclaimer: The following procedures are generalized guidelines for the safe disposal of a research chemical designated as II-B08. As the specific chemical properties of "this compound" are not publicly available, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.[1][2][3] This document serves as a foundational guide to ensure safety and compliance in a laboratory setting.
Immediate Safety and Logistical Information
Proper disposal of any chemical agent is critical to ensure the safety of laboratory personnel and the protection of the environment. The following steps provide a systematic approach to managing waste generated from work with this compound.
1.1. Waste Characterization and Segregation:
Before disposal, it is essential to characterize the waste stream containing this compound. The primary step is to determine if the waste is hazardous. If you are unsure, always manage the waste as hazardous and consult with your EHS department.[4]
Key Questions for Waste Characterization:
-
Is the waste a solid, liquid, or gas?
-
Does the waste contain any listed hazardous components? Refer to your institution's list of regulated chemicals.
-
Does the waste exhibit any hazardous characteristics? (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Is the waste mixed with any other materials? This includes other chemicals, biological materials, or radioactive substances.[5][6]
1.2. Accumulation of Chemical Waste:
Generators of hazardous waste are permitted to accumulate a certain amount at or near the point of generation before it must be transferred to a central storage facility.
| Parameter | Accumulation Limit |
| Hazardous Waste | Up to 55 gallons |
| Acutely Hazardous Waste (EPA P-List) | Up to 1 quart |
| Table 1: Hazardous Waste Accumulation Limits.[4] |
If your process is expected to generate more than these volumes at one time, you must contact your EHS department in advance to arrange for a special waste removal.[4]
Detailed Experimental Protocol for Waste Handling and Disposal
The following protocol outlines the step-by-step procedure for managing this compound waste.
2.1. Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated and labeled hazardous waste containers.
-
Secondary containment for liquid waste.
2.2. Waste Collection Procedure:
-
Container Selection: Choose a waste container that is compatible with the chemical properties of this compound. Avoid mixing incompatible waste streams.[5][8] For instance, do not mix oxidizing agents with organic compounds.[8]
-
Labeling: As soon as the first drop of waste is added to the container, affix a "HAZARDOUS WASTE" label.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all constituents (no abbreviations or formulas).[8]
-
The date when waste was first added.
-
The name of the Principal Investigator (PI).
-
-
Accumulation: Store the waste container at or near the point of generation in a designated satellite accumulation area. Liquid waste containers should be kept in secondary containment to prevent spills.
-
Container Full: When the container is 80% full, seal it and submit a request for waste pickup through your institution's EHS department.[5]
2.3. Disposal of Contaminated Materials:
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[3][9] Do not dispose of these in regular trash.
-
Consumables: Gloves, wipes, and other disposable labware contaminated with this compound should be collected in a dedicated, sealed bag and disposed of as chemical waste.[5]
-
Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste such as this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 2. CHEMICAL SAFETY | UW Environmental Health & Safety [ehs.washington.edu]
- 3. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. nems.nih.gov [nems.nih.gov]
- 9. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
